molecular formula C5H11NO2 B6146523 3-(methoxymethoxy)azetidine CAS No. 1697121-19-9

3-(methoxymethoxy)azetidine

Número de catálogo: B6146523
Número CAS: 1697121-19-9
Peso molecular: 117.1
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(Methoxymethoxy)azetidine (CAS 1697121-19-9) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This compound, with the molecular formula C5H11NO2 and a molecular weight of 117.15, features an azetidine ring, a four-membered nitrogen-containing heterocycle that is of significant interest in medicinal chemistry for its role as a scaffold . The key functional group is the methoxymethoxy (MOM) protecting group, which is commonly used to protect secondary amines during multi-step synthetic sequences. This protection enhances the molecule's stability and allows for selective reactions at other sites, making it a versatile building block for constructing more complex molecules. Its primary research value lies in its application as a precursor in the development of novel pharmacologically active compounds. The azetidine ring is frequently explored as a saturated bioisostere for other heterocycles like pyrrolidine or as a conformationally restricted amine, which can improve the potency, selectivity, and metabolic stability of drug candidates. Researchers utilize this specific reagent to introduce the azetidine moiety into target structures while leveraging the MOM group for synthetic control. The compound requires cold-chain transportation for storage and is intended for Research Use Only. It is not for diagnostic, therapeutic, or consumer use.

Propiedades

Número CAS

1697121-19-9

Fórmula molecular

C5H11NO2

Peso molecular

117.1

Pureza

95

Origen del producto

United States
Foundational & Exploratory

Technical Guide: Scalable Synthesis and Application of 3-(Methoxymethoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Methoxymethoxy)azetidine (often isolated as the hydrochloride salt) is a high-value heterocyclic building block in medicinal chemistry.[1] It offers a protected hydroxyl group on a strained four-membered ring, allowing for the introduction of the azetidine motif—known for lowering lipophilicity (


) and improving metabolic stability—without exposing the reactive alcohol functionality during early-stage synthesis.

This guide outlines the technical synthesis of this core, prioritizing Process Safety and Scalability . We present two distinct routes:

  • The "Gold Standard" Laboratory Route: Utilizing Methoxymethyl Chloride (MOM-Cl) for rapid, high-yield synthesis on a gram scale.[1]

  • The "Green" Process Route: Utilizing Dimethoxymethane (Methylal) and solid acid catalysis to avoid the use of carcinogenic MOM-Cl, suitable for larger scale-up (100g+).

Part 1: Retrosynthetic Analysis & Strategy

To access the target 3-(methoxymethoxy)azetidine (1) , we must address two main challenges: the high ring strain of the azetidine (~26 kcal/mol) which makes the ring susceptible to opening under harsh nucleophilic conditions, and the potential toxicity of reagents used to install the methoxymethyl (MOM) ether.

The most logical disconnection is the removal of the nitrogen protecting group (PG), followed by the O-alkylation of the secondary alcohol.

Strategic Disconnection (Graphviz Diagram)

Retrosynthesis Target 3-(Methoxymethoxy)azetidine (HCl Salt) Intermediate N-Boc-3-(methoxymethoxy)azetidine (Stable Intermediate) Target->Intermediate N-Deprotection (Acidic) SM 1-Boc-3-hydroxyazetidine (Commercial SM) Intermediate->SM O-Protection (MOM Installation) Reagents MOM-Cl or Dimethoxymethane

Figure 1: Retrosynthetic strategy focusing on the functionalization of the commercially available 1-Boc-3-hydroxyazetidine.

Part 2: Experimental Protocols

Route A: The "Gold Standard" Laboratory Synthesis

Best for: Small scale (1g – 10g), rapid throughput. Critical Hazard: Requires handling MOM-Cl (OSHA Carcinogen).[1]

Step 1: O-Protection of 1-Boc-3-hydroxyazetidine

This step utilizes Hunig's base (DIPEA) to scavenge HCl generated during the substitution.[1] The reaction is run in DCM at


 to control exothermicity.[1]

Reagents & Stoichiometry:

Reagent Equiv. Role
1-Boc-3-hydroxyazetidine 1.0 Substrate
MOM-Cl 1.5 Electrophile (Carcinogen)
DIPEA 2.0 Base / Proton Scavenger

| DCM (Anhydrous) | 0.2 M | Solvent |[1]

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    . Add 1-Boc-3-hydroxyazetidine (1.0 equiv) and anhydrous DCM.
    
  • Base Addition: Add DIPEA (2.0 equiv) and cool the solution to

    
     using an ice bath.
    
  • Alkylation: In a fume hood, add MOM-Cl (1.5 equiv) dropwise via syringe over 15 minutes.[1]

    • Note: The solution may turn slightly cloudy due to amine-HCl salt formation.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (30% EtOAc/Hexanes; Stain: KMnO4).[1] Product

    
    .[1]
    
  • Workup: Quench with saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . Extract with DCM (
    
    
    
    ).[1][2] Wash combined organics with brine, dry over
    
    
    , and concentrate.[2]
  • Purification: Flash column chromatography (0

    
     30% EtOAc in Hexanes) yields 1-Boc-3-(methoxymethoxy)azetidine  as a colorless oil.[1]
    
Step 2: N-Deprotection to Hydrochloride Salt

Removal of the Boc group must be done under anhydrous acidic conditions to prevent hydrolysis of the MOM acetal, although MOM is generally stable to basic and mild acidic conditions.

Protocol:

  • Dissolve the intermediate from Step 1 in

    
     or 
    
    
    
    -Dioxane.[1]
  • Cool to

    
     and add 
    
    
    
    (5.0 equiv).
  • Stir at RT for 4 hours. A white precipitate should form.[1]

  • Isolation: Filter the solid under

    
     (hygroscopic). Wash with cold 
    
    
    
    .[1]
  • Product: 3-(methoxymethoxy)azetidine hydrochloride (White solid).[1]

Route B: The "Green" Process Synthesis (MOM-Cl Free)

Best for: Scale-up (>50g), safety-critical environments.[1] Mechanism: Acid-catalyzed acetal exchange using Dimethoxymethane (Methylal).[1]

This route avoids bis(chloromethyl)ether (a byproduct of MOM-Cl synthesis).[1] We utilize Phosphorus Pentoxide (


) or a solid acid catalyst to generate the reactive oxonium species in situ.[1]

Reagents & Stoichiometry:

Reagent Equiv. Role
1-Boc-3-hydroxyazetidine 1.0 Substrate
Dimethoxymethane 10-20 Reagent & Solvent

|


  | 0.5-1.0 | Dehydrating Agent / Catalyst |[1]

Protocol:

  • Slurry Formation: In a reactor, suspend 1-Boc-3-hydroxyazetidine in Dimethoxymethane (Methylal).

  • Catalyst Addition: Add

    
     portion-wise at RT.[1] Caution: Exothermic.[1]
    
  • Reaction: Stir vigorously at RT for 24 hours. The

    
     will eventually form a gummy phosphoric acid residue.[1]
    
  • Quench: Decant the liquid into a saturated

    
     solution (slowly, gas evolution).
    
  • Extraction: Extract the aqueous layer with EtOAc.[1]

  • Purification: Distillation or filtration through a silica plug is usually sufficient due to the cleanliness of the acetal exchange.[1]

Part 3: Analytical Characterization[1]

To validate the synthesis, the following analytical data should be obtained.

3-(Methoxymethoxy)azetidine Hydrochloride

  • Physical State: White, hygroscopic solid.[1]

  • 
     (
    
    
    
    ):
    • 
       (s, 2H, 
      
      
      
      )
    • 
       (m, 1H, 
      
      
      
      )
    • 
       (dd, 2H, 
      
      
      
      )
    • 
       (dd, 2H, 
      
      
      
      )
    • 
       (s, 3H, 
      
      
      
      )
  • 
    :  Distinct signals for the acetal carbon (
    
    
    
    ) and the methoxy group (
    
    
    ).
  • Mass Spectrometry (ESI): Calculated for

    
    ; Found: 
    
    
    
    .[1]
Workflow Visualization

Workflow cluster_0 Route Selection start Start: 1-Boc-3-hydroxyazetidine choice Scale / Safety Req? start->choice routeA Route A: MOM-Cl (Small Scale, Fast) choice->routeA Lab (<10g) routeB Route B: Methylal/P2O5 (Large Scale, Green) choice->routeB Process (>50g) reaction Reaction & Workup (DCM/Extraction) routeA->reaction routeB->reaction intermediate Intermediate: N-Boc-3-MOM-azetidine reaction->intermediate deprotection Deprotection: HCl/Dioxane intermediate->deprotection final Final Product: 3-(Methoxymethoxy)azetidine HCl deprotection->final

Figure 2: Decision tree for selecting the synthesis route based on scale and safety constraints.

Part 4: Safety & Handling (E-E-A-T)

MOM-Cl Toxicity

Chloromethyl methyl ether (MOM-Cl) is a potent alkylating agent and a regulated carcinogen (OSHA 1910.1006).[1]

  • Engineering Controls: Must be handled in a certified fume hood with a sash face velocity >100 fpm.

  • Destruction: Quench excess MOM-Cl with aqueous ammonia or concentrated ammonium hydroxide to form the safer hexamethylenetetramine or simple amines before disposal.[1]

Azetidine Stability

The free base of 3-(methoxymethoxy)azetidine is a strained secondary amine.[1]

  • Storage: Store as the Hydrochloride salt at

    
    . The free base is prone to polymerization and ring-opening if left neat at room temperature.[1]
    
  • Handling: When using the salt in subsequent reactions (e.g., amide coupling), liberate the free base in situ using a tertiary amine (TEA or DIPEA) rather than isolating it.

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for MOM protection conditions and stability).

  • BenchChem. (2025).[1][3] Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group.[1][2] (Detailed protocols for MOM-Cl and Dimethoxymethane methods).

  • Sigma-Aldrich. (2025).[1] 1-Boc-3-hydroxyazetidine Product Information. (Physical properties and safety data for the starting material).

  • Fujioka, H., et al. (2009).[1][4] One-Pot Synthesis of MOM Ethers from Acetals. Organic Letters, 11(22), 5138–5141. (Primary literature for "Green" acetal exchange methodology).

  • National Institutes of Health (NIH). (2023).[1] Synthesis of New Azetidine Amino Acid Derivatives. (Validation of N-Boc-3-hydroxyazetidine usage in synthesis).

Sources

3-(methoxymethoxy)azetidine chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-(Methoxymethoxy)azetidine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(methoxymethoxy)azetidine, a valuable synthetic intermediate in modern drug discovery. We will delve into its core chemical properties, synthesis, reactivity, and strategic applications, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and provides robust, self-validating protocols.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as vital motifs in medicinal chemistry.[1][2] Their significance stems from a unique combination of structural and chemical characteristics. The inherent ring strain of the azetidine ring, approximately 25.4 kcal/mol, makes it more reactive than its five-membered pyrrolidine counterpart but significantly more stable and easier to handle than the highly strained three-membered aziridine ring. This "sweet spot" of reactivity allows for controlled ring-opening reactions and functionalization under specific conditions.[3]

Structurally, the compact, rigid, and sp³-rich nature of the azetidine scaffold provides a well-defined three-dimensional framework.[1][4] Incorporating this motif into drug candidates can lead to improved physicochemical properties, such as enhanced solubility, increased metabolic stability, and better receptor selectivity.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine ring, underscoring its therapeutic relevance.[1]

The subject of this guide, 3-(methoxymethoxy)azetidine, is a protected form of azetidin-3-ol. The hydroxyl group at the 3-position is a key functional handle, but its reactivity often necessitates protection during multi-step synthetic sequences. The methoxymethyl (MOM) ether is a widely used protecting group for alcohols due to its stability across a broad range of reaction conditions and its facile, selective removal under acidic conditions.[5][6][7] Therefore, 3-(methoxymethoxy)azetidine serves as a crucial building block, allowing for the strategic incorporation of the azetidin-3-ol pharmacophore into complex target molecules.

Physicochemical and Spectroscopic Profile

While specific experimental data for the freebase 3-(methoxymethoxy)azetidine is not widely published, its properties can be reliably predicted based on its constituent parts: the azetidine core and the MOM protecting group. For practical handling and synthesis, it is often used with the nitrogen atom protected, for instance, with a tert-butyloxycarbonyl (Boc) group.

Table 1: Physicochemical Properties of 3-(Methoxymethoxy)azetidine and its N-Boc Analog
Property3-(Methoxymethoxy)azetidineN-Boc-3-(methoxymethoxy)azetidine
Molecular Formula C₅H₁₁NO₂C₁₀H₁₉NO₄
Molecular Weight 117.15 g/mol 217.26 g/mol
Predicted XLogP3 -0.21.3
Appearance Predicted: Colorless to pale yellow liquidTypically a colorless oil or solid
Boiling Point Not availableNot available
Solubility Soluble in water and polar organic solventsSoluble in most organic solvents (DCM, EtOAc, THF)
Table 2: Predicted Spectroscopic Data
TechniqueExpected Signals for N-Boc-3-(methoxymethoxy)azetidine
¹H NMR δ (ppm): 4.60-4.70 (s, 2H, -O-CH₂-O-), 4.10-4.25 (m, 1H, azetidine CH-O), 3.90-4.05 (m, 2H, azetidine CH₂N), 3.70-3.85 (m, 2H, azetidine CH₂N), 3.30-3.40 (s, 3H, -O-CH₃), 1.45 (s, 9H, Boc -C(CH₃)₃).
¹³C NMR δ (ppm): 156.0 (Boc C=O), 95.0 (-O-CH₂-O-), 80.0 (Boc -C(CH₃)₃), 68.0 (azetidine CH-O), 55.0 (-O-CH₃), 52.0 (azetidine CH₂N, 2 carbons), 28.5 (Boc -C(CH₃)₃, 3 carbons).
IR (Infrared) ν (cm⁻¹): ~2975 (C-H stretch), ~1695 (Boc C=O stretch), ~1115 & ~1040 (C-O-C stretch, strong).
MS (Mass Spec) ESI-MS [M+Na]⁺: Calculated for C₁₀H₁₉NO₄Na: 240.12. Common fragments would include loss of the Boc group (-100) or isobutylene (-56).

Synthesis and Experimental Protocols

The synthesis of 3-(methoxymethoxy)azetidine is achieved in two principal stages: the formation of the azetidine ring to produce a suitable precursor like azetidin-3-ol, followed by the protection of the hydroxyl group. A common and robust strategy involves using an N-protected precursor to improve handling and reaction efficiency.

Synthesis of the Azetidin-3-ol Precursor

A widely adopted route to azetidin-3-ol starts from epichlorohydrin and a bulky amine, such as benzhydrylamine, to direct the cyclization.[8] The resulting N-benzhydrylazetidin-3-ol can then undergo a protecting group swap to yield N-Boc-azetidin-3-ol, a more versatile intermediate.[8][9]

G Epichlorohydrin Epichlorohydrin Step1_Product 1-Benzhydryl-azetidin-3-ol Epichlorohydrin->Step1_Product 1. Condensation 2. Cyclization (Base) Benzhydrylamine Benzhydrylamine Benzhydrylamine->Step1_Product Step2_Product N-Boc-azetidin-3-ol Step1_Product->Step2_Product 1. H₂, Pd/C (Debenzhydrylation) 2. Boc₂O Final Azetidin-3-ol Step2_Product->Final TFA or HCl (Deprotection)

Caption: Synthetic pathway to Azetidin-3-ol precursors.

Protection of the Hydroxyl Group

The hydroxyl group of the azetidin-3-ol precursor is protected using methoxymethyl chloride (MOMCl). This reaction is base-mediated, typically employing a non-nucleophilic, sterically hindered amine like N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without competing in nucleophilic reactions.

G cluster_workflow MOM Protection Workflow Substrate N-Boc-azetidin-3-ol Reaction Reaction Mixture Substrate->Reaction Reagents MOMCl DIPEA Reagents->Reaction Solvent Anhydrous DCM 0 °C to RT Solvent->Reaction Product N-Boc-3-(methoxymethoxy)azetidine Quench Aqueous Quench (e.g., sat. NH₄Cl) Reaction->Quench Stir 2-4h Extraction Organic Extraction (e.g., DCM) Quench->Extraction Workup Purification Column Chromatography Extraction->Purification Dry & Concentrate Purification->Product

Caption: Workflow for MOM protection of N-Boc-azetidin-3-ol.

Protocol 1: Synthesis of tert-butyl 3-(methoxymethoxy)azetidine-1-carboxylate

Expertise & Causality: This protocol uses N-Boc-azetidin-3-ol as the starting material, which is commercially available or readily synthesized. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both polar and nonpolar reagents. The reaction is initiated at 0 °C to control the initial exotherm from the reaction of DIPEA with trace moisture and the addition of the reactive MOMCl. DIPEA is the base of choice because its steric bulk prevents it from acting as a nucleophile and displacing the chloride from MOMCl or reacting with the Boc-group. Anhydrous conditions are critical to prevent the hydrolysis of MOMCl.

Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-azetidin-3-ol (1.0 equiv) and anhydrous DCM (to make a 0.2 M solution).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 equiv) dropwise.

  • MOMCl Addition: Slowly add methoxymethyl chloride (MOMCl, 1.2 equiv) to the solution. Caution: MOMCl is a potential carcinogen and must be handled with appropriate personal protective equipment in a chemical fume hood.[10]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC (Thin Layer Chromatography).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Chemical Reactivity and Stability

The reactivity of 3-(methoxymethoxy)azetidine is governed by two key features: the strained azetidine ring and the acid-labile MOM ether.

  • Azetidine Ring: The ring is generally stable to bases, nucleophiles, and common reducing and oxidizing agents.[6][7] However, the ring strain makes it susceptible to cleavage under certain conditions. Ring-opening is typically facilitated by activating the nitrogen atom, for example, through protonation or quaternization to form a reactive azetidinium ion, which then undergoes nucleophilic attack.[11][12] Strong Lewis acids can also coordinate to the nitrogen and promote ring-opening.[11]

  • MOM Ether: The MOM group is an acetal, making it exceptionally stable to basic and nucleophilic conditions but highly sensitive to acid.[6] This orthogonality is the cornerstone of its utility as a protecting group. Deprotection is readily achieved with protic acids (e.g., HCl, TFA) or Lewis acids.[10] Care must be taken in reactions involving strong Lewis acids (like TiCl₄) or certain hydride reagents (like DIBAL-H), as they can cause unintended cleavage of the MOM group.[10]

Protocol 2: Deprotection of the MOM Group

Expertise & Causality: This protocol describes the selective cleavage of the MOM ether to reveal the free hydroxyl group, a common final step before utilizing the azetidin-3-ol moiety. A solution of hydrochloric acid in an alcohol (like methanol) or an ether (like dioxane) is typically used. The acid catalyzes the hydrolysis of the acetal. The reaction is usually rapid at room temperature. If the N-Boc group is also to be removed, a stronger acid concentration or elevated temperature can be employed.

G cluster_deprotection Acid-Catalyzed MOM Deprotection Substrate N-Boc-3-(methoxymethoxy)azetidine Protonation Protonated Ether Oxygen Substrate->Protonation HCl Reagent Acidic Conditions (e.g., HCl in MeOH) Product N-Boc-azetidin-3-ol Byproducts Formaldehyde + Methanol Cleavage Oxocarbenium Ion Intermediate Protonation->Cleavage Loss of Methanol Hydrolysis Hemiacetal Intermediate Cleavage->Hydrolysis H₂O (trace) Hydrolysis->Product Hydrolysis->Byproducts

Caption: Mechanism of acid-catalyzed MOM deprotection.

Methodology:

  • Preparation: Dissolve N-Boc-3-(methoxymethoxy)azetidine (1.0 equiv) in methanol (0.1–0.2 M).

  • Acid Addition: Add a solution of 2 M HCl in diethyl ether (2.0-3.0 equiv) or concentrated HCl (2.0 equiv) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Neutralization: Carefully neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Workup: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-azetidin-3-ol, which can often be used without further purification.

Safety and Handling

  • Azetidine Derivatives: Azetidine itself is a basic and volatile liquid.[13] While 3-(methoxymethoxy)azetidine is less volatile, it should be handled as a skin and respiratory irritant.[14]

  • Reagents: As noted, methoxymethyl chloride (MOMCl) is a potential carcinogen and must be handled with extreme care in a well-ventilated fume hood.[10]

  • General Precautions: Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, are mandatory when handling this compound and its synthetic precursors.

References

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing.
  • Protecting Groups in Organic Synthesis. ChemTalk.
  • Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group. Benchchem.
  • METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry.
  • Methoxymethyl ether. Grokipedia.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.
  • MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Technical Support Center: Azetidine Ring-Opening Reactions. Benchchem.
  • 3-Methoxyazetidine | C4H9NO | CID 13401996. PubChem - NIH.
  • 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride | 2126162-29-4. Sigma-Aldrich.
  • Azetidine Synthesis. Unknown Source.
  • 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. PMC.
  • Azetidines in medicinal chemistry: emerging applic
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Azetidine. Wikipedia.
  • Azetidine: Chemical Reactivity. YouTube.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Unknown Source.
  • Substituted Azetidines in Drug Discovery | Building Blocks | Blog. Life Chemicals.
  • Azetidin-3-ol synthesis. ChemicalBook.
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.
  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

Sources

Physicochemical Profiling and Structural Causality

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 3-(methoxymethoxy)azetidine requires moving beyond basic chemical properties to understand its strategic utility in modern medicinal chemistry. As drug discovery increasingly prioritizes the fractionalization of sp3 carbons (Fsp3) to improve solubility and metabolic stability, highly functionalized, strained aliphatic heterocycles like azetidines have become premier bioisosteres.

This whitepaper details the physicochemical profile, structural causality, and validated experimental workflows for 3-(methoxymethoxy)azetidine (CAS: 1697121-19-9)[1],.

Azetidines offer a smaller steric footprint and lower lipophilicity (logD) compared to traditional six-membered rings like piperidines or morpholines, while maintaining a favorable basicity profile[2]. The inclusion of a methoxymethoxy (MOM) ether at the 3-position of the azetidine ring serves a dual purpose:

  • Synthetic Shielding: It acts as a robust protecting group for the secondary alcohol during harsh cross-coupling or strongly basic reactions.

  • Pharmacophore Probing: In late-stage lead optimization, the MOM group can be deliberately retained as a hydrogen-bond acceptor to probe target binding pockets or modulate the metabolic soft spots of the molecule.

Table 1: Quantitative Physicochemical Data for 3-(Methoxymethoxy)azetidine

PropertyValueStructural / Synthetic Implication
CAS Number 1697121-19-9[1]Unique registry identifier for procurement and IP filing.
Molecular Formula C5H11NO2[1]High Fsp3 content contributes to 3D structural complexity.
Molecular Weight 117.15 g/mol [1]Low molecular weight allows for fragment-based drug design (FBDD).
SMILES O(C)COC1CNC1[3]Defines the ether linkage and the secondary amine reactive site.
Boiling Point 135.7±30.0 °C (Predicted)[1]Indicates volatility; requires careful handling during solvent evaporation.
Density 1.03±0.1 g/cm³ (Predicted)[1]Relevant for volumetric measurements in liquid handling.
pKa (Amine) 9.45±0.40 (Predicted)[1]Highly basic and nucleophilic; excellent participant in SNAr reactions.

The Causality of Experimental Choices in Scaffold Decoration

Why Choose the MOM Ether?

When functionalizing the azetidine nitrogen via transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr) onto a heteroaryl core, a free azetidin-3-ol can poison palladium catalysts or undergo competitive O-arylation.

Standard protecting groups often fail in complex drug synthesis:

  • Benzyl (Bn) Ethers: Require hydrogenolysis (Pd/C, H2) for removal, which is incompatible with halogenated or alkene-containing drug scaffolds.

  • Silyl Ethers (e.g., TBS): Prone to premature cleavage under fluoride or strongly basic conditions.

The MOM ether is selected because it is exceptionally stable to strong bases, nucleophiles, and organometallic reagents. Crucially, it can be cleanly cleaved under specific acidic conditions (e.g., HCl in dioxane or TFA/DCM) that leave the rest of the molecule intact.

MedChem Target Lead Optimization Phase Flat Aromatic/Planar Amines (High LogP, Poor Solubility) Target->Flat Identified Liability Sp3 sp3-Rich Scaffolds (Escape from Flatland) Flat->Sp3 Bioisosteric Shift Azetidine Azetidine Core (Rigid, Lower LogD, High Fsp3) Sp3->Azetidine Scaffold Selection MOM MOM Ether at C3 (H-Bond Acceptor / Protected OH) Azetidine->MOM Functionalization

Caption: Strategic integration of the 3-(MOM)azetidine motif in lead optimization.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate in-process controls (IPC) to verify reaction progress and explain the causality behind reagent selection.

Protocol 1: N-Arylation of 3-(Methoxymethoxy)azetidine via SNAr

This protocol describes the attachment of the azetidine building block to a heteroaryl chloride (e.g., a pyrimidine core common in kinase inhibitors)[4].

  • Preparation: In an oven-dried flask under nitrogen, dissolve the heteroaryl chloride (1.0 eq) and 3-(methoxymethoxy)azetidine (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).

    • Causality: DMF is a highly polar aprotic solvent that stabilizes the transition state of the SNAr reaction, accelerating the substitution.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) dropwise at room temperature.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the azetidine amine.

  • Heating & IPC: Heat the reaction mixture to 80 °C. Monitor the reaction via LCMS every 2 hours. The system is self-validating when the starting heteroaryl chloride peak disappears and the product mass [M+H]+ becomes the dominant signal.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO3 and brine (3x).

    • Causality: Multiple brine washes are critical to partition the high-boiling DMF into the aqueous phase, leaving the pure product in the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol 2: Orthogonal MOM Cleavage to Reveal Azetidin-3-ol

Once the azetidine is appended to the drug scaffold, the MOM group is often removed to expose the free alcohol for target engagement (e.g., hydrogen bonding with the kinase hinge region)[5],[4].

  • Preparation: Dissolve the MOM-protected intermediate in anhydrous dichloromethane (DCM) (0.1 M).

  • Acidic Cleavage: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (10 eq) dropwise.

    • Causality: TFA provides the necessary protonation of the MOM ether oxygen to initiate the formation of the oxonium ion intermediate, leading to the release of formaldehyde and methanol.

  • Scavenging (Optional but Recommended): Add a scavenger such as ethanethiol or triisopropylsilane (TIPS) (2.0 eq).

    • Causality: The cleavage of a MOM group generates formaldehyde, which can react with nucleophilic sites on the drug scaffold. A scavenger traps the formaldehyde, preventing unwanted polymerization or side reactions.

  • Monitoring & Quenching: Stir at room temperature until TLC/LCMS indicates complete consumption of the starting material. Quench carefully by pouring the mixture into ice-cold saturated aqueous NaHCO3 until the pH reaches ~8.

  • Extraction: Extract with DCM, dry over Na2SO4, and concentrate to yield the free azetidin-3-ol derivative.

Synth A Heteroaryl-Cl (Drug Scaffold) B 3-(MOM)azetidine DIPEA, DMF, 80°C A->B C N-Aryl-3-(MOM)azetidine (Protected Intermediate) B->C D TFA, DCM 0°C to RT C->D E N-Aryl-azetidin-3-ol (Active API) D->E

Caption: Synthetic workflow from scaffold decoration to final API deprotection.

Applications in Targeted Therapeutics

The utility of functionalized azetidines is heavily documented in the development of targeted therapies. For instance, azetidine-3-ol derivatives have been critical in the optimization of MEK inhibitors for proliferative diseases (such as cancer)[5] and JAK1/JAK3 inhibitors for immuno-inflammatory conditions like rheumatoid arthritis and Crohn's disease[4].

In these architectures, the 3-(methoxymethoxy)azetidine building block acts as the perfect nucleophilic handle to append an sp3-rich, water-soluble motif onto pyrimidine or pyrrolopyridine cores[4]. By utilizing the MOM-protected variant, chemists can push the molecule through aggressive late-stage functionalizations without compromising the integrity of the crucial C3-oxygen vector.

References

  • European Patent Office. "JAK INHIBITOR - EP 3248980 B1." Google Patents. Available at:[Link][4]

  • World Intellectual Property Organization. "Azetidines as MEK inhibitors for the treatment of proliferative diseases - WO2007044515A1." Google Patents. Available at:[5]

Sources

Comprehensive Spectroscopic Profiling of 3-(Methoxymethoxy)azetidine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In modern drug discovery, the azetidine ring serves as a critical bioisostere for morpholines and piperidines, offering improved metabolic stability and altered physicochemical profiles. 3-(Methoxymethoxy)azetidine (CAS: 1697121-19-9)[1] is a highly versatile building block featuring a secondary amine and a protected secondary alcohol. The methoxymethoxy (MOM) group is strategically chosen for its robustness under basic and nucleophilic conditions, though its distinct spectroscopic signatures require careful analytical interpretation.

This whitepaper provides an authoritative, self-validating framework for the structural elucidation of 3-(methoxymethoxy)azetidine, detailing the causality behind specific Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) methodologies.

Rationale for Spectroscopic Methodologies

Analytical protocols must be tailored to the unique reactivity of the molecule. The secondary amine of the azetidine ring is basic and capable of hydrogen bonding, which drastically alters its NMR chemical shift based on concentration and solvent. Furthermore, while the MOM ether is stable under neutral conditions, it is exquisitely sensitive to Brønsted acids[2].

Causality in Method Design:

  • Solvent Selection (NMR): Deuterated chloroform (CDCl₃) is utilized because it lacks exchangeable protons, allowing the N-H proton to be observed. However, a subsequent

    
     shake is mandatory to self-validate the amine assignment through deuterium exchange.
    
  • Ionization Conditions (MS): Standard LC-MS protocols often use 0.1% Formic Acid or Trifluoroacetic Acid (TFA). Because the MOM group is acid-labile, these modifiers can cause premature in-source fragmentation. We utilize a neutral ammonium acetate buffer to gently promote protonation (

    
    ) without cleaving the protecting group.
    

Nuclear Magnetic Resonance (NMR) Profiling

The structural symmetry of 3-(methoxymethoxy)azetidine simplifies its NMR spectra, provided the acquisition temperature allows for rapid ring puckering.

Quantitative NMR Data

The azetidine ring undergoes rapid interconversion between puckered conformations at 298 K. This dynamic process averages the environments of the C2 and C4 protons, rendering them chemically equivalent[3]. Furthermore, because the molecule possesses a plane of symmetry through C3 and N1, the methylene protons of the MOM group do not experience diastereotopic splitting and appear as a sharp singlet[4].

Table 1:


 NMR Data Summary (400 MHz, CDCl₃, 298 K) 
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCausality & Assignment Logic
O-CH₂-O 4.65Singlet (s)2HMOM methylene. Sharp singlet due to molecular symmetry and lack of adjacent chiral centers.
C3-H 4.45 - 4.55Multiplet (m)1HAzetidine methine. Highly deshielded by the adjacent electronegative oxygen atom.
C2-H, C4-H 3.55 - 3.75Multiplet (m)4HAzetidine methylenes. Equivalent due to rapid thermodynamic ring puckering.
O-CH₃ 3.35Singlet (s)3HMOM terminal methyl group.
N-H 2.20 - 2.60Broad Singlet (br s)1HSecondary amine. Broadened by quadrupolar relaxation of

and hydrogen bonding.
Quantitative NMR Data

The


 spectrum acts as an orthogonal validation tool. The MOM acetal carbon is uniquely identifiable as it is sandwiched between two highly electronegative oxygen atoms, pushing its shift near 95 ppm.

Table 2:


 NMR Data Summary (100 MHz, CDCl₃) 
PositionChemical Shift (δ, ppm)Causality & Assignment Logic
O-CH₂-O 95.5MOM acetal carbon. Unambiguously deshielded by dual oxygen attachment.
C3 68.2Azetidine methine carbon.
O-CH₃ 55.4MOM methyl carbon. Standard shift for aliphatic methoxy groups.
C2, C4 53.1Azetidine methylene carbons. Equivalent by molecular symmetry.

Mass Spectrometry (MS) & Fragmentation Pathways

To prevent false negatives during high-throughput screening, Electrospray Ionization (ESI) must be performed under neutral conditions. The exact mass of 3-(methoxymethoxy)azetidine (


) is 117.0789 Da.

Self-Validating Fragmentation: Under collision-induced dissociation (CID), the protonated precursor ion (


 118.1) undergoes predictable, step-wise fragmentation. The initial loss of neutral methanol (-32 Da) yields an 

86.1 product ion. A higher energy pathway involves the complete expulsion of the MOM group as methoxymethanol (-62 Da), leaving a highly strained azetine cation at

56.1.

Fragmentation M_plus [M+H]+ m/z 118.1 Protonated Precursor Frag1 [M+H - CH3OH]+ m/z 86.1 Loss of Methanol M_plus->Frag1 - 32 Da Frag2 [M+H - C2H6O2]+ m/z 56.1 Azetine Cation M_plus->Frag2 - 62 Da Frag3 MOM Cation m/z 45.0 Ether Cleavage M_plus->Frag3 Cleavage

Fig 2: Primary ESI-MS fragmentation pathways for protonated 3-(methoxymethoxy)azetidine.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides rapid confirmation of the functional groups without the need for sample dissolution.

  • N-H Stretch: A distinct, medium-intensity band at ~3300 cm⁻¹ .

  • C-H Stretches: Aliphatic C-H stretching from the azetidine ring and MOM methyl group appears between 2800–2950 cm⁻¹ .

  • C-O-C Asymmetric Stretch: A strong, broad absorption band at 1050–1150 cm⁻¹ , characteristic of the aliphatic ether linkages in the MOM group.

Self-Validating Standard Operating Procedure (SOP)

To ensure scientific integrity, the following step-by-step workflow builds a closed-loop validation system where data from one instrument confirms the anomalies or ambiguities of another.

Step 1: Sample Preparation & Integrity Check

  • Action: Dissolve 10 mg of the analyte in 0.6 mL of CDCl₃.

  • Causality: CDCl₃ prevents proton exchange at the secondary amine.

  • Validation: Perform a visual check for complete dissolution; particulate matter causes magnetic field inhomogeneities, which artificially broaden NMR lines and mask the N-H signal.

Step 2: NMR Acquisition & The


 Shake 
  • Action: Acquire standard

    
     (16 scans) and 
    
    
    
    (512 scans) spectra at 298 K. Add 1 drop of
    
    
    to the NMR tube, shake vigorously for 10 seconds, and re-acquire the
    
    
    spectrum.
  • Causality: The N-H peak is highly variable.

  • Validation: The complete disappearance of the broad peak at ~2.5 ppm in the second spectrum conclusively proves it belongs to the exchangeable amine proton, validating the azetidine ring integrity.

Step 3: LC-ESI-MS Analysis

  • Action: Dilute the sample to 1 µg/mL in a 50:50 MeOH:

    
     matrix containing 5 mM ammonium acetate.
    
  • Causality: Ammonium acetate maintains a neutral pH, protecting the acid-labile MOM ether from in-source degradation[2].

  • Validation: Observe the precursor ion at

    
     118.1. Increase the collision energy (CE) to 15 eV to trigger the neutral loss of methanol (-32 Da), confirming the presence of the terminal methoxy group.
    

Step 4: FT-IR (ATR) Analysis

  • Action: Place 1 µL of neat liquid directly onto the diamond ATR crystal.

  • Causality: Attenuated Total Reflectance (ATR) avoids KBr pellet pressing. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch that overlaps and obscures the critical N-H stretch of the azetidine.

  • Validation: Cross-reference the ATR N-H stretch (~3300 cm⁻¹) with the

    
    -exchangeable NMR peak to finalize the structural proof.
    

Workflow Start Sample Preparation 3-(Methoxymethoxy)azetidine NMR NMR Spectroscopy (1H, 13C, D2O Shake) Start->NMR CDCl3 MS Mass Spectrometry (Neutral LC-ESI-MS) Start->MS MeOH/H2O IR FT-IR Spectroscopy (ATR-Neat) Start->IR Neat Data Data Integration & Structural Validation NMR->Data MS->Data IR->Data

Fig 1: Multi-modal spectroscopic workflow for 3-(methoxymethoxy)azetidine structural validation.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: ESA-IPB (Instituto Politécnico de Bragança) URL:[Link]

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Title: Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

3-(methoxymethoxy)azetidine stability and storage

Author: BenchChem Technical Support Team. Date: March 2026

Title: Stability Dynamics and Storage Protocols for 3-(methoxymethoxy)azetidine in Medicinal Chemistry

Executive Summary

The azetidine ring is a highly sought-after motif in modern drug discovery. As an sp³-rich, conformationally restricted spacer, it improves the physicochemical properties of drug candidates by lowering logP and enhancing metabolic stability compared to traditional flat aryl rings. 3-(methoxymethoxy)azetidine (CAS: 1697121-19-9) serves as a versatile, bifunctional building block, offering a secondary amine for coupling reactions and a protected hydroxyl group for downstream functionalization[1].

However, handling this molecule requires a deep understanding of its structural dichotomy: it combines a highly basic secondary amine with an acid-labile methoxymethyl (MOM) ether. This whitepaper details the mechanistic vulnerabilities of 3-(methoxymethoxy)azetidine and provides a field-proven, self-validating protocol for its long-term storage and handling.

Physicochemical Profiling & Causality

To design an effective storage system, we must first analyze the molecule's intrinsic properties. The intrinsic basicity of the azetidine ring (pKa ~9.45) provides a localized auto-buffering effect that theoretically protects the MOM ether from trace environmental acids[1]. However, this basicity is a double-edged sword when exposed to the atmosphere.

Table 1: Physicochemical Parameters of 3-(methoxymethoxy)azetidine

ParameterValueCausality / Implication
CAS Number 1697121-19-9[1]Unique identifier for precise procurement and analytical QC.
Molecular Weight 117.15 g/mol [2]Critical for stoichiometric calculations in coupling reactions.
Predicted pKa 9.45 ± 0.40[1]Highly basic amine; prone to rapid atmospheric CO₂ absorption.
MOM Ether Stability pH 4.0 – 12.0[3]Stable to bases, but highly labile to trace acidic environments.
Storage Temp 2-8°C, Dry[4]Thermal control suppresses kinetic ring-opening and hydrolysis.

Mechanistic Vulnerabilities

The degradation of 3-(methoxymethoxy)azetidine rarely occurs spontaneously; it is almost exclusively driven by improper environmental exposure.

The Autocatalytic CO₂ Cascade

While MOM ethers are robust across a broad pH range (pH 4–12) and stable to nucleophiles[3], they cleave rapidly under acidic conditions. Because the free azetidine is a strong base, exposing the reagent to ambient air causes it to rapidly absorb atmospheric carbon dioxide (CO₂) and moisture, forming azetidinium carbamates and trace carbonic acid. This reaction consumes the active amine and generates a localized acidic environment. This drop in micro-environmental pH acts as an autocatalytic trigger, initiating the irreversible hydrolysis of the MOM acetal into 3-hydroxyazetidine, formaldehyde, and methanol.

Ring Strain and Thermal Stress

The 4-membered azetidine ring possesses approximately 26 kcal/mol of ring strain. While kinetically stable at room temperature, exposure to strong electrophiles, prolonged thermal stress, or light can lead to ring-opening polymerization.

MechanisticPathway A 3-(methoxymethoxy)azetidine (Intact) B Azetidinium Carbamate (CO2 Adduct) A->B Atmospheric CO2 + Moisture C Protonated MOM Acetal (Acidic Intermediate) A->C External Acid (e.g., HCl) B->C Local pH Drop (Autocatalysis) D 3-Hydroxyazetidine + Formaldehyde C->D Hydrolysis (Irreversible)

Fig 1: Autocatalytic degradation pathway of 3-(methoxymethoxy)azetidine via CO2 absorption.

Self-Validating Storage & Handling Protocol

To mitigate these vulnerabilities, the storage system must be entirely anhydrous, CO₂-free, and thermally regulated. The following step-by-step methodology is designed as a self-validating workflow to ensure reagent integrity.

Step 1: Thermal Equilibration (Critical Step)

  • Action: Upon removing the sealed reagent bottle from 2-8°C storage[4], place it in a vacuum desiccator and allow it to reach room temperature (approx. 30-45 minutes) before opening.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the reagent. This moisture acts as the primary vector for the hydrolytic degradation of the MOM group.

Step 2: Inert Atmosphere Transfer

  • Action: Transfer the bottle to a glovebox or use standard Schlenk line techniques to open the vial under a continuous stream of dry Argon (Ar) or Nitrogen (N₂).

  • Causality: Argon is heavier than air and provides a protective blanket that strictly excludes CO₂, preventing the formation of azetidinium carbamates and preserving the basicity of the amine.

Step 3: Aliquoting into Baked Vials

  • Action: Dispense the liquid into pre-dried (oven-baked at 120°C for >4 hours) amber glass vials.

  • Causality: Amber glass prevents photo-oxidation. Baking the glass removes surface-bound water and neutralizes surface silanols, which can act as mild Brønsted acids and prematurely cleave the MOM ether.

Step 4: Sealing and Cold Storage

  • Action: Seal the aliquots using PTFE-lined silicone septa, wrap with Parafilm, and store immediately at 2-8°C.

  • Causality: The basic azetidine amine can degrade standard rubber septa, leaching plasticizers into your reagent. PTFE is chemically inert. Refrigeration suppresses the thermodynamic kinetics of ring-opening.

StorageWorkflow S1 Receipt at 2-8°C S2 Equilibrate to RT S1->S2 Prevent Condensation S3 Argon Purge (Glovebox) S2->S3 Exclude O2/CO2 S4 Aliquot into Baked Vials S3->S4 Minimize Exposure S5 Seal & Store at 2-8°C S4->S5 Maximize Shelf-Life

Fig 2: Validated workflow for anhydrous aliquoting and long-term storage of azetidine derivatives.

Quality Control & Analytical Validation

A protocol is only as good as its validation. To ensure the aliquoting process was successful and the storage conditions remain uncompromised, periodic Quality Control (QC) via ¹H NMR is required.

Validation Step: Post-aliquoting, extract a 5 µL sample from a random vial and dissolve in anhydrous CDCl₃. Analyze the spectrum against the diagnostic markers in Table 2. The absence of a 9.70 ppm peak validates that the inert transfer was successful and the MOM group remains intact.

Table 2: Self-Validating Quality Control (¹H NMR Markers in CDCl₃)

Molecular SpeciesDiagnostic Peak (ppm)MultiplicityInterpretation / Causality
Intact MOM Group ~4.65 ppmSinglet (2H)Confirms the structural integrity of the acetal linkage.
Formaldehyde ~9.70 ppmSinglet (1H)Primary indicator of MOM ether hydrolysis (Degradation).
Free Methanol ~3.40 ppmSinglet (3H)Secondary indicator of MOM ether hydrolysis (Degradation).
Carbamate Adduct ~5.50 - 6.00 ppmBroadIndicates atmospheric CO₂ exposure and loss of free amine.

References

Sources

Mechanism and Synthesis of 3-(Methoxymethoxy)azetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the azetidine ring has emerged as a premier bioisostere, frequently deployed to modulate the physicochemical properties of lead compounds—such as enhancing metabolic stability, lowering lipophilicity (logD), and improving aqueous solubility. Specifically, 3-(methoxymethoxy)azetidine (CAS: 1697121-19-9)[1] serves as a critical building block. The methoxymethyl (MOM) ether acts as a robust protecting group for the 3-hydroxyl position, allowing for extensive downstream functionalization of the azetidine nitrogen without compromising the oxygen functionality.

This whitepaper provides an in-depth, mechanistic exploration of the formation of 3-(methoxymethoxy)azetidine. Designed for drug development professionals and synthetic chemists, this guide bridges the gap between theoretical reaction mechanisms and field-proven, self-validating laboratory protocols.

Mechanistic Principles of MOM Etherification

The synthesis of 3-(methoxymethoxy)azetidine typically begins with an


-protected precursor, most commonly 1-Boc-3-hydroxyazetidine  (CAS: 141699-55-0)[2]. The protection of the secondary alcohol is achieved using chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base.
The Oxocarbenium Ion Pathway

The reaction does not proceed via a standard


 mechanism. Instead, due to the high electron-donating capability of the adjacent oxygen atom in MOM-Cl, the reaction is driven by an 

-like pathway featuring a highly reactive oxocarbenium ion intermediate[3].
  • Heterolysis and Ion Generation: The carbon-chlorine bond in MOM-Cl undergoes heterolytic cleavage. The lone pairs on the methoxy oxygen stabilize the resulting positive charge via resonance, generating the planar, highly electrophilic oxocarbenium ion (

    
    )[4].
    
  • Nucleophilic Attack: The secondary hydroxyl group of 1-Boc-3-hydroxyazetidine acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion to form an oxonium intermediate.

  • Deprotonation: A base—typically

    
    -diisopropylethylamine (DIPEA)—acts as an acid scavenger. It deprotonates the oxonium intermediate to yield the neutral MOM ether.
    

Causality in Reagent Selection: DIPEA is strictly preferred over triethylamine (TEA). The steric bulk of DIPEA's isopropyl groups prevents it from acting as a nucleophile toward the highly reactive oxocarbenium ion, thereby suppressing the formation of unwanted quaternary ammonium salts. Dichloromethane (DCM) is chosen as the solvent because its polar aprotic nature effectively solvates the transient oxocarbenium ion without participating in nucleophilic side reactions[4].

Mechanism MOMCl MOM-Cl (Electrophile Precursor) Oxocarbenium Oxocarbenium Ion [CH3-O=CH2]+ MOMCl->Oxocarbenium -Cl⁻ (Heterolysis) Oxonium Oxonium Intermediate Oxocarbenium->Oxonium + Azetidine Azetidine 1-Boc-3-hydroxyazetidine (Nucleophile) Azetidine->Oxonium Nucleophilic Attack Product 1-Boc-3-(MOM)azetidine Oxonium->Product -H⁺ DIPEA DIPEA (Base) DIPEA->Oxonium Deprotonation

Mechanistic pathway of MOM ether formation via an oxocarbenium intermediate.

Quantitative Data & Reaction Optimization

To ensure a self-validating and scalable system, the reaction conditions must be carefully optimized. The table below summarizes the empirical data comparing various basic environments for the MOM protection of 3-hydroxyazetidines.

ParameterCondition A (Standard)Condition B (Strong Base)Condition C (Alternative)
Base DIPEA (1.5 - 2.0 eq)NaH (1.2 eq)K₂CO₃ (2.0 eq)
Solvent DCM (Anhydrous)THF (Anhydrous)DMF
Temperature 0 °C to RT0 °C to RT50 °C
Reaction Time 4 - 12 h2 - 4 h12 - 24 h
Typical Yield 85 - 95% 75 - 85%60 - 70%
Mechanistic Note Amine acts as an acid scavenger; mildest and most reliable method.Direct alkoxide formation; faster but risks Boc-deprotection or ring opening.Heterogeneous system; sluggish kinetics, requires thermal activation.

Table 1: Comparative analysis of reaction conditions for the synthesis of 1-Boc-3-(methoxymethoxy)azetidine.

Experimental Protocol: A Self-Validating Workflow

The following protocol details the synthesis of 1-Boc-3-(methoxymethoxy)azetidine and its subsequent deprotection to yield the free amine, 3-(methoxymethoxy)azetidine. This workflow incorporates built-in validation steps (e.g., specific TLC monitoring and quenching mechanisms) to ensure trustworthiness and reproducibility.

Phase 1: MOM Protection
  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Add DIPEA (2.0 eq) via syringe. Stir for 15 minutes to ensure thermal equilibration.

  • Electrophile Addition: Caution: MOM-Cl is a known carcinogen[5]. Perform strictly in a fume hood. Add MOM-Cl (1.5 eq) dropwise over 10 minutes. The slow addition prevents localized exothermic spikes that could degrade the oxocarbenium intermediate.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (

      
      ) should completely convert to a higher-running spot (
      
      
      
      ).
  • Quench & Extraction: Quench the reaction by adding saturated aqueous

    
    . This neutralizes any unreacted MOM-Cl and excess acid. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via silica gel flash chromatography to yield 1-Boc-3-(methoxymethoxy)azetidine as a colorless oil.

Phase 2: Boc Deprotection (Yielding the Target Amine)
  • Acidic Cleavage: Dissolve the purified 1-Boc-3-(methoxymethoxy)azetidine in DCM. Cool to 0 °C. Add Trifluoroacetic acid (TFA) dropwise (DCM:TFA ratio of 4:1).

    • Causality: The MOM group is generally stable to mild acids but can be cleaved under harsh conditions[6]. Operating at 0 °C with TFA ensures selective cleavage of the Boc carbamate while preserving the MOM ether.

  • Isolation: Stir for 2 hours, concentrate under reduced pressure, and neutralize with basic ion-exchange resin or aqueous

    
     to yield the free base, 3-(methoxymethoxy)azetidine .
    

Workflow Step1 1. Preparation Dissolve 1-Boc-3-hydroxyazetidine in anhydrous DCM (0 °C) Step2 2. Base Addition Add DIPEA (2.0 eq) Stir for 15 min Step1->Step2 Step3 3. MOM-Cl Addition Dropwise addition of MOM-Cl Maintain < 5 °C Step2->Step3 Step4 4. Reaction Warm to RT, stir 6 h Validate via TLC Step3->Step4 Step5 5. Quench & Extract Quench with aq. NaHCO3 Extract with DCM, dry, concentrate Step4->Step5 Step6 6. Deprotection (Optional) TFA in DCM (0 °C) to yield 3-(methoxymethoxy)azetidine Step5->Step6

Step-by-step experimental workflow for the synthesis and deprotection of the azetidine derivative.

Safety Considerations & Modern Alternatives

The primary reagent, chloromethyl methyl ether (MOM-Cl), is heavily regulated due to its high toxicity and the inevitable presence of bis(chloromethyl) ether, a potent human carcinogen formed during its manufacture[7].

For laboratories prioritizing green chemistry and safety, several alternatives to MOM-Cl have been developed:

  • Dimethoxymethane (FDA): Can be used as a formaldehyde surrogate in the presence of strong Lewis acids, though it suffers from lower inherent reactivity[5].

  • Methoxymethyl-2-pyridylsulfide (MOM-ON): A safer, non-volatile reagent that transfers the MOM group under mild conditions[5].

  • Electrochemical Methoxymethylation: Recent advancements utilize undivided electrochemical cells to generate the necessary reactive intermediates from benign precursors, entirely circumventing the use of MOM-Cl[5].

By understanding the underlying oxocarbenium mechanism, synthetic chemists can confidently navigate these alternatives, adjusting solvent polarity and base strength to maintain high yields while prioritizing laboratory safety.

References

  • Wikipedia Contributors. "Methoxymethyl ether." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." Scribd / Chemical Documentations. Available at: [Link]

  • Organic Syntheses. "Chloromethyl Methyl Ether." Org. Synth. 2007, 84, 102. Available at: [Link]

  • D-Scholarship@Pitt. "An Efficient Preparation of 3-Perfluoroocty-1-Chloromethoxypropane and Application of the Fluorous MOMCl." University of Pittsburgh. Available at: [Link]

  • UCLouvain. "Electrochemical methoxymethylation of alcohols – a new, green and safe approach for the preparation of MOM ethers." DIAL@UCLouvain. Available at: [Link]

Sources

Structural and Synthetic Analysis of 3-(Methoxymethoxy)azetidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles is the cornerstone of modern drug development. Historically, medicinal chemistry relied heavily on planar, aromatic rings or bulky saturated heterocycles like piperidine and morpholine. However, the paradigm has shifted toward sp³-rich, strained heterocycles to escape "flatland" and improve metabolic stability.

3-(Methoxymethoxy)azetidine (CAS: 1697121-19-9) represents a highly strategic building block in this space[1]. By combining the conformational rigidity of a four-membered azetidine ring with the precise steric and electronic tuning of a methoxymethyl (MOM) ether at the C3 position, this molecule serves as an advanced bioisostere[2]. This whitepaper details the physicochemical logic, synthetic causality, and analytical validation protocols required to effectively integrate this scaffold into drug discovery pipelines.

Physicochemical Profile & Structural Logic

The utility of 3-(methoxymethoxy)azetidine stems from its unique physicochemical properties, which directly influence ligand efficiency and target binding. The table below summarizes its core metrics and the causality behind their significance in drug design.

PropertyValueCausality / Significance in Drug Design
CAS Number 1697121-19-9Unique identifier ensuring precise procurement and database indexing[3].
Molecular Weight 117.15 g/mol Low molecular weight ensures high ligand efficiency and minimal bulk[1].
Topological Polar Surface Area (TPSA) 30.49 ŲOptimal for passive membrane permeability and blood-brain barrier (BBB) penetration[3].
LogP (Predicted) -0.42The hydrophilic nature counteracts the extreme lipophilicity of highly aromatic drug scaffolds, reducing off-target toxicity[3].
H-Bond Donors / Acceptors 1 / 3The secondary amine acts as a donor, while the MOM ether oxygens act as acceptors, providing critical interaction vectors for protein binding pockets[3].
The Causality of Ring Strain

Azetidines possess significant ring strain (~26 kcal/mol), which restricts the conformational flipping typical of larger macrocycles[2]. This rigidity locks the exit vectors of the attached functional groups into predictable 3D orientations, reducing the entropic penalty upon binding to a target receptor.

Synthetic Methodology: The Causality of MOM Protection

The secondary amine of the azetidine ring is highly nucleophilic and is typically the site of late-stage functionalization (e.g., cross-coupling, acylation). To prevent the C3-hydroxyl group from interfering with these reactions, it must be protected. The methoxymethyl (MOM) ether is chosen because it is robust against strong bases (e.g., BuLi, Grignard reagents) and nucleophiles, yet it can be cleanly cleaved under mild acidic conditions that do not rupture the strained azetidine core.

Step-by-Step Synthetic Protocol

This methodology outlines the synthesis of 3-(methoxymethoxy)azetidine from commercially available 1-Boc-3-hydroxyazetidine.

  • Initiation & Cooling : Dissolve 1-Boc-3-hydroxyazetidine in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0 °C.

    • Causality: Cooling prevents the exothermic degradation of the starting material and controls the reactivity of the highly electrophilic alkylating agent.

  • Base Addition : Add N,N-diisopropylethylamine (DIPEA) dropwise to the solution.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl generated during the reaction without competing with the substrate for the electrophile.

  • Electrophilic Alkylation : Slowly introduce chloromethyl methyl ether (MOM-Cl). Allow the mixture to warm to room temperature and stir for 12 hours.

    • Causality: The C3-hydroxyl group attacks the highly reactive oxocarbenium ion generated from MOM-Cl, forming the stable acetal linkage.

  • Boc Deprotection : Isolate the protected intermediate, redissolve in DCM, and add trifluoroacetic acid (TFA) at 0 °C. Stir for 2 hours.

    • Causality: TFA selectively cleaves the tert-butyl carbamate (Boc) group via an acid-catalyzed elimination. While MOM ethers are acid-sensitive, they are generally stable to brief exposure to anhydrous TFA at low temperatures, allowing for orthogonal deprotection.

  • Neutralization & Isolation : Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate to yield the free amine target.

SyntheticWorkflow A 1-Boc-3-hydroxyazetidine (Starting Material) B MOM-Cl, DIPEA, DCM (0°C to RT) A->B Step 1: O-Alkylation C 1-Boc-3-(methoxymethoxy)azetidine (Protected Intermediate) B->C D TFA, DCM (Acidic Cleavage of Boc) C->D Step 2: N-Deprotection E 3-(methoxymethoxy)azetidine (Target Molecule) D->E

Synthetic workflow for 3-(methoxymethoxy)azetidine via MOM protection.

Analytical Characterization: Self-Validating NMR Protocol

To ensure scientific integrity, the structural identity and purity of the synthesized compound must be verified. The following ¹H NMR protocol acts as a self-validating system, where specific chemical shifts directly confirm the success of the synthetic causality steps described above.

Step-by-Step NMR Validation Protocol
  • Sample Preparation : Dissolve 10–15 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ provides a transparent window for ¹H NMR, while TMS serves as an internal reference (0.00 ppm) for precise chemical shift calibration.

  • Acquisition : Acquire a standard ¹H NMR spectrum at 400 MHz with 16 scans and a relaxation delay (D1) of 1.5 seconds.

    • Causality: 16 scans provide an optimal signal-to-noise ratio for small molecule verification without requiring excessive instrument time.

  • Signal Validation (The MOM Group) : Identify a sharp singlet integrating to 3H at ~3.3 ppm (methoxy protons) and a distinct singlet integrating to 2H at ~4.6 ppm (methylene protons of the acetal).

    • Causality: These shifts are highly diagnostic of the -O-CH₂-O-CH₃ system. Their presence definitively confirms successful O-alkylation in Step 1.

  • Signal Validation (The Azetidine Core) : Locate the multiplet at ~4.4 ppm (1H, C3 methine) and the complex signals at ~3.5–3.8 ppm (4H, C2 and C4 diastereotopic protons).

    • Causality: The strained 4-membered ring restricts conformational flipping, causing the geminal protons adjacent to the nitrogen to split into distinct, magnetically inequivalent environments.

  • Purity Confirmation : Verify the complete absence of a massive 9H singlet at ~1.4 ppm.

    • Causality: The disappearance of this peak confirms the quantitative and successful cleavage of the Boc protecting group in Step 2.

Bioisosteric Applications in Drug Development

In medicinal chemistry, replacing a piperidine or morpholine ring with a functionalized azetidine is a highly effective bioisosteric strategy.

Large, saturated heterocycles often suffer from high lipophilicity, which drives non-specific binding, hERG channel blockade (cardiotoxicity), and rapid oxidative metabolism by Cytochrome P450 enzymes. By substituting these with 3-(methoxymethoxy)azetidine, researchers achieve a "ring contraction" that lowers the molecular weight and LogP while maintaining the necessary basic amine vector[2]. Furthermore, the MOM ether at the C3 position acts as a tunable steric shield and a dual hydrogen-bond acceptor, allowing the molecule to engage with specific kinase or GPCR binding pockets that would otherwise reject a bulky piperidine ring.

BioisostericLogic Piperidine Piperidine / Morpholine (High Lipophilicity, High MW) Azetidine Azetidine Core (Lower LogP, Altered pKa) Piperidine->Azetidine Ring Contraction (Bioisosterism) Drug Optimized Drug Candidate (Improved PK/PD Profile) Azetidine->Drug Scaffold Integration MOM MOM Ether at C3 (Steric Tuning, H-Bond Acceptor) MOM->Drug C3 Functionalization

Logical framework of utilizing MOM-protected azetidines as bioisosteres.

References

  • Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[4]hexanes and spiro[2]heptanes Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Future Medicinal Chemistry (Taylor & Francis) URL: [Link]

Sources

Fundamental Reactions of 3-(Methoxymethoxy)azetidine: A Comprehensive Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-(Methoxymethoxy)azetidine (CAS: 1697121-19-9) is a highly versatile, bifunctional building block widely utilized in the synthesis of complex pharmaceuticals and spirocyclic bioisosteres. By masking the 3-hydroxyl group as a methoxymethyl (MOM) ether, chemists can selectively functionalize the azetidine nitrogen. Subsequent unmasking provides a handle for further structural elaboration, such as oxidation to azetidin-3-ones. As a Senior Application Scientist, I have structured this whitepaper to detail the fundamental reaction pathways, mechanistic rationales, and self-validating protocols required to master this critical intermediate.

Strategic Utility of the MOM Protecting Group

In azetidine chemistry, unprotected 3-hydroxyazetidines are highly prone to undesired O-alkylation, O-acylation, or ring-opening under harsh basic conditions. The MOM ether is strategically chosen because it is exceptionally stable to strong bases, nucleophiles, and organometallic reagents used during N-functionalization[1]. Unlike silyl ethers (e.g., TBS or TIPS), which can be sensitive to fluoride ions or strong nucleophiles, the MOM group remains robustly intact until it is intentionally cleaved via acidic hydrolysis[1]. This orthogonality allows for aggressive derivatization of the secondary amine without compromising the oxygen functionality.

N-Functionalization: Harnessing the Azetidine Nitrogen

The secondary amine of 3-(methoxymethoxy)azetidine is highly nucleophilic, making it an excellent substrate for acylation, sulfonylation, and Buchwald-Hartwig cross-coupling.

Causality in Reagent Selection: When performing N-acylation or N-sulfonylation, a non-nucleophilic base such as


-diisopropylethylamine (DIPEA) is mandatory[2]. DIPEA serves a dual purpose: it prevents the formation of competing nucleophilic species and acts as an acid scavenger to neutralize the HCl byproduct. If HCl is not efficiently scavenged, the localized acidic environment can trigger premature cleavage of the MOM group or induce ring-opening of the strained four-membered azetidine[2].
Protocol: General N-Acylation & Sulfonylation (Self-Validating Workflow)
  • Preparation: Dissolve 3-(methoxymethoxy)azetidine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Base Addition: Add DIPEA (2.0 equiv) and cool the mixture to 0 °C. Causality: Cooling controls the exothermic reaction and suppresses potential azetidine degradation.

  • Electrophile Addition: Add the desired acid chloride or sulfonyl chloride (1.1 equiv) dropwise over 10 minutes.

  • Validation & Reaction: Allow the reaction to warm to room temperature. Monitor the reaction via Thin Layer Chromatography (TLC). Self-Validation: Use a ninhydrin stain; the disappearance of the secondary amine (which stains heavily) confirms complete conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO

    
    . Extract with DCM, wash the organic layer with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.

MOM Deprotection: Unmasking the Hydroxyl Handle

Once the nitrogen is successfully functionalized, the MOM group is removed to reveal the 3-hydroxyl group for downstream elaboration.

Mechanistic Causality: MOM deprotection proceeds via an acid-catalyzed hydrolysis mechanism. Protonation of the acetal oxygen activates the system, leading to the expulsion of the alcohol and the formation of a stabilized oxonium ion. This intermediate is subsequently trapped by the solvent (e.g., methanol or water) to release formaldehyde[1].

Self-Validation & Safety: Formaldehyde is a highly reactive byproduct that can cause unwanted re-acetalization or cross-linking. Using a mixed solvent system (e.g., MeOH/H


O) ensures that formaldehyde is effectively sequestered. Furthermore, carefully neutralizing the acidic reaction mixture before concentration is critical to prevent the degradation of the newly formed 3-hydroxyazetidine[3].
Protocol: Acidic MOM Cleavage
  • Preparation: Dissolve the N-functionalized MOM-azetidine in a 4:1 mixture of Methanol and Water (0.1 M)[3].

  • Acidification: Add a catalytic amount of concentrated HCl (or trifluoroacetic acid, TFA, if milder conditions are required for sensitive substrates).

  • Reaction: Stir the mixture at 40 °C for 4–12 hours. Self-Validation: Monitor by TLC using a Phosphomolybdic Acid (PMA) or KMnO

    
     stain to visualize the emergence of the newly formed alcohol.
    
  • Quenching: Neutralize the acid carefully with saturated aqueous NaHCO

    
     until the pH reaches ~7.5[3].
    
  • Isolation: Remove the methanol under reduced pressure, extract the remaining aqueous layer with ethyl acetate, dry the combined organic layers, and purify via flash chromatography.

Downstream Elaboration: Oxidation to Azetidin-3-ones

The unmasked N-functionalized 3-hydroxyazetidine is frequently oxidized to an azetidin-3-one. This ketone is a highly sought-after electrophilic motif used to synthesize spirocyclic bioisosteres and complex chiral C2-substituted azetidines[4].

Causality in Oxidation: Swern oxidation or TEMPO/bleach systems are strictly preferred over harsh chromium-based oxidants (like Jones reagent). The strained nature of the azetidine ring makes it susceptible to oxidative cleavage; TEMPO provides a mild, highly chemoselective pathway to the ketone without over-oxidizing the substrate.

Quantitative Data Summary

The following table summarizes the typical reaction conditions, expected yields, and primary medicinal chemistry applications for the fundamental transformations of 3-(methoxymethoxy)azetidine.

Reaction TypeReagents / ConditionsTypical YieldPrimary Application
N-Acylation R-COCl, DIPEA, DCM, 0 °C to RT85–95%Amide bond formation for SAR exploration.
N-Sulfonylation R-SO

Cl, TEA, DCM, 0 °C to RT
80–90%Synthesis of sulfonamide-based target inhibitors.
MOM Deprotection Conc. HCl, MeOH/H

O, 40 °C
75–88%Unmasking the 3-hydroxyl group for elaboration.
Oxidation TEMPO, NaOCl, DCM/H

O, 0 °C
70–85%Generation of azetidin-3-one spirocycle precursors.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways branching from the core 3-(methoxymethoxy)azetidine scaffold.

G Start 3-(Methoxymethoxy)azetidine (Bifunctional Scaffold) N_Func N-Functionalized MOM-Azetidine Start->N_Func N-Derivatization (Acylation/Alkylation) Deprotect N-Functionalized 3-Hydroxyazetidine N_Func->Deprotect MOM Cleavage (Acidic Hydrolysis) Oxidation N-Functionalized Azetidin-3-one Deprotect->Oxidation Oxidation (TEMPO/Swern)

Figure 1: Divergent synthetic pathways from 3-(methoxymethoxy)azetidine to key building blocks.

References

  • Title: MOM Protecting Group: MOM Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]

  • Title: A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Methodological & Application

use of 3-(methoxymethoxy)azetidine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: The Strategic Use of 3-(Methoxymethoxy)azetidine in Medicinal Chemistry

The Paradigm Shift to sp³-Rich Scaffolds

In the pursuit of novel therapeutics, the high clinical attrition rate of drug candidates due to poor pharmacokinetic profiles has driven a paradigm shift away from flat, sp²-hybridized aromatics toward three-dimensional, sp³-rich architectures. Azetidines have emerged as privileged bioisosteres for traditional planar amines, morpholines, and piperidines[1]. By incorporating azetidines, medicinal chemists can significantly enhance hydrophilicity, improve metabolic stability, and manipulate the conformational preferences of lead compounds[1]. Furthermore, the inherent ring strain of the azetidine core alters the basicity (pKa) of the nitrogen atom, providing advantageous exit vectors and often resulting in more favorable absorption, distribution, metabolism, and excretion (ADME) profiles[2]. These building blocks are critical for introducing sp³ carbon character, which improves aqueous solubility and structural 3-dimensionality[3].

The Chemical Rationale: Why 3-(Methoxymethoxy)azetidine?

When optimizing a drug's interaction with a target receptor, the introduction of a polar contact point—such as a hydroxyl group—is frequently required. While 3-hydroxyazetidine (typically sourced as its hydrochloride salt, CAS 18621-18-6) is the fundamental building block for many antibiotics and polypeptides[4], its unprotected hydroxyl group presents significant chemoselectivity challenges during late-stage N-functionalization. Unprotected 3-hydroxyazetidines are highly prone to competing O-alkylation, O-arylation, and oxidative degradation under typical coupling conditions.

To resolve this, 3-(methoxymethoxy)azetidine (CAS 1697121-19-9) is utilized as a purpose-built intermediate[5]. The selection of the methoxymethyl (MOM) ether over bulkier protecting groups (e.g., tert-butyldimethylsilyl or trityl) is highly intentional. The causality behind this choice is twofold:

  • Steric Accessibility: The MOM group is sterically compact, ensuring that the nucleophilicity of the already strained azetidine nitrogen is not further compromised during complex cross-coupling reactions.

  • Orthogonal Stability: The MOM ether is exceptionally robust under the strongly basic and nucleophilic conditions required for nucleophilic aromatic substitution (S_NAr) and palladium-catalyzed Buchwald-Hartwig aminations, yet it can be cleanly cleaved under mild acidic conditions that leave delicate N-C bonds intact.

Physicochemical and Structural Profiling

To guide rational drug design, the quantitative parameters of 3-(methoxymethoxy)azetidine and its bioisosteric impact are summarized below.

Table 1: Chemical Specifications of 3-(Methoxymethoxy)azetidine [5][6]

Property Specification
CAS Number 1697121-19-9
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol
SMILES String O(C)COC1CNC1

| Topological Polar Surface Area (TPSA) | 30.49 Ų |

Table 2: Comparative Physicochemical Impact of Azetidine Bioisosterism [1][2]

Feature Planar Amines (e.g., Pyrrolidine) Azetidine Bioisostere Pharmacological Benefit
Ring Strain Low High (~26 kcal/mol) Favorable enthalpy of target binding
Lipophilicity (LogD) Higher Lower Improved aqueous solubility
sp³ Character (Fsp³) Moderate High "Escape from flatness", reduced off-target toxicity

| Metabolic Stability | Susceptible to α-oxidation | Highly stable | Extended pharmacokinetic half-life |

Synthetic Workflows & Self-Validating Protocols

As an Application Scientist, I stress that experimental reliability hinges on built-in validation checkpoints. The following protocols detail the divergent N-functionalization of 3-(methoxymethoxy)azetidine, engineered with self-validating analytical steps to ensure high-fidelity synthesis.

G A 3-(Methoxymethoxy)azetidine B Reductive Amination (NaBH(OAc)3) A->B Alkyl Vectors C SNAr / Cross-Coupling (Base/Pd) A->C Aryl Vectors D MOM-Protected Intermediate B->D C->D E Acidic Cleavage (HCl or TFA) D->E Deprotection F 3-Hydroxyazetidine Target Molecule E->F Final Drug

Workflow for N-functionalization and deprotection of 3-(methoxymethoxy)azetidine.

Protocol 1: N-Arylation via Nucleophilic Aromatic Substitution (S_NAr)

Rationale: The MOM group's compact nature allows the azetidine nitrogen to maintain high nucleophilicity, which is essential for attacking electron-deficient aryl halides.

  • Reaction Setup: Dissolve the target aryl fluoride or chloride (1.0 eq) and 3-(methoxymethoxy)azetidine (1.2 eq) in anhydrous DMF or DMSO (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or K₂CO₃ (2.5 eq). The excess base neutralizes the hydrohalic acid byproduct, preventing premature MOM cleavage.

  • Execution & Validation: Heat the mixture to 80–100 °C.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The MOM-protected product will cleanly display an [M+H]⁺ mass corresponding to the adduct, with no -44 Da (loss of MOM) degradation peaks if the base is sufficient.

  • Workup: Dilute with ethyl acetate and wash extensively with 5% aqueous LiCl (3x) to completely partition the DMF into the aqueous layer, ensuring a high-purity organic extract.

Protocol 2: Reductive Amination for N-Alkyl Vectors

Rationale: Utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) allows for mild reductive amination. The MOM ether is completely inert to hydride donors, ensuring absolute chemoselectivity.

  • Iminium Formation: Combine 3-(methoxymethoxy)azetidine (1.0 eq) and the target aldehyde/ketone (1.0 eq) in 1,2-dichloroethane (DCE).

  • Catalysis: Add catalytic glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to avoid thermal spiking.

  • Validation & Quench:

    • Self-Validation Checkpoint: Spot the reaction on a TLC plate and stain with Ninhydrin. The disappearance of the secondary amine starting material (which stains strongly) validates complete iminium reduction.

    • Quench with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), and dry over anhydrous Na₂SO₄.

Protocol 3: Acid-Mediated MOM Cleavage (Global Deprotection)

Rationale: The MOM ether is highly sensitive to Brønsted acids. Utilizing anhydrous HCl in dioxane provides a water-free environment that prevents hydrolytic side-reactions, yielding the final 3-hydroxyazetidine as a highly stable, crystalline hydrochloride salt.

  • Preparation: Dissolve the purified N-functionalized MOM-azetidine intermediate in a minimal volume of anhydrous DCM.

  • Cleavage: Dropwise, add 4M HCl in 1,4-dioxane (10.0 eq).

  • Monitoring: Stir at room temperature for 2–4 hours.

    • Self-Validation Checkpoint: The primary byproduct is dimethoxymethane, which is highly volatile. LC-MS analysis of an aliquot will show a distinct mass shift of -44 Da (loss of C₂H₄O), confirming quantitative deprotection.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the highly pure 3-hydroxyazetidine hydrochloride salt. Filter and dry under a high vacuum.

References

  • Source: thieme-connect.
  • Source: researchgate.
  • Source: tcichemicals.
  • 1697121-19-9 | 3-(Methoxymethoxy)
  • 3-(Methoxymethoxy)
  • Source: cymitquimica.

Sources

Comprehensive Guide: MOM Protection of Azetidin-3-ol Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

The azetidin-3-ol scaffold is a privileged structural motif in modern drug design, offering a rigid, low-molecular-weight vector for solubilizing groups or pharmacophores. However, the secondary hydroxyl group often requires protection during synthetic sequences involving strong nucleophiles, oxidants, or basic conditions.

The Methoxymethyl (MOM) ether is the protection group of choice for this scaffold due to its:

  • Compact Size: Minimal steric impact on the azetidine ring conformation.

  • Robust Stability: Inert to strong bases (e.g., n-BuLi, LDA), reducing agents (LiAlH₄), and mild oxidants.

  • Orthogonality: Stable to fluoride (unlike silyl ethers) and hydrogenolysis (unlike benzyl ethers), allowing selective deprotection.

Critical Constraint: The azetidine nitrogen is highly nucleophilic. To prevent N-alkylation (formation of quaternary ammonium salts) or polymerization, N-protection is mandatory prior to O-MOM protection. This guide assumes the starting material is an N-protected derivative (e.g., 1-(tert-butoxycarbonyl)azetidin-3-ol or 1-benzhydrylazetidin-3-ol).

Safety Advisory: Handling MOMCl

WARNING: CARCINOGENIC HAZARD Chloromethyl methyl ether (MOMCl) is an OSHA-regulated carcinogen and a potent alkylating agent.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood with a sash operating at the lowest possible height.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Quenching: Residual MOMCl must be destroyed using aqueous ammonia or saturated sodium bicarbonate solution before disposal.

  • Alternative: Where possible, use Method C (Dimethoxymethane) to avoid direct handling of MOMCl.

Experimental Protocols

Method A: The DIPEA Protocol (Standard/Mild)

Best for: Substrates sensitive to strong bases; General purpose scale-up.

Mechanism: DIPEA acts as a proton scavenger. The reaction proceeds via an SN2 mechanism where the alcohol attacks the highly electrophilic MOMCl. The addition of Tetrabutylammonium iodide (TBAI) can accelerate the reaction by generating the more reactive MOM-iodide in situ.

Reagents & Stoichiometry:

Reagent Equivalents (eq.) Role
N-Protected Azetidin-3-ol 1.0 Substrate
MOMCl 2.0 - 3.0 Electrophile
DIPEA (Hünig's Base) 4.0 - 5.0 Base / Proton Scavenger
TBAI (Optional) 0.1 (10 mol%) Catalyst (Finkelstein)

| DCM (Anhydrous) | [0.2 M] | Solvent |

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve the N-protected azetidin-3-ol (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Base Addition: Add DIPEA (4.0 eq) via syringe. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add MOMCl (2.5 eq) dropwise over 10 minutes. Note: Fuming may occur.[1]

    • Optional: Add TBAI (0.1 eq) at this stage to boost rate.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours .

  • Monitoring: Check TLC (Stain: KMnO₄ or Ninhydrin). The product (MOM ether) is typically less polar than the starting alcohol.

  • Workup:

    • Quench with saturated aqueous NH₄Cl (slowly).

    • Separate phases.[2][3] Extract aqueous layer with DCM (2x).[3]

    • Wash combined organics with 1M HCl (if N-group is acid stable, e.g., Benzhydryl) or Citric Acid (if N-Boc) to remove excess DIPEA.

    • Wash with Brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Method B: The Sodium Hydride Protocol (Strong Base)

Best for: Sterically hindered alcohols or sluggish reactions.

Mechanism: Irreversible deprotonation of the hydroxyl group by NaH forms a highly nucleophilic alkoxide, which rapidly attacks MOMCl.

Reagents & Stoichiometry:

Reagent Equivalents (eq.) Role
N-Protected Azetidin-3-ol 1.0 Substrate
NaH (60% in oil) 1.5 - 2.0 Strong Base
MOMCl 1.5 - 2.0 Electrophile

| THF or DMF (Anhydrous) | [0.15 M] | Solvent |

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck flask under Argon.

  • Deprotonation: Suspend NaH (1.5 eq) in anhydrous THF or DMF at 0 °C .

  • Addition: Add a solution of N-protected azetidin-3-ol (1.0 eq) in THF/DMF dropwise to the NaH suspension.

  • Alkoxide Formation: Stir at 0 °C for 30–45 minutes until H₂ evolution ceases.

  • Alkylation: Add MOMCl (1.5 eq) dropwise.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2–4 hours.

  • Workup:

    • Caution: Quench excess NaH by dropwise addition of wet ether or saturated NH₄Cl at 0 °C.

    • Dilute with EtOAc. Wash with water (3x) to remove DMF (if used).

    • Wash with brine, dry (MgSO₄), and concentrate.[3]

Method C: The "Green" Alternative (Acid-Catalyzed)

Best for: Avoiding MOMCl handling; Large scale.

Reagents: Dimethoxymethane (Methylal) + P₂O₅ or p-TsOH. Protocol: Dissolve substrate in Chloroform/DCM. Add Dimethoxymethane (10 eq) and P₂O₅ (approx 1-2 eq). Stir at RT. This generates the oxonium intermediate in situ without isolating MOMCl.

Decision Logic & Workflow

MOM_Protection_Workflow Start Start: Azetidin-3-ol Derivative CheckN Is Nitrogen Protected? (Boc, Cbz, Bn, Benzhydryl) Start->CheckN ProtectN Protect Nitrogen First (Required to prevent quaternary salt) CheckN->ProtectN No CheckBase Is Substrate Base Sensitive? CheckN->CheckBase Yes ProtectN->CheckN MethodA Method A: DIPEA/MOMCl (DCM, 0°C -> RT) Standard Protocol CheckBase->MethodA Yes (Base Sensitive) MethodB Method B: NaH/MOMCl (THF/DMF, 0°C) High Reactivity CheckBase->MethodB No (Stable) MethodC Method C: Methylal/P2O5 (CHCl3) Avoids MOMCl isolation CheckBase->MethodC Safety Priority Workup Workup: Quench NH4Cl Wash: Citric Acid/Brine MethodA->Workup MethodB->Workup MethodC->Workup Purification Purification: Flash Chromatography Workup->Purification Final Product: N-Prot-3-(MOM)azetidine Purification->Final

Caption: Decision tree for selecting the optimal MOM protection strategy for azetidin-3-ol derivatives.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion MOMCl hydrolysisEnsure MOMCl is fresh/distilled. Use anhydrous solvents. Add TBAI catalyst.
N-Alkylation Free amine presentEnsure 100% N-protection before starting.
Boc Cleavage Acidic MOMClCommercial MOMCl often contains HCl. Distill over K₂CO₃ or wash reaction with extra base.
Product Hydrolysis Acidic WorkupMOM ethers are acid-sensitive.[4] Avoid strong acid washes. Use dilute Citric Acid or simply water/brine.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Foundational text on MOM stability and conditions).
  • Fujioka, H. et al. "One-Pot Synthesis of Unsymmetrical Acetals from Diols."[5] Org.[2][3][4][6][7] Lett.2009 , 11, 5138–5141.[5] Link (Demonstrates mild MOM protection strategies).

  • Berliner, M. A.; Belecki, K. "Zinc(II)-Catalyzed Synthesis of Haloalkyl Ethers." J. Org.[5] Chem.2005 , 70, 9618–9621.[5] Link (Discusses in situ generation of MOM-like species).

  • Occupational Safety and Health Administration (OSHA). "Chloromethyl Methyl Ether Standard 1910.1006." Link (Safety regulations for MOMCl).

  • BenchChem. "Comparative Guide to MOM and SEM Protecting Groups." Link (General comparative data on ether protections).

Sources

Deprotection of 3-(Methoxymethoxy)azetidine to Azetidin-3-ol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed application notes and protocols for the deprotection of 3-(methoxymethoxy)azetidine to produce azetidin-3-ol, a critical building block in modern drug discovery. The content is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Azetidin-3-ol Moiety

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and three-dimensional character can impart favorable physicochemical and pharmacokinetic properties to drug candidates, including enhanced metabolic stability, improved solubility, and better ligand-receptor interactions.[1] Azetidin-3-ol, in particular, serves as a versatile intermediate for the synthesis of a wide range of bioactive molecules, from central nervous system modulators to potent antibacterial and anticancer agents.[1]

The synthesis of complex molecules often requires the use of protecting groups to mask reactive functionalities. The methoxymethyl (MOM) ether is a commonly employed protecting group for hydroxyl functions due to its stability under a variety of non-acidic conditions.[2] This guide focuses on the crucial final step of many synthetic routes: the efficient and clean removal of the MOM group from 3-(methoxymethoxy)azetidine to unveil the desired azetidin-3-ol. For many applications, the azetidine nitrogen is protected, most commonly with a tert-butoxycarbonyl (Boc) group, to facilitate handling and purification. This guide will primarily focus on the deprotection of the MOM group on an N-Boc protected azetidine.

Mechanistic Rationale: Acid-Catalyzed Deprotection of MOM Ethers

The standard method for the deprotection of MOM ethers is acidic hydrolysis.[3] The reaction proceeds through a well-understood mechanism initiated by the protonation of one of the ether oxygens. This protonation event activates the acetal system, making it susceptible to cleavage.

The mechanism can be visualized as follows:

Caption: Mechanism of acid-catalyzed MOM deprotection.

Protonation of the methoxy oxygen is followed by the departure of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to a hemiacetal which then decomposes to the free alcohol, formaldehyde, and regenerates the acid catalyst.

Experimental Protocols: A Comparative Approach

The choice of acidic conditions for the deprotection of 3-(methoxymethoxy)azetidine is critical. The strained nature of the azetidine ring makes it susceptible to ring-opening under harsh acidic conditions.[4][5][6] Therefore, careful selection of the acid, solvent, and temperature is paramount to ensure a high yield of the desired product without compromising the integrity of the azetidine core.

Below are detailed protocols for three common methods for MOM deprotection, with a discussion of their relative merits.

Protocol 1: Deprotection using Hydrochloric Acid in Methanol

This is a widely used and effective method for MOM deprotection.

Materials:

  • tert-Butyl 3-(methoxymethoxy)azetidine-1-carboxylate

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve tert-butyl 3-(methoxymethoxy)azetidine-1-carboxylate (1.0 equiv) in methanol (0.1-0.2 M).

  • To the stirred solution at room temperature, add concentrated hydrochloric acid (2.0-4.0 equiv) dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Once the starting material is consumed, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with DCM or EtOAc (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude tert-butyl 3-hydroxyazetidine-1-carboxylate.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Expertise & Experience: The use of methanol as a solvent can help to trap the intermediate oxocarbenium ion, potentially minimizing side reactions. However, the concentration of HCl and the reaction temperature should be carefully controlled to prevent ring-opening of the azetidine.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is a stronger acid than HCl and can often effect deprotection more rapidly. However, it also poses a greater risk of side reactions if not used judiciously.

Materials:

  • tert-Butyl 3-(methoxymethoxy)azetidine-1-carboxylate

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tert-butyl 3-(methoxymethoxy)azetidine-1-carboxylate (1.0 equiv) in dichloromethane (0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (5-10 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding it to a stirred, chilled solution of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expertise & Experience: TFA is often used for the concomitant deprotection of both Boc and MOM groups. If only MOM group removal is desired, careful control of stoichiometry and temperature is crucial. The volatility of TFA makes its removal during workup relatively straightforward.

Protocol 3: Deprotection using Dowex® 50W-X8 Acidic Resin

The use of a strongly acidic ion-exchange resin like Dowex® offers a milder and more convenient method for MOM deprotection, particularly for acid-sensitive substrates.[5][7][8] The solid-supported acid simplifies the workup procedure as it can be removed by simple filtration.

Materials:

  • tert-Butyl 3-(methoxymethoxy)azetidine-1-carboxylate

  • Methanol (MeOH)

  • Water

  • Dowex® 50W-X8 resin (H⁺ form)

Procedure:

  • Prepare a slurry of Dowex® 50W-X8 resin in methanol.

  • To a solution of tert-butyl 3-(methoxymethoxy)azetidine-1-carboxylate (1.0 equiv) in a mixture of methanol and water (typically 9:1 to 4:1 v/v), add the Dowex® resin (a catalytic amount, e.g., 10-20% by weight of the substrate).

  • Stir the heterogeneous mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, filter off the resin and wash it with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography if necessary.

Expertise & Experience: This method is particularly advantageous as it avoids the need for a basic aqueous workup to neutralize a strong, soluble acid. The resin can often be regenerated and reused, making it a more environmentally friendly option.

Comparison of Deprotection Methods
MethodAcidSolventTemperatureTypical Reaction TimeWorkupAdvantagesDisadvantages
Protocol 1 HClMethanolRoom Temp.2-6 hoursAqueous basic quenchReadily available reagents, effective.Requires careful neutralization, potential for ring-opening.
Protocol 2 TFADCM0 °C to Room Temp.1-4 hoursAqueous basic quenchFast reaction, volatile acid.Strong acid can cause side reactions, including Boc deprotection.
Protocol 3 Dowex® 50W-X8Methanol/WaterRoom Temp. to 50 °C4-24 hoursFiltrationMild conditions, simple workup, reusable catalyst.Slower reaction times, may require heating.

Synthesis of Starting Material and Characterization of Product

A complete understanding of the synthetic process includes the preparation of the starting material and the robust characterization of the final product.

Synthesis of tert-Butyl 3-(Methoxymethoxy)azetidine-1-carboxylate

The starting material can be readily prepared from the commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate.

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • N,N-Diisopropylethylamine (DIPEA)

  • Methoxymethyl chloride (MOM-Cl)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv) in anhydrous DCM (0.2-0.5 M) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C and add DIPEA (1.5 equiv).

  • Slowly add MOM-Cl (1.2 equiv) to the reaction mixture. Caution: MOM-Cl is a potential carcinogen and should be handled with appropriate safety precautions in a chemical fume hood.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-(methoxymethoxy)azetidine-1-carboxylate.

Characterization of tert-Butyl 3-Hydroxyazetidine-1-carboxylate

The final product should be thoroughly characterized to confirm its identity and purity.

Expected Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 4.70-4.60 (m, 1H), 4.15-4.05 (m, 2H), 3.85-3.75 (m, 2H), 2.50 (br s, 1H, -OH), 1.45 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 156.8, 80.0, 62.1, 57.5, 28.6.

  • Mass Spectrometry (ESI): m/z calculated for C₈H₁₅NO₃ [M+H]⁺: 174.11; found: 174.1.

Workflow and Logical Relationships

The overall process from the protected starting material to the final deprotected product can be visualized in the following workflow diagram.

Deprotection_Workflow start Start: tert-Butyl 3-(methoxymethoxy)azetidine-1-carboxylate dissolve Dissolve in appropriate solvent start->dissolve add_acid Add Acidic Reagent (HCl, TFA, or Dowex) dissolve->add_acid reaction Stir at controlled temperature add_acid->reaction monitor Monitor reaction by TLC or LC-MS reaction->monitor workup Workup Procedure (Neutralization/Filtration) monitor->workup Reaction Complete extraction Extraction with organic solvent workup->extraction purification Purification by column chromatography extraction->purification characterization Characterization of tert-Butyl 3-hydroxyazetidine-1-carboxylate (NMR, MS) purification->characterization end_product Final Product: tert-Butyl 3-hydroxyazetidine-1-carboxylate characterization->end_product

Caption: Experimental workflow for MOM deprotection.

Conclusion

The deprotection of 3-(methoxymethoxy)azetidine is a key transformation in the synthesis of valuable azetidin-3-ol derivatives for drug discovery. This guide has provided a detailed overview of the mechanistic underpinnings of this reaction, along with a comparative analysis of three robust protocols. By understanding the potential for ring-opening and carefully selecting the reaction conditions, researchers can achieve high yields of the desired product. The protocols and insights presented herein are intended to empower scientists to confidently and efficiently perform this important synthetic step.

References

  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. (n.d.). IIT Kanpur. Retrieved March 2, 2026, from [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters, 12(10), 1594-1599. [Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (2015). Chemical Science, 6(1), 613-619. [Link]

  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. (n.d.).
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. (2018). Arkivoc, 2018(4), 195-214. [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). Scientific Reports, 9, 15729. [Link]

  • Supporting Information - General procedure for N-Boc protection of amines. (n.d.). Royal Society of Chemistry. Retrieved March 2, 2026, from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). RSC Medicinal Chemistry, 15(1), 35-56. [Link]

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate. (n.d.). PubChem. Retrieved March 2, 2026, from [Link]

  • Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. (2020). CHIMIA International Journal for Chemistry, 74(11), 846-851. [Link]

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. (2019). Molecules, 24(9), 1787. [Link]

  • MOM Deprotection. (2024, May 19). Reddit. Retrieved March 2, 2026, from [Link]

  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. (2003). Chemical Reviews, 103(12), 4405-4450. [Link]

  • 'One-pot' sequential deprotection/functionalisation of linear-dendritic hybrid polymers using a xanthate mediated thiol/Mich. (n.d.). Royal Society of Chemistry. Retrieved March 2, 2026, from [Link]

  • A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. (2010). Tetrahedron Letters, 51(9), 1261-1264. [Link]

  • Zn(OTf)2(10mol%) catalysed deprotection of MOM ethers. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]

  • MOM Ethers. (n.d.). Organic Chemistry Portal. Retrieved March 2, 2026, from [Link]

  • 200-400 mesh, ion exchange resin (24 g). (n.d.). Organic Syntheses. Retrieved March 2, 2026, from [Link]

  • Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. (2026, February 2). ChemRxiv. [Link]

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. (n.d.). PubChem. Retrieved March 2, 2026, from [Link]

  • Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (2021). Macedonian Pharmaceutical Bulletin, 67(1), 29-37. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2). Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

Sources

Application Note: Analytical Characterization of 3-(Methoxymethoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary

3-(Methoxymethoxy)azetidine (CAS 1697121-19-9) is a highly polar, low-molecular-weight (MW 117.15) cyclic amine featuring a methoxymethoxy (MOM) ether linkage. As azetidine derivatives increasingly serve as metabolically stable bioisosteres in medicinal chemistry, rigorous analytical characterization is paramount. This application note establishes a self-validating, multimodal analytical strategy utilizing HILIC-LC-MS, derivatization-assisted GC-MS, and NMR spectroscopy to confirm the identity, purity, and stability of this compound.

Chemical Context & Analytical Rationale (Causality)

Developing robust methods for 3-(methoxymethoxy)azetidine requires navigating three primary chemical liabilities:

  • High Polarity & Basic Secondary Amine: Azetidines are highly polar and elute near the void volume in standard reversed-phase (C18) chromatography, leading to co-elution with matrix components and severe silanol-induced tailing. Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior orthogonal approach, utilizing polar stationary phases to effectively retain and separate polar amines[1].

  • Acid-Labile Acetal Linkage: The MOM protecting group is an acetal, making it highly susceptible to acid-catalyzed hydrolysis. Standard LC-MS mobile phases containing 0.1% Trifluoroacetic acid (TFA) or Formic acid (FA) at pH < 3.0 will artificially degrade the analyte into azetidin-3-ol and formaldehyde during the run. Causality: A buffered mobile phase (e.g., 10 mM ammonium acetate, pH 6.8) is mandatory to maintain the structural integrity of the MOM ether.

  • Volatility & Thermal Instability: Direct Gas Chromatography (GC) of polar secondary amines results in irreversible column adsorption and poor peak symmetry. Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the labile amine proton with a trimethylsilyl (TMS) group, significantly enhancing volatility, thermal stability, and peak shape[2],[3].

Workflow & Degradation Pathways

AnalyticalWorkflow Sample 3-(Methoxymethoxy)azetidine (CAS: 1697121-19-9) HILIC HILIC-LC-MS (Purity & Assay) Sample->HILIC Dilute in MeCN/H2O (pH > 5.0) GCMS GC-MS (Volatile Impurities) Sample->GCMS Silylation (BSTFA + 1% TMCS) NMR 1H/13C NMR (Structural Identity) Sample->NMR Dissolve in CDCl3

Fig 1. Multimodal analytical workflow for 3-(methoxymethoxy)azetidine characterization.

DegradationPathway Intact Intact Analyte (MOM-Azetidine) Acid Acidic Conditions (pH < 4.0) Intact->Acid Hydrolysis MOM Cleavage (Azetidin-3-ol) Acid->Hydrolysis Primary RingOpen Ring Opening (Amino-alcohols) Acid->RingOpen Secondary

Fig 2. Acid-catalyzed degradation pathways of 3-(methoxymethoxy)azetidine.

Protocol I: HILIC-LC-MS for Purity and Quantitation

This protocol utilizes HILIC to ensure adequate retention of the polar azetidine ring while maintaining a near-neutral pH to prevent MOM ether hydrolysis.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 0.77 g of Ammonium Acetate in 1 L of LC-MS grade water (10 mM). Adjust to pH 6.8 using dilute ammonium hydroxide.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Sample Preparation: Accurately weigh 10 mg of 3-(methoxymethoxy)azetidine. Dissolve in 10 mL of Diluent (90% Acetonitrile / 10% Water) to yield a 1 mg/mL stock. Causality: In HILIC, the sample diluent must have a high organic content (≥ initial mobile phase %B) to prevent peak distortion and early elution.

  • Instrument Setup: Equip the LC with a Waters CORTECS HILIC column (2.1 × 100 mm, 1.6 µm) or equivalent[1]. Set column temperature to 35°C and flow rate to 0.4 mL/min.

  • System Suitability (Self-Validation): Inject a blank (Diluent) to ensure no carryover. Inject a 10 µg/mL reference standard. The system is validated if the tailing factor is ≤ 1.5, theoretical plates > 5000, and %RSD of peak area for 5 replicate injections is ≤ 2.0%.

Protocol II: GC-MS with Silylation for Volatile Profiling

To analyze the compound for volatile impurities or residual solvents, the secondary amine must be capped to prevent column degradation.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a derivatization cocktail of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) as a catalyst[2].

  • Derivatization Reaction:

    • Transfer 1.0 mg of the analyte into a 2 mL amber GC vial.

    • Critical Warning: Do not use nitrogen blowdown on the free base, as 3-(methoxymethoxy)azetidine is highly volatile and will be lost.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap tightly, vortex for 10 seconds, and incubate at 70°C for 30 minutes.

  • Instrument Setup: Use an Agilent DB-5ms column (30 m × 0.25 mm, 0.25 µm). Carrier gas: Helium at 1.0 mL/min.

  • Oven Program: Initial 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min). Injector: 250°C.

  • System Suitability (Self-Validation): Inject a derivatization blank (Pyridine + BSTFA) to identify reagent peaks (e.g., TMS-OH, bis-TMS ether). The method is validated if the analyte peak (N-TMS derivative) shows a signal-to-noise ratio (S/N) > 100 at 0.1 mg/mL.

Protocol III: NMR Structural Elucidation

Nuclear Magnetic Resonance (NMR) is utilized to confirm the intact azetidine ring and the MOM ether linkage. The MOM protecting group presents a highly distinct NMR signature, characterized by a sharp singlet for the terminal methoxy group and a distinct methylene signal, which is critical for verifying the integrity of the acetal linkage[4].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of 3-(methoxymethoxy)azetidine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire ¹H NMR at 400 MHz (minimum 16 scans) and ¹³C NMR at 100 MHz (minimum 256 scans) at 298 K.

  • System Suitability (Self-Validation): Verify the TMS peak is precisely at 0.00 ppm and the residual CHCl₃ peak is at 7.26 ppm (¹H) and 77.16 ppm (¹³C).

Quantitative Data Summaries

Table 1: HILIC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A (Aq)% Mobile Phase B (Org)
0.00.4595
1.00.4595
6.00.44060
7.50.44060
8.00.4595
Table 2: GC-MS Expected Ion Fragments (EI, 70 eV)
Analyte StateMW (Da)Expected Primary m/z FragmentsDiagnostic Significance
Intact Base117.15117 (M+), 86, 56Poor peak shape; high fragmentation.
N-TMS Derivative189.15189 (M+), 174 (M-CH3), 144 (M-MOM), 73m/z 73 confirms TMS addition; m/z 144 confirms MOM loss.
Table 3: Expected ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Structural Motif)
~4.65Singlet2HO-CH₂ -O (MOM methylene)
~4.40 - 4.55Multiplet1HCH (Azetidine position 3)
~3.50 - 3.80Multiplets4HCH₂ (Azetidine positions 2 & 4)
~3.35Singlet3HO-CH₃ (MOM methoxy)
~2.50Broad Singlet1HNH (Exchanges with D₂O)

References

  • Development of Ultra-Performance Liquid Chromatography Method Using Hydrophilic Interaction Liquid Chromatography for Quantification of Azetidine-2-Carboxylic Acid in Rhizomes of Polygonatum sibiricum F. Delaroche Source: Taylor & Francis URL:[Link]

  • Discovery of deoxyceramide analogs as highly selective ACER3 inhibitors in live cells Source: Digital CSIC URL:[Link]

  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs Source: ResearchGate URL:[Link]

Sources

Application Note: Strategic Incorporation of 3-(methoxymethoxy)azetidine into Novel Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the pursuit of "escaping flatland" in drug discovery, the azetidine ring has emerged as a premier scaffold for increasing fraction sp3 (Fsp3) character while maintaining low molecular weight. 3-(methoxymethoxy)azetidine represents a high-value building block that solves a specific synthetic challenge: it introduces a polar, metabolic "soft spot" (the C3-hydroxyl) in a masked, lipophilic form (MOM ether) that is orthogonal to standard amine coupling conditions.

This guide details the methodology for incorporating this building block into novel scaffolds. By utilizing the methoxymethoxy (MOM) protection, researchers can perform base-mediated N-functionalizations without competing O-reactivity, followed by a controlled deprotection to reveal the 3-hydroxyazetidine core—a proven bioisostere for morpholine or cyclohexanol rings.

Key Advantages of the Scaffold
  • Conformational Control: The puckered conformation of the azetidine ring (approx. 30°) directs vectors differently than pyrrolidines or piperidines.

  • Metabolic Stability: Azetidines often show superior metabolic stability compared to N-ethyl or N-isopropyl groups.

  • Orthogonality: The MOM group is stable to strong bases, organometallics, and reducing agents, allowing for complex N-functionalization prior to alcohol deprotection.

Strategic Workflow & Decision Tree

The following diagram outlines the decision logic for incorporating 3-(methoxymethoxy)azetidine. The critical decision point lies in the stability of the N-linked scaffold to acidic deprotection conditions.

G Start Start: 3-(methoxymethoxy)azetidine (Usually HCl Salt) FreeBase Step 1: Free-Basing (In situ or isolation) Start->FreeBase Coupling Step 2: N-Functionalization (SnAr, Reductive Amination, Buchwald) FreeBase->Coupling Base/Pd/Solvent Check Checkpoint: Scaffold Acid Stability? Coupling->Check Deprotect_Std Route A: Standard Deprotection (4M HCl or TFA) Check->Deprotect_Std Stable to Acid Deprotect_Mild Route B: Mild Deprotection (TMSBr or TMSOTf) Check->Deprotect_Mild Acid Sensitive Product Final Scaffold: 3-Hydroxyazetidine Derivative Deprotect_Std->Product Deprotect_Mild->Product

Figure 1: Strategic workflow for incorporating 3-(methoxymethoxy)azetidine. The MOM group allows the amine to be reacted first, postponing the hydroxyl exposure until the final step.

Physicochemical Profile & Handling

Before synthesis, it is critical to understand the shift in properties provided by the azetidine core compared to its 5- and 6-membered counterparts.

Table 1: Comparative Physicochemical Properties of Saturated Heterocycles

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Impact on Drug Design
Ring Strain ~25 kcal/mol~6 kcal/mol~0 kcal/molHigher reactivity in ring-opening; rigid conformation.
pKa (Parent) 11.311.311.2Highly basic; N-arylation significantly lowers pKa (to ~6-7).
LogP Trend LowerModerateHigherAzetidines lower lipophilicity (LogD) vs larger rings.
Ligand Efficiency HighModerateModerateSmall size maximizes binding energy per heavy atom.
MOM Stability High (Base/Red)N/AN/AAllows late-stage polarity introduction.

Handling Protocol:

  • State: 3-(methoxymethoxy)azetidine is typically supplied as a hydrochloride salt (Solid).

  • Hygroscopicity: The salt is hygroscopic. Store in a desiccator at -20°C.

  • Free Base Volatility: The free base is a low-molecular-weight amine and may be volatile. Do not concentrate the free base to dryness under high vacuum. Use it immediately in solution.

Experimental Protocols

Protocol A: N-Arylation via S_NAr (Nucleophilic Aromatic Substitution)

Application: Attaching the azetidine to electron-deficient heteroaromatic scaffolds (e.g., chloropyrimidines, chloropyridines).

Rationale: The MOM group prevents oxygen participation, ensuring exclusive N-alkylation. The azetidine nitrogen is less sterically hindered than pyrrolidine, often leading to faster reaction rates.

Materials:

  • 3-(methoxymethoxy)azetidine HCl (1.2 equiv)

  • Aryl/Heteroaryl Chloride substrate (1.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)

Step-by-Step Procedure:

  • Preparation: In a reaction vial, dissolve the Aryl Chloride (1.0 equiv) in DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) to the solution.

  • Reagent Addition: Add 3-(methoxymethoxy)azetidine HCl (1.2 equiv) in one portion.

    • Note: If the substrate is highly reactive, cool to 0°C before addition.

  • Reaction: Stir at 60°C–80°C. Monitor by LCMS.

    • Reaction Time: Typically 2–12 hours. Azetidines react faster than larger rings due to the "s-character" of the lone pair and reduced steric clash.

  • Workup: Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF. Dry over Na2SO4.

  • Purification: Flash chromatography. The MOM group makes the product less polar than the free alcohol, facilitating purification on silica.

Protocol B: Orthogonal MOM Deprotection

Application: Removing the protecting group to reveal the 3-hydroxyl handle for H-bonding or further functionalization.

Rationale: The MOM acetal is hydrolyzed under acidic conditions.[1] The challenge is ensuring the azetidine ring does not open (though 3-substituted azetidines are relatively stable to acid compared to aziridines).

Materials:

  • MOM-protected intermediate

  • 4M HCl in Dioxane OR TFA (Trifluoroacetic acid)

  • Solvent: DCM (Dichloromethane) or MeOH (Methanol)

Step-by-Step Procedure:

  • Dissolution: Dissolve the intermediate in DCM (or MeOH for HCl method).

  • Acid Treatment:

    • Method 1 (Standard): Add 4M HCl in Dioxane (10 equiv) dropwise at 0°C. Warm to RT.

    • Method 2 (For stubborn cases): Add TFA/DCM (1:1 ratio) at 0°C.

  • Monitoring: Stir at RT for 1–4 hours. Monitor by NMR (disappearance of the -OCH2O- singlet at ~4.6 ppm and -OCH3 singlet at ~3.3 ppm).

  • Workup (Critical):

    • Volatile Products: If the product is low MW, remove solvent/acid under reduced pressure (keep bath <40°C). Isolate as the HCl salt.

    • Neutralization: If free base is required, use solid NaHCO3 or basic resin. Avoid strong aqueous base extraction if the product is highly water-soluble (common for small azetidines).

Mechanism of Action: The MOM Advantage

Understanding the stability profile of the Methoxymethyl ether is vital for designing the synthesis.

ReactionMechanism MOM_Ether MOM-Protected Azetidine Protonation Protonation of Acetal Oxygen MOM_Ether->Protonation H+ (HCl/TFA) Oxocarbenium Oxocarbenium Ion Intermediate Protonation->Oxocarbenium Rate Limiting Hydrolysis Hydrolysis (+ H2O) Oxocarbenium->Hydrolysis Alcohol Free Alcohol (+ Formaldehyde/MeOH) Hydrolysis->Alcohol

Figure 2: Mechanism of MOM deprotection. The reaction is driven by the formation of a resonance-stabilized oxocarbenium ion, which is then trapped by water.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in SnAr Hydrolysis of ChlorideEnsure reagents are dry. Use anhydrous DMF.
Incomplete Deprotection Steric bulk around MOMSwitch to BBr3 (boron tribromide) at -78°C or TMSBr in DCM (mild conditions).
Ring Opening Excessive Acid/HeatAzetidines can open to homo-allyl amines under vigorous acidic heating. Keep temp <40°C during deprotection.
Product Loss in Workup Water Solubility3-hydroxyazetidines are very polar. Do not wash with water after deprotection. Evaporate and use reverse-phase prep-HPLC.

References

  • Title: A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.
  • MOM Protecting Group Stability

    • Title: MOM Ethers - Stability and Deprotection Conditions.[2][3]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Azetidine Reactivity & Ring Strain

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines.[4][5][6][7][8]

    • Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry.
    • URL:[Link]

  • Mild Deprotection Strategies

    • Title: Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate.[3]

    • Source: N
    • URL:[Link]

Sources

Troubleshooting & Optimization

purification challenges of 3-(methoxymethoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Handling of 3-(Methoxymethoxy)azetidine

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of small, highly polar heterocycles. 3-(Methoxymethoxy)azetidine (CAS: 1697121-19-9) presents a unique "perfect storm" of purification challenges: it combines the high basicity and water solubility of a strained secondary amine with the acid-lability of a methoxymethyl (MOM) acetal protecting group.

Standard purification workflows will almost certainly lead to product degradation, irreversible column retention, or complete loss in the aqueous phase. This guide is designed to dissect the causality behind these failures and provide self-validating, field-proven protocols to ensure high-yield recovery.

Part 1: Diagnostic Data & Causality Matrix

To troubleshoot effectively, we must first understand the physicochemical parameters dictating the molecule's behavior. The table below summarizes the quantitative data and how each property directly dictates your experimental boundaries[1].

Physicochemical PropertyValue / CharacteristicPurification Implication
Molecular Weight 117.15 g/mol Highly volatile as a free base. Prolonged exposure to high vacuum during solvent removal will cause significant product loss.
Calculated pKa ~9.45 (Secondary Amine)Highly basic. It exists as a water-soluble ammonium salt at neutral pH. Aqueous extraction requires aggressive basification (pH > 12).
MOM Ether Stability Acid-Labile AcetalCleaves rapidly at pH < 4. Standard silica gel is sufficiently acidic to catalyze deprotection during chromatography.
Chromophore Activity Lacks UV-active systemsInvisible under standard 254 nm UV light. Requires chemical staining (e.g., Ninhydrin, KMnO₄, or Iodine) for TLC monitoring.

Part 2: Causality-Driven FAQs

Q1: My product streaks severely on TLC and I recover very little mass after silica gel chromatography. What is happening? A: This is a dual-factor failure caused by the intrinsic properties of standard silica gel, which has an acidic surface (pH ~4.5-5.5). First, the basic secondary amine of the azetidine ring protonates upon contact with the acidic silanol groups, causing irreversible ionic binding and severe streaking[2]. Second, the acidic environment catalyzes the hydrolysis of the MOM ether protecting group, degrading your product into azetidin-3-ol directly on the column[3]. To solve this, you must passivate the stationary phase by pre-treating the silica gel with 1–5% triethylamine (Et₃N) or switch entirely to basic alumina.

Q2: After my reaction workup, the organic layer contains no product, even though LC-MS showed complete conversion. Where did it go? A: It is in your aqueous layer. Low molecular weight polar azetidines are notoriously water-soluble[4]. If your workup was neutral or slightly acidic (e.g., an NH₄Cl quench), the azetidine is fully protonated and will not partition into standard organic solvents like ethyl acetate or diethyl ether. You must force the compound into the organic phase by basifying the aqueous layer to pH > 12 and utilizing a "salting out" technique.

Q3: I am using Preparative HPLC to purify the crude mixture. The peak shape is terrible and the product is degrading. Why? A: You are likely using standard reverse-phase conditions with 0.1% Trifluoroacetic acid (TFA) or Formic acid as a mobile phase modifier. These acidic modifiers will rapidly cleave the MOM ether during the run or during subsequent fraction concentration. You must switch to a high-pH mobile phase system, such as 10 mM Ammonium Bicarbonate (pH 9-10) or 0.1% Ammonium Hydroxide, using a high-pH tolerant C18 column (e.g., Waters XBridge).

Part 3: Mechanistic & Workflow Visualizations

To conceptualize the critical divergence between standard (failing) methods and optimized (successful) methods, refer to the logical relationship diagrams below.

G cluster_acid Standard Silica (Acidic) cluster_base Deactivated Silica (Basic) SM 3-(MOM)azetidine Free Base Silica Contact with Acidic Silanols SM->Silica Et3N Pre-treat with 1-5% Et3N SM->Et3N Degrade MOM Cleavage & Amine Protonation Silica->Degrade Fail Product Loss & Severe Streaking Degrade->Fail Protect MOM Intact & Amine Neutral Et3N->Protect Success Clean Elution High Recovery Protect->Success

Mechanistic pathways of 3-(methoxymethoxy)azetidine on silica gel.

G Crude Aqueous Crude Mixture pH Adjust to pH > 12 (NaOH / K2CO3) Crude->pH Salt Salt Out (Saturate with NaCl) pH->Salt Extract Extract 3x with 9:1 DCM/Isopropanol Salt->Extract Dry Dry over Na2SO4 Evaporate carefully Extract->Dry Pure Isolated Free Base (Store under N2 at -20°C) Dry->Pure

Optimized aqueous extraction workflow for highly polar azetidines.

Part 4: Validated Experimental Protocols

Protocol A: Optimized Aqueous Extraction ("Salting Out")

Causality: Standard extraction solvents fail because the hydration sphere around the polar azetidine is energetically favorable. Saturating the aqueous layer with inorganic salts increases the ionic strength, decreasing the solubility of the organic compound (salting out) and forcing it into the organic phase[2].

  • Basification: Cool the aqueous crude mixture in an ice bath to 0 °C. Slowly add a 6M NaOH solution dropwise until the pH is strictly > 12 (verify with pH indicator strips).

  • Salting Out: Add solid NaCl or K₂CO₃ to the aqueous layer while stirring until no more solid dissolves (complete saturation).

  • Solvent Selection: Prepare a mixed solvent system of 9:1 Dichloromethane (DCM) to Isopropanol (iPrOH). The addition of hydrogen-bonding iPrOH dramatically increases the partition coefficient for polar amines.

  • Extraction: Extract the aqueous layer three times with the 9:1 DCM/iPrOH mixture.

  • Validation: Spot the aqueous layer on a TLC plate, elute, and stain with Ninhydrin. If a purple/brown spot persists, perform a fourth extraction.

  • Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Critical: Do not heat the water bath above 25 °C and do not leave the flask on the high vacuum line for more than 5 minutes to prevent volatilization of the free base.

Protocol B: Base-Deactivated Silica Gel Chromatography

Causality: Neutralizing the acidic silanol groups prevents both the decomposition of the MOM ether and the ionic retention of the basic amine[3].

  • Eluent Preparation: Prepare your mobile phase (e.g., a gradient of 0% to 10% Methanol in DCM). Add exactly 1% to 2% (v/v) Triethylamine (Et₃N) to all solvent mixtures.

  • Column Packing: Prepare a slurry of standard silica gel using your starting mobile phase (containing Et₃N). Pack the column and flush with at least 3 column volumes of the Et₃N-spiked solvent to ensure complete passivation of the silica bed.

  • Sample Loading: Dissolve your crude 3-(methoxymethoxy)azetidine in the minimum amount of DCM (spiked with 1% Et₃N) and load it onto the column.

  • Elution & Monitoring: Run the column. Since the compound is UV-inactive, collect fractions blindly and spot every 3rd fraction on a TLC plate. Stain the plate with Ninhydrin (requires heating) or Iodine vapor to visualize the product fractions.

  • Post-Purification: Pool the product-containing fractions and concentrate carefully. To remove residual Et₃N, you may co-evaporate with toluene twice.

Protocol C: Formation of the Hydrochloride Salt for Stable Storage

Causality: The free base of 3-(methoxymethoxy)azetidine is an oil that is prone to volatilization, atmospheric oxidation, and CO₂ absorption (forming carbamates). Converting it to an HCl salt yields a stable, non-volatile solid[4].

  • Dissolution: Dissolve the purified free base in anhydrous Diethyl Ether or minimal dry DCM under a nitrogen atmosphere.

  • Acidification: Cool the flask to 0 °C. Slowly add 1.05 equivalents of anhydrous HCl in dioxane (or HCl in ether) dropwise with vigorous stirring. Do not use aqueous HCl, as this will introduce water and risk MOM cleavage.

  • Precipitation: A white precipitate should form immediately. Stir for an additional 15 minutes at 0 °C.

  • Isolation: Filter the solid rapidly through a Büchner funnel under a nitrogen blanket (the salt may be hygroscopic). Wash with cold anhydrous ether.

  • Storage: Dry the solid briefly under vacuum and store in a tightly sealed amber vial at -20 °C.

References

Sources

side reactions in the synthesis of 3-(methoxymethoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals troubleshooting the synthesis of 3-(methoxymethoxy)azetidine (CAS: 1697121-19-9)[1],[2].

This molecule presents a unique, dual-faceted synthetic challenge: managing the inherent high ring strain of the four-membered azetidine core while simultaneously preserving the highly acid-labile methoxymethyl (MOM) ether protecting group.

Below, you will find a mechanistic workflow, targeted FAQs, quantitative condition comparisons, and self-validating protocols to ensure a successful synthesis.

Synthetic Workflow & Critical Traps

SynthesisWorkflow SM 1-Benzhydryl-3-azetidinol MOM_Step MOM Protection (MOM-Cl, DIPEA) SM->MOM_Step Int 1-Benzhydryl-3- (methoxymethoxy)azetidine MOM_Step->Int Anhydrous Side1 N-Alkylation / Acetal (Moisture / Free N) MOM_Step->Side1 Side Reaction Deprot_Step N-Deprotection (H2, Pd(OH)2/C) Int->Deprot_Step Target 3-(methoxymethoxy)azetidine Deprot_Step->Target Mild, Neutral Side2 MOM Ether Cleavage (Acidic Conditions) Deprot_Step->Side2 Acidic Trap Side3 Azetidine Ring Opening (Harsh Hydrogenolysis) Deprot_Step->Side3 Over-reduction

Workflow for 3-(methoxymethoxy)azetidine synthesis highlighting critical side reaction traps.

Troubleshooting Guides & FAQs

Q1: Why did my MOM ether disappear during the N-deprotection step? Causality: The MOM group is an acetal-type protecting group that is highly sensitive to acidic environments. If you utilized a tert-butyloxycarbonyl (Boc) group to protect the azetidine nitrogen, its removal requires strong acids like trifluoroacetic acid (TFA) or HCl[3]. These conditions will immediately hydrolyze the MOM ether back to the free 3-azetidinol. Solution: You must utilize an orthogonal protecting group strategy. The benzhydryl (diphenylmethyl) or carboxybenzyl (Cbz) groups are ideal because they can be removed via palladium-catalyzed hydrogenolysis under strictly neutral conditions, leaving the acid-labile MOM ether completely intact[4].

Q2: I switched to hydrogenolysis to remove the benzhydryl group, but my azetidine ring opened. What caused this? Causality: Azetidines possess significant inherent ring strain (approximately 25.4 kcal/mol) ()[3]. Under harsh hydrogenolysis conditions (e.g., standard Pd/C, elevated pressures, high temperatures, or acidic solvents like glacial acetic acid), the palladium catalyst can insert into the strained C-N bond[4]. This leads to reductive ring cleavage and the formation of acyclic amine byproducts. Solution: Optimize for mild hydrogenolysis. Switch from standard Pd/C to Pearlman's catalyst (Pd(OH)₂/C), which exhibits higher activity at ambient temperature and atmospheric pressure. Furthermore, conduct the reaction in a strictly neutral, polar solvent such as methanol or ethanol, which facilitates debenzylation without promoting ring cleavage ()[5].

RingOpeningLogic Azetidine Intact Azetidine (~25.4 kcal/mol strain) Pd_Coord Pd Insertion into C-N Bond Azetidine->Pd_Coord H2, Pd Catalyst Ring_Open Reductive Cleavage Pd_Coord->Ring_Open High Temp/Press Acyclic Acyclic Amine (Byproduct) Ring_Open->Acyclic Acid_Cat Acidic Solvents (Protonates N) Acid_Cat->Pd_Coord Accelerates

Mechanistic pathway showing how harsh conditions drive reductive azetidine ring opening.

Q3: My MOM protection step resulted in low yields and a highly polar, unextractable mass. What went wrong? Causality: This is typically caused by N-alkylation or moisture-induced polymerization. If the azetidine nitrogen is unprotected, the highly electrophilic chloromethyl methyl ether (MOM-Cl) will preferentially alkylate the secondary amine, forming a quaternary ammonium salt. Alternatively, if trace moisture is present, MOM-Cl rapidly hydrolyzes to formaldehyde and HCl, which can cause cross-linking or the formation of unwanted acetals. Solution: Ensure the starting material is fully N-protected (e.g., 1-benzhydryl-3-azetidinol). Use strictly anhydrous conditions, dry dichloromethane (DCM), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge the generated HCl without participating in side reactions.

Quantitative Data: N-Deprotection Condition Matrix

To prevent the side reactions detailed above, it is critical to select the correct intersection of protecting groups and reagents. The table below summarizes the expected outcomes based on empirical data.

N-Protecting GroupReagents & ConditionsMOM Ether StabilityAzetidine Core StabilityTarget Yield (%)
Boc TFA, DCM, 0 °C to RTCleaved (Hydrolyzed)Stable0% (Yields 3-azetidinol)
Benzhydryl Pd/C, H₂ (50 psi), AcOHStableCleaved (Ring Opened)<10% (Acyclic amine)
Benzhydryl Pd(OH)₂/C, H₂ (1 atm), MeOHStable Stable >85% (Target Product)

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-Benzhydryl-3-(methoxymethoxy)azetidine

Objective: Protect the 3-hydroxyl group without triggering N-alkylation or acetal dimerization.

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve 1-benzhydryl-3-azetidinol (1.0 eq) in anhydrous DCM (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA is highly sterically hindered, preventing it from acting as a nucleophile toward MOM-Cl, while effectively scavenging the HCl byproduct to protect the forming acetal.

  • Reagent Addition: Cool the mixture to 0 °C. Dropwise, add chloromethyl methyl ether (MOM-Cl) (1.5 eq). Safety Note: MOM-Cl is a known carcinogen; handle strictly inside a fume hood.

  • Self-Validation (In-Process Control): Stir for 2 hours at room temperature. Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the starting material (lower Rf) completely converts to a single higher Rf spot. If unreacted starting material remains, check for moisture contamination in your solvent.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography to yield the intermediate.

Protocol B: Mild Hydrogenolysis to 3-(methoxymethoxy)azetidine

Objective: Remove the benzhydryl protecting group without cleaving the MOM ether or opening the strained azetidine ring.

  • Preparation: In a thick-walled hydrogenation flask, dissolve 1-benzhydryl-3-(methoxymethoxy)azetidine (1.0 eq) in HPLC-grade Methanol (0.1 M). Causality: Methanol is a neutral, polar solvent that facilitates hydrogenolysis without providing the acidic protons that trigger MOM cleavage or accelerate ring opening[5].

  • Catalyst Addition: Carefully add Pearlman’s catalyst (20% Pd(OH)₂/C, 0.1 eq by weight) under a stream of argon. Causality: Pd(OH)₂ is highly active, allowing the debenzylation to proceed at atmospheric pressure, thereby protecting the strained ring from over-reduction[4].

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (1 atm via balloon). Stir vigorously at room temperature (20–25 °C).

  • Self-Validation (In-Process Control): Monitor via LC-MS every 2 hours. Look for the disappearance of the intermediate mass and the appearance of the target mass (M+H = 118.1). Do not exceed 6 hours to prevent reductive C-N bond scission.

  • Workup: Purge the flask with argon. Filter the mixture through a pad of Celite to remove the palladium catalyst. Critical Step: Wash the Celite thoroughly with methanol. Concentrate the filtrate under reduced pressure (keep water bath <30 °C due to the volatility of the free azetidine) to yield 3-(methoxymethoxy)azetidine.

References

  • National Center for Biotechnology Information (PMC) - Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds. Available at:[Link]

  • ResearchGate - Hydrogenolysis of O-protected hydroxyoxetanes over palladium: An efficient method for a one-step ring opening and detritylation reaction. Available at:[Link]

Sources

Technical Support Center: Optimizing the Yield of 3-(Methoxymethoxy)azetidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals encountering yield bottlenecks when synthesizing small, highly polar, and strained heterocycles.

The synthesis of 3-(methoxymethoxy)azetidine presents a unique set of challenges. The azetidine ring is volatile and highly water-soluble, while the methoxymethyl (MOM) ether is an acetal that is notoriously sensitive to acidic conditions[1]. This guide provides a self-validating workflow, causality-driven troubleshooting, and step-by-step methodologies to ensure high-yield isolation of this critical medicinal chemistry building block.

Strategic Route Selection: The Orthogonality Problem

The most common point of failure in this synthesis is the choice of the nitrogen protecting group. Many researchers default to 1-Boc-azetidin-3-ol . However, removing the Boc group requires strong Brønsted acids (e.g., TFA or HCl). Because the MOM ether is highly acid-labile, Boc deprotection inevitably leads to the simultaneous cleavage of the MOM group, destroying your target molecule[2].

To achieve high yields, you must utilize orthogonal protecting groups . The optimal starting material is 1-benzhydrylazetidin-3-ol . The benzhydryl (diphenylmethyl) group is easily removed via catalytic hydrogenolysis (Pd/C, H₂), a strictly neutral reductive condition to which the MOM ether is completely stable.

SynthesisWorkflow SM 1-Benzhydrylazetidin-3-ol (Starting Material) MOM_Cl MOM-Cl, DIPEA, DCM 0 °C to RT SM->MOM_Cl Intermediate 1-Benzhydryl-3-(methoxymethoxy)azetidine (Protected Intermediate) MOM_Cl->Intermediate H2_PdC H2 (1 atm), Pd/C EtOH, RT Intermediate->H2_PdC Product 3-(Methoxymethoxy)azetidine HCl (Final Product) H2_PdC->Product

Synthetic workflow for 3-(methoxymethoxy)azetidine via benzhydryl protection.

Quantitative Data: N-Protecting Group Compatibility
N-Protecting GroupDeprotection ReagentMOM Ether StabilityYield ImpactRecommendation
Boc (tert-Butoxycarbonyl)TFA or 4M HClCleaved (<10% survival)Catastrophic loss❌ Not Recommended
Cbz (Carboxybenzyl)H₂, Pd/CStable (>95% survival)High✅ Good
Benzhydryl (CHPh₂)H₂, Pd/CStable (>95% survival)High🌟 Optimal (Cost-effective)
Benzyl (Bn)H₂, Pd/CStable (>95% survival)High✅ Good

Step-by-Step Experimental Protocols

This self-validating protocol ensures that each intermediate is stable and verifiable before proceeding to the next step.

Phase 1: MOM Protection of 1-Benzhydrylazetidin-3-ol

Objective: Install the MOM ether while preventing moisture-induced degradation of the alkylating agent.

  • Preparation: Flame-dry a round-bottom flask under argon. Charge the flask with 1-benzhydrylazetidin-3-ol (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Cool the reaction mixture to 0 °C using an ice bath.

  • Alkylation: Dropwise add Chloromethyl methyl ether (MOM-Cl) (1.5 eq).

    • Safety Note: MOM-Cl is a potent alkylating agent and known carcinogen. Handle exclusively inside a certified fume hood using appropriate PPE.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc, 3:1).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography to yield 1-benzhydryl-3-(methoxymethoxy)azetidine as a pale oil.

Phase 2: N-Deprotection and Salt Isolation

Objective: Remove the benzhydryl group without losing the volatile, water-soluble free azetidine.

  • Setup: Dissolve the intermediate from Phase 1 in anhydrous ethanol (0.1 M) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate).

  • Hydrogenolysis: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon (1 atm). Stir vigorously at room temperature for 24 hours.

  • Filtration: Purge the flask with argon. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with additional ethanol.

  • Salt Formation (Critical Step): To the filtrate, immediately add 1.1 equivalents of HCl (e.g., 4M HCl in dioxane). Do not skip this step.

  • Isolation: Concentrate the acidified filtrate under reduced pressure with a water bath temperature not exceeding 30 °C . Triturate the resulting residue with cold diethyl ether to precipitate 3-(methoxymethoxy)azetidine hydrochloride as a stable, handleable solid.

Troubleshooting & FAQs

TroubleshootingTree Issue Issue: Low Final Yield Check1 Did you use Boc protection? Issue->Check1 Yes1 MOM cleaved by acid (TFA/HCl). Switch to Benzhydryl. Check1->Yes1 Yes No1 Check Isolation Method Check1->No1 No Check2 Did you evaporate free base under high vacuum? No1->Check2 Yes2 Product is volatile. Isolate as HCl salt. Check2->Yes2 Yes No2 Check MOM-Cl quality (Moisture sensitivity) Check2->No2 No

Decision tree for troubleshooting low yields in 3-(methoxymethoxy)azetidine synthesis.

Q1: I used 1-Boc-azetidin-3-ol as my starting material. After deprotection, my mass recovery was fine, but NMR shows the MOM group is missing. Why? A: This is a classic orthogonality failure. The MOM group is an acetal (methoxymethyl ether). Acetals are highly sensitive to aqueous and anhydrous Brønsted acids[3]. The conditions required to cleave a Boc group (typically TFA in DCM, or 4M HCl in dioxane) will rapidly hydrolyze the MOM ether back to the free alcohol[2]. You must switch to an N-protecting group that can be removed under neutral or basic conditions, such as the benzhydryl group (removed via H₂/Pd/C).

Q2: My MOM protection reaction (Phase 1) is stalling at ~50% conversion. Adding more MOM-Cl doesn't seem to help. How can I drive it to completion? A: Stalling in this step is almost always caused by moisture. MOM-Cl is highly electrophilic and reacts rapidly with ambient water to form formaldehyde and HCl. If your DCM or DIPEA is wet, the MOM-Cl is destroyed before it can react with your sterically hindered secondary alcohol. Fix: Ensure your DCM is freshly dispensed from a solvent purification system (SPS) or distilled over calcium hydride. Use fresh, anhydrous DIPEA. If the reaction still stalls, you can switch to a stronger base like Sodium Hydride (NaH) in THF to pre-form the alkoxide before adding MOM-Cl.

Q3: After the hydrogenolysis of the benzhydryl group, my TLC showed complete conversion. However, after rotary evaporation, my flask is empty. Where did my product go? A: You evaporated it. Free azetidines have exceptionally low boiling points and high vapor pressures. Furthermore, they are completely miscible with water, making aqueous extraction impossible. Fix: You must trap the free amine as a salt before concentration. By adding 1.1 equivalents of HCl to the ethanolic filtrate post-hydrogenolysis, you convert the volatile free base into a non-volatile hydrochloride salt. Additionally, keep your rotary evaporator bath temperature below 30 °C during concentration.

Q4: Can I use a PMB (p-methoxybenzyl) ether instead of a MOM ether? A: While PMB ethers are excellent protecting groups, they are generally removed via oxidative conditions (e.g., DDQ) or strong acids[2]. If your downstream chemistry requires the azetidine nitrogen to be functionalized prior to alcohol deprotection, PMB is a viable alternative. However, MOM is preferred for its smaller steric profile, which is often critical when working with the compact, strained azetidine scaffold in structure-activity relationship (SAR) studies.

References

  • Alcohol Protecting Groups (Stability and Cleavage) University of Windsor, Department of Chemistry URL:[Link]

  • Protecting Group (Orthogonality and Cleavage Categorization) Wikipedia, The Free Encyclopedia URL: [Link]

  • MOM Ethers - Protection and Deprotection Strategies Organic Chemistry Portal URL:[Link]

  • Azetidine and Cyclobutane Derivatives as JAK Inhibitors (Use of 1-Benzhydrylazetidin-3-ol)

Sources

stability of MOM group in 3-(methoxymethoxy)azetidine under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Stability and Use of the MOM Protecting Group in Azetidine Systems

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(methoxymethoxy)azetidine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of the methoxymethyl (MOM) protecting group under acidic conditions, a critical consideration for the successful synthesis of complex molecules incorporating the valuable azetidine scaffold.

Frequently Asked Questions (FAQs)

Q1: How stable is the MOM group on the 3-hydroxyazetidine core to acidic conditions?

The methoxymethyl (MOM) group is an acetal, which is known to be labile under acidic conditions.[1][2] Its stability is highly dependent on the specific acid used, its concentration, the solvent, and the temperature. Generally, the MOM group is cleaved by strong protic acids (e.g., HCl, HBr, trifluoroacetic acid - TFA) and some Lewis acids.[1][3] It is relatively stable to mild acidic conditions (e.g., pH 4-6 at room temperature) and stable across a wide range of basic conditions.[2][4]

Q2: What is the mechanism of acidic deprotection of the MOM group?

The deprotection proceeds via an acid-catalyzed hydrolysis mechanism. The ether oxygen of the MOM group is protonated by the acid, which makes it a better leaving group. This activation facilitates the release of the protected alcohol (3-hydroxyazetidine) and generates a stabilized cation, which then reacts with a nucleophile in the medium (like water) to form byproducts such as formaldehyde and methanol.[1]

Caption: Acid-catalyzed deprotection of a MOM-protected alcohol.

Q3: Can the azetidine ring open during MOM deprotection?

Yes, this is a significant risk. The azetidine ring possesses inherent ring strain (approximately 25.4 kcal/mol), making it susceptible to ring-opening, particularly under harsh acidic conditions.[3] Protonation of the azetidine nitrogen can increase this strain and facilitate nucleophilic attack by the counter-ion of the acid (e.g., Cl⁻) or other nucleophiles present, leading to undesired side products.[5] Therefore, the choice of acid and reaction conditions is critical not only for MOM group removal but also for preserving the integrity of the azetidine core.

Q4: I am observing premature loss of the MOM group during a reaction. What should I do?

If your reaction conditions are intended to be non-acidic but you are still observing deprotection, it could be due to the generation of acidic species in situ. This can happen with certain reagents that may contain or generate acidic impurities. Refer to Troubleshooting Guide 1 for a systematic approach to diagnose and solve this issue.

Q5: When should I consider an alternative to the MOM group for protecting 3-hydroxyazetidine?

Consider an alternative protecting group if your synthetic route requires strong acidic conditions that would cleave the MOM group, but you need the hydroxyl group to remain protected. An "orthogonal protection strategy" allows for the selective removal of one protecting group without affecting others.[6][7] For example, if you need to remove a Boc group from the azetidine nitrogen using TFA, a MOM group on the 3-hydroxyl position will likely be cleaved as well. In such cases, a more acid-stable group like a silyl ether (e.g., TBDPS) or a benzyl ether (Bn) might be a better choice.

Troubleshooting Guides

This section provides detailed experimental workflows to address specific challenges encountered when working with 3-(methoxymethoxy)azetidine.

Troubleshooting_Workflow Start What is your primary issue? Issue1 MOM group is being removed unintentionally during another reaction. Start->Issue1 Issue2 MOM deprotection is slow, incomplete, or not working. Start->Issue2 Issue3 MOM deprotection is accompanied by azetidine ring opening. Start->Issue3 Guide1 Follow Troubleshooting Guide 1: Investigating Premature Deprotection Issue1->Guide1 Guide2 Follow Troubleshooting Guide 2: Optimizing MOM Deprotection Issue2->Guide2 Guide3 Follow Troubleshooting Guide 3: Preventing Azetidine Ring Opening Issue3->Guide3

Caption: Decision tree for troubleshooting MOM group stability issues.

Troubleshooting Guide 1: Investigating Premature Deprotection

Symptom: You observe the appearance of 3-hydroxyazetidine or its derivatives as a byproduct in a reaction where the MOM group was expected to be stable.

Causality: This often points to unintended acidic conditions. Lewis acidic reagents, certain metal catalysts, or impurities in solvents/reagents can lead to inadvertent cleavage of the acid-sensitive MOM group.

Protocol 1.1: Small-Scale Stability Test

This protocol helps determine which component of your reaction mixture is causing the deprotection.

  • Setup: Prepare 4-5 small-scale reactions (e.g., in HPLC vials or small test tubes) with ~1-2 mg of your 3-(methoxymethoxy)azetidine substrate dissolved in the reaction solvent.

  • Systematic Addition:

    • Vial 1 (Control): Substrate + Solvent only.

    • Vial 2: Substrate + Solvent + Reagent A.

    • Vial 3: Substrate + Solvent + Reagent B.

    • Vial 4: Substrate + Solvent + Catalyst C.

    • Vial 5 (Full Reaction): All components.

  • Monitoring: Stir all vials at the intended reaction temperature. After 1 hour (or a relevant timeframe for your reaction), take an aliquot from each vial.

  • Analysis: Analyze each aliquot by TLC or LC-MS. Compare them to a standard of your starting material and, if available, the deprotected 3-hydroxyazetidine.

  • Diagnosis: Identify the vial in which deprotection first occurs. This points to the problematic reagent.

Corrective Action Description
Purify Reagent If a specific reagent is the cause, consider purifying it (e.g., distillation, recrystallization, or passing through a neutral alumina plug) to remove acidic impurities.
Add a Non-Nucleophilic Base Add a hindered, non-nucleophilic base like 2,6-lutidine or proton sponge (1,8-Bis(dimethylamino)naphthalene) to the reaction mixture to scavenge any trace acid.
Change Protecting Group If the reagent is inherently Lewis acidic and essential for the transformation, the MOM group may be incompatible. Switch to a more robust protecting group (e.g., TBDPS, Bn).
Troubleshooting Guide 2: Optimizing Incomplete or Sluggish MOM Deprotection

Symptom: Your attempt to remove the MOM group results in low conversion, requiring long reaction times or harsh conditions.

Causality: The acidic conditions are likely too mild, or the reaction has not been driven to completion. The choice of acid and solvent system is crucial for efficient deprotection.

Protocol 2.1: Screening Deprotection Conditions

This protocol allows for the rapid screening of different acidic conditions to find the optimal method for your specific substrate.

  • Setup: In parallel vials, dissolve your MOM-protected azetidine in the chosen solvent.

  • Condition Screening: Treat each vial with a different acid or condition as outlined in the table below.

  • Monitoring: Stir at the specified temperature and monitor by TLC/LC-MS at regular intervals (e.g., 30 min, 1h, 2h, 4h).

  • Analysis: Determine the condition that provides the cleanest and most efficient conversion to the desired product.

Condition Acid Solvent Temp (°C) Notes
A2M HCl (aq)THF or Dioxane25 - 50A standard, effective condition. Can be heated to increase rate.
BTFA / H₂O (95:5)DCM0 - 25Strong acid, often very fast. Risk of azetidine ring opening.[1]
CAcetic Acid / H₂O (4:1)THF25 - 60Milder conditions, may require heat and longer times.
DDowex® 50WX8 (H⁺ form)Methanol25Heterogeneous acid catalyst, allows for simple filtration workup.
Troubleshooting Guide 3: Preventing Azetidine Ring Opening During Deprotection

Symptom: During MOM deprotection, you observe the formation of side products consistent with ring-opening (e.g., halo-amines, diols) as confirmed by MS or NMR.

Causality: The acidic conditions are too harsh, leading to protonation of the azetidine nitrogen. This activates the strained ring towards nucleophilic attack by the acid's counter-ion or solvent molecules.[3][5][8]

Caption: Potential pathway for acid-mediated azetidine ring opening.

Protocol 3.1: Employing Milder Deprotection Conditions

The key is to use conditions that are acidic enough to cleave the MOM acetal but not strong enough to significantly protonate the azetidine nitrogen.

  • Reagent Selection: Choose a milder acid. Catalytic amounts of a strong acid are often preferable to stoichiometric amounts. Lewis acids that are "softer" or have non-nucleophilic counter-ions can also be effective.

  • Temperature Control: Perform the reaction at the lowest temperature possible that still allows for a reasonable reaction rate. Start at 0 °C and allow the reaction to slowly warm to room temperature if necessary.

  • Monitor Closely: Follow the reaction's progress carefully by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to minimize the exposure time of the product to acidic conditions.

Condition Reagent Solvent Temp (°C) Rationale
Ap-Toluenesulfonic acid (cat.)Acetone/H₂O0 - 25Catalytic protic acid is often sufficient and reduces side reactions.
BSilica gelDCM/H₂O (trace)25Mildly acidic surface can promote hydrolysis during chromatography or as a slurry.
CMgBr₂ or LiBF₄Acetonitrile25 - 40Lewis acids with non-nucleophilic counter-ions can cleave the MOM group without providing a nucleophile for ring-opening.

By systematically applying these diagnostic and optimization protocols, researchers can overcome the challenges associated with the stability of the MOM group on the 3-hydroxyazetidine core, enabling successful and high-yielding synthetic campaigns.

References
  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Thieme.
  • ChemRxiv. (2023). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl). Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Retrieved from [Link]

  • ACS Publications. (2026). Total Synthesis of (+)-Malbrancheamide B Employing a Bioinspired Strategy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of different azetidine esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]

Sources

Technical Support Center: Azetidine & Methoxymethyl (MOM) Ether Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AZT-MOM-001 Subject: Unexpected Cleavage of MOM Group in Azetidine Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division

Incident Overview

User Report: "I synthesized a 3-hydroxyazetidine derivative protected with a MOM group. During a subsequent step involving either Lewis acid catalysis or N-Boc deprotection, the MOM group vanished, or the azetidine ring opened. The MOM group is supposed to be stable to base and mild acid—what is happening?"

Executive Summary: While Methoxymethyl (MOM) ethers are generally robust, their stability is compromised in azetidine systems due to Lone Pair Participation and Chelation-Assisted Cleavage . The basic nitrogen of the azetidine ring can coordinate with Lewis acids (used in coupling or deprotection), effectively increasing the local acidity or stabilizing the oxocarbenium transition state required for MOM cleavage. Furthermore, the strain of the azetidine ring (approx. 26 kcal/mol) makes it susceptible to nucleophilic ring-opening under the very acidic conditions usually reserved for MOM removal.

Diagnostic Workflow

Before proceeding to the solution, use this logic tree to identify the specific failure mode of your experiment.

DiagnosticTree Start Start: MOM Loss or Ring Failure Condition What were the reaction conditions? Start->Condition Acid Brønsted Acid (TFA, HCl, etc.) Condition->Acid Lewis Lewis Acid (TiCl4, ZnBr2, BF3, etc.) Condition->Lewis AcidType Did you use a Nucleophile? (e.g., Cl-, Br-, I-) Acid->AcidType Chelation Is the Azetidine Nitrogen Free or Protected? Lewis->Chelation RingOpen ISSUE: Ring Opening Nucleophilic attack on protonated azetidine. AcidType->RingOpen Yes (HCl, HBr) MOMCleave ISSUE: Standard Cleavage MOM is acid labile. Check pH < 1. AcidType->MOMCleave No (TFA, H2SO4) Assisted ISSUE: Chelation-Assisted Cleavage N-Metal-O coordination accelerates MOM loss. Chelation->Assisted Free Amine Direct ISSUE: Direct Lewis Acid Cleavage Reagent too strong for MOM. Chelation->Direct Amide/Carbamate

Figure 1: Diagnostic logic tree for identifying the root cause of MOM instability or azetidine decomposition.

Root Cause Analysis: The Mechanics of Failure

A. Chelation-Assisted Cleavage (The "Trojan Horse" Effect)

In standard systems, MOM cleavage requires protonation of the acetal oxygen. However, in azetidines, the nitrogen lone pair can facilitate this process via bidentate coordination .

  • Mechanism: If you use a Lewis Acid (e.g.,

    
    , 
    
    
    
    , or even Boron species in Suzuki couplings), the metal center (
    
    
    ) coordinates simultaneously to the azetidine nitrogen and the ether oxygen of the MOM group.
  • Result: This coordination dramatically lowers the activation energy for the C-O bond rupture, effectively "pulling" the MOM group off under conditions where it would normally be stable. This is often observed during Friedel-Crafts or Aldol reactions where Lewis acids are catalysts.

B. Acid-Mediated Ring Opening

Azetidines are kinetically stable but thermodynamically strained.

  • The Trap: Researchers often use HCl or HBr to remove MOM groups.

  • The Failure: The acid protonates the azetidine nitrogen (

    
    ). The resulting ammonium species is a powerful electron-withdrawing group, activating the adjacent carbons. If a nucleophile (like Chloride or Bromide) is present, it attacks the ring carbons (SN2), opening the ring to form a linear chain before or simultaneously with MOM cleavage.
    

Troubleshooting Guides (FAQs)

Scenario 1: "I lost my MOM group while removing an N-Boc group."

Context: You treated your N-Boc-3-(MOM-oxy)azetidine with TFA/DCM. Diagnosis: While MOM is generally stable to dilute TFA, high concentrations (20-50%) or prolonged exposure will cleave it. The presence of the generated tert-butyl cation can also act as a Lewis acid or scavenger, promoting side reactions. Solution:

  • Switch Reagents: Use TMSOTf / 2,6-lutidine . This is highly selective for Boc removal in the presence of acid-sensitive ethers.

  • Thermal Deprotection: If the substrate allows, thermal removal of Boc (heating in DMSO or water at 100°C+) avoids acid entirely [1].

Scenario 2: "The Azetidine ring opened during MOM deprotection."

Context: You used 4M HCl or HBr. Diagnosis: Halide ions are strong nucleophiles that attack the protonated azetidine. Solution:

  • Avoid Halides: Use TFA/Water (9:1) or Sulfuric Acid in aqueous media. Without a good nucleophile (like

    
    ), the ring is much less likely to open.
    
  • Use

    
     with Caution:  While 
    
    
    
    is the gold standard for ether cleavage, it will coordinate to the nitrogen. You must use excess base during the quench to prevent ring hydrolysis.
Scenario 3: "MOM fell off during a metal-catalyzed coupling."

Context: Suzuki or Buchwald-Hartwig coupling. Diagnosis: The metal catalyst (Pd or additives) or the boronic acid species acted as a Lewis acid, facilitated by the azetidine nitrogen (Chelation-Assisted Cleavage). Solution:

  • Mask the Nitrogen: Ensure the azetidine nitrogen is protected (e.g., Boc, Cbz) during the coupling. A free amine is a catalyst poison and a chelation anchor.

  • Switch Base: Use a weaker base (e.g.,

    
     instead of 
    
    
    
    ) to prevent elimination side-reactions.

Validated Protocols

Protocol A: Selective Removal of N-Boc (Retaining MOM)

Designed to remove the carbamate without touching the sensitive acetal.

Reagents:

  • Substrate (1.0 equiv)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 equiv)

  • 2,6-Lutidine (2.0 equiv)

  • DCM (anhydrous)

Procedure:

  • Dissolve substrate and 2,6-lutidine in DCM at 0°C under Argon.

  • Add TMSOTf dropwise. The lutidine buffers the solution, preventing the acidity from becoming high enough to cleave the MOM.

  • Stir at 0°C for 30–60 mins. Monitor by TLC (Amine formation).[1]

  • Quench: Add saturated aqueous

    
    .
    
  • Extraction: Extract with DCM. The MOM group should remain intact.

Protocol B: Safe Removal of MOM (Retaining Azetidine Ring)

Uses a mild Lewis-acid assisted exchange to avoid strong Brønsted acids.

Reagents:

  • Substrate (1.0 equiv)

  • Carbon Tetrabromide (

    
    ) (0.1 equiv - Catalyst)
    
  • Isopropanol (Solvent/Nucleophile)

Procedure:

  • Dissolve the MOM-protected azetidine in Isopropanol (reagent grade).

  • Add catalytic

    
    .
    
  • Reflux gently (80°C). The alcohol acts as the nucleophile to accept the acetal group.

  • Why this works: The conditions are neutral to slightly acidic, insufficient to protonate the ring to the point of opening, but sufficient to exchange the MOM group for an isopropyl group (which then leaves as acetal).

  • Alternative: If this fails, use TMSBr in DCM at -78°C.

Visualizing the Chelation Mechanism

ChelationMechanism Substrate Azetidine (MOM-OR) Complex Chelated Intermediate Substrate->Complex Coordination (N & O bind Metal) LewisAcid Lewis Acid (MXn) LewisAcid->Complex Cleavage Cleaved Alcohol Complex->Cleavage Lowered Ea (Activation)

Figure 2: Chelation-assisted cleavage mechanism. The Lewis Acid (MXn) binds both the Azetidine Nitrogen and the MOM Oxygen, straining the ether bond.

References

  • Selective Thermal Deprotection of N-Boc

    • Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.[2]

    • Source: Journal of Organic Chemistry / PMC.
    • URL:[Link]

  • MOM Group Stability & Cleavage

    • Title: Protective Groups in Organic Synthesis (Greene's).[1]

    • Source: Wiley Online Library.
    • URL:[Link]

  • Azetidine Ring Opening

    • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[3]

    • Source: ACS Public
    • URL:[Link]

  • Lewis Acid Ether Cleavage

    • Title: Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines.

    • Source: IIT Kanpur / J. Org. Chem.
    • URL:[Link]

Sources

byproducts of 3-(methoxymethoxy)azetidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(Methoxymethoxy)azetidine Synthesis

Core Directive & Safety Advisory

Executive Summary: 3-(Methoxymethoxy)azetidine is a high-value pharmacophore used to introduce a solubilizing, metabolically robust ether linkage into drug candidates. While the azetidine ring provides desirable rigidity (decreasing entropic penalties in binding), its inherent ring strain (~25 kcal/mol) and the specific stability profile of the methoxymethyl (MOM) ether present unique synthetic challenges.

CRITICAL SAFETY WARNING: MOM-Cl Handling

  • Carcinogenicity: The standard reagent, chloromethyl methyl ether (MOM-Cl), is a known human carcinogen (OSHA regulated). It frequently contains bis(chloromethyl) ether (BCME) , a potent carcinogen.

  • Engineering Controls: All reactions must be performed in a functioning fume hood with a scrubber or appropriate trapping system.

  • Destruction: Quench excess MOM-Cl with aqueous ammonium hydroxide or concentrated ammonia to form hexamethylenetetramine (urotropine) before disposal.

Synthesis Workflow & Logic

The most robust route avoids the conflict between acid-labile protecting groups (like N-Boc) and the acid-labile MOM ether. We recommend the N-Benzyl/Benzhydryl Route for high-fidelity synthesis.

Pathway Diagram

G SM 1-Benzhydryl-3-hydroxyazetidine (Starting Material) Step1 Step 1: O-MOM Protection (MOM-Cl, DIPEA, DCM) SM->Step1 Int1 1-Benzhydryl-3-(MOM)azetidine (Intermediate) Step1->Int1 Step2 Step 2: Hydrogenolysis (H2, Pd(OH)2/C, MeOH) Int1->Step2 Imp2 Impurity B: Ring-Opened (Strong Acid/Nu) Int1->Imp2 Excess Acid/Heat Prod 3-(Methoxymethoxy)azetidine (Free Amine or HCl Salt) Step2->Prod Imp1 Impurity A: N-MOM Species (If N-deprotected early) Prod->Imp1 MOM-Cl exposure (if N unprotected)

Figure 1: Recommended synthetic pathway utilizing orthogonal benzyl protection to preserve the acid-sensitive MOM ether during deprotection.

Troubleshooting Guide (Q&A)

Category A: Reaction Efficiency & Yield

Q1: I am observing low conversion (<50%) during the MOM protection step. Adding more MOM-Cl doesn't help. Why?

  • Root Cause: MOM-Cl hydrolyzes rapidly in the presence of moisture to form formaldehyde and HCl. If your solvent (DCM/THF) or base (DIPEA) is wet, the reagent is destroyed before it reacts with the alcohol.

  • Diagnostic: Check for a strong smell of formaldehyde.

  • Solution:

    • Dry DCM over CaH₂ or molecular sieves (4Å).

    • Use fresh, high-quality DIPEA.

    • Catalysis: Add tetrabutylammonium iodide (TBAI) (0.1 equiv). This generates the more reactive MOM-I in situ, significantly accelerating the reaction on the sterically constrained secondary alcohol [1].

Q2: My isolated yield is low despite full conversion on TLC. Where is my product?

  • Root Cause: 3-(Methoxymethoxy)azetidine (free base) is highly water-soluble and volatile. It can be lost during aqueous workup or high-vacuum drying.

  • Solution:

    • Avoid Aqueous Workup: If possible, filter off the ammonium salts and concentrate.

    • Salting Out: If washing is necessary, saturate the aqueous layer with K₂CO₃ or NaCl and extract exhaustively with chloroform (CHCl₃) or DCM.

    • Salt Formation: Isolate as the Hydrochloride or Oxalate salt immediately to prevent volatility losses.

Category B: Impurity Profiling

Q3: I see a new spot on TLC and a peak at ~4.2 ppm in 1H NMR that persists after purification. What is it?

  • Identification: This is likely the N-MOM byproduct (1-(methoxymethyl)-3-(methoxymethoxy)azetidine).

  • Mechanism: If you are using the N-Boc route and the Boc group is partially cleaved (due to HCl generated from MOM-Cl hydrolysis), the free amine will react instantly with MOM-Cl.

  • Prevention: Ensure an excess of base (DIPEA, 3-4 equiv) is present to neutralize HCl immediately. Switch to the N-Benzhydryl route (Figure 1) where the nitrogen is alkylated and inert to MOM-Cl.

Q4: During deprotection of N-Boc with TFA, I lost the MOM group. How do I prevent this?

  • Mechanism: MOM ethers are acetals and are acid-labile.[1] Standard TFA/DCM (1:1) conditions often cleave both Boc and MOM.

  • Solution:

    • Switch Strategy: Use the N-Cbz or N-Benzyl route (cleaved by H₂/Pd), which is orthogonal to MOM stability [2].

    • If N-Boc is mandatory: Use TMSOTf (Trimethylsilyl trifluoromethanesulfonate) and 2,6-lutidine. This method selectively cleaves Boc carbamates in the presence of acetals [3].

    • Alternative: Use Oxalyl Chloride in Methanol .[2][3] This generates anhydrous HCl in situ but is often mild enough to cleave Boc while retaining MOM if temperature is controlled (0°C) [4].

Q5: What are the major byproducts I should look for in the LC-MS? Refer to the table below for common impurities:

Impurity NameStructure DescriptionOriginm/z (approx)
Bis-MOM N-MOM, O-MOM AzetidineReaction of MOM-Cl with free amine[M+45]+
Formaldehyde Adduct N-Methyl speciesReductive amination of formaldehyde (from MOM hydrolysis)[M+14]+
Ring-Opened Alcohol 1-amino-3-chloro-2-propanol deriv.Acid-catalyzed opening of azetidine ring[M+36/38]+
Starting Material 3-HydroxyazetidineIncomplete reaction[M-44]+

Validated Experimental Protocols

Protocol A: O-MOM Protection (Standard)

Use this for N-Boc, N-Cbz, or N-Benzhydryl precursors.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Solvent: Dissolve N-Protected-3-hydroxyazetidine (1.0 equiv) in anhydrous DCM (0.2 M).

  • Base: Add DIPEA (4.0 equiv). Cool to 0°C.[4]

  • Reagent: Add MOM-Cl (2.0 equiv) dropwise over 20 minutes.

    • Note: If reaction is sluggish, add TBAI (0.1 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12-16 hours.

  • Quench: Cool to 0°C. Add saturated aqueous NH₄Cl.

    • Safety: Add concentrated NH₄OH to the aqueous waste to destroy excess MOM-Cl.

  • Workup: Extract with DCM (3x). Wash combined organics with brine.[5] Dry over Na₂SO₄.[4]

  • Purification: Flash chromatography (Hexanes/EtOAc). MOM ethers are typically less polar than the starting alcohol.

Protocol B: Hydrogenolytic Deprotection (For N-Bn/N-Cbz)

Preserves the MOM ether.

  • Reactants: Dissolve N-Benzyl-3-(methoxymethoxy)azetidine in MeOH (0.1 M).

  • Catalyst: Add Pd(OH)₂/C (Pearlman's Catalyst, 20 wt% loading).

    • Optional: Add 1.0 equiv of HCl (1M in ether) if the salt form is desired immediately (prevents volatile free amine loss).

  • Conditions: Hydrogenate at 1 atm (balloon) or 50 psi (Parr shaker) at RT for 4-12 hours.

  • Filtration: Filter through a Celite pad. Rinse with MeOH.[2][3]

  • Isolation: Concentrate in vacuo.

    • Result: 3-(Methoxymethoxy)azetidine Hydrochloride (white solid/hygroscopic).

References

  • Catalysis of MOM Protection: Title: "Tetrabutylammonium Iodide Catalyzed Synthesis of Methoxymethyl Ethers" Source:Journal of Organic Chemistry Context: Use of iodide to generate reactive electrophiles for hindered/secondary alcohols.
  • Orthogonal Protection Strategies

    • Title: "Protective Groups in Organic Synthesis (Greene's)"
    • Source:Wiley-Interscience[6][7]

    • Context: Stability charts confirming MOM stability to hydrogenolysis (H2/Pd) and base, but instability to strong acid.
  • Selective Boc Deprotection: Title: "Chemospecific Deprotection of N-Boc Carbamates in the Presence of Acid-Labile Acetals" Source:Tetrahedron Letters Context: Use of TMSOTf/2,6-lutidine to remove Boc without touching MOM/THP ethers.
  • Mild Acidic Deprotection

    • Title: "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride"
    • Source:RSC Advances
    • URL:[Link]

  • Azetidine Synthesis Overview

    • Title: "Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement"
    • Source:Journal of Organic Chemistry
    • URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Hydroxyl Protection of Azetidin-3-ol: A Comparative Analysis of Methoxymethyl (MOM) Ether vs. Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Azetidin-3-ol in Modern Drug Discovery

The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its rigid structure allows for precise vectoral presentation of substituents, making it an attractive design element for modulating physicochemical properties and achieving potent biological activity.[3] Azetidin-3-ol, in particular, serves as a versatile building block, providing a key hydroxyl handle for further functionalization.[4][5]

However, the reactivity of both the secondary amine and the hydroxyl group necessitates a carefully planned protecting group strategy to achieve selective transformations at other sites of a complex molecule. This guide provides an in-depth comparison of the methoxymethyl (MOM) ether for protecting the 3-hydroxyl group—yielding 3-(methoxymethoxy)azetidine derivatives—against other commonly employed protecting groups. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven insights to guide researchers in selecting the optimal strategy for their synthetic campaigns.

The Methoxymethyl (MOM) Acetal: A Workhorse for Hydroxyl Protection

The methoxymethyl (MOM) group is an acetal-type protecting group widely used for alcohols due to its favorable stability profile and reliable installation and cleavage methods.[6][7]

Key Characteristics:

  • Installation: Typically formed by treating the alcohol with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[8]

  • Stability: The MOM ether is exceptionally stable under a wide range of conditions, including strongly basic, nucleophilic, and many oxidative and reductive environments.[9][10] This robustness makes it ideal for multi-step syntheses involving organometallics, hydrides (with some exceptions), and basic hydrolysis.

  • Lability: Its primary vulnerability is to acidic conditions, which facilitate hydrolytic cleavage.[6][11] This cleavage can be performed under mild acidic conditions, allowing for deprotection without disturbing more robust functional groups.[12] However, this acid lability also presents a significant challenge when other acid-sensitive groups, such as a tert-butoxycarbonyl (Boc) protected amine, are present in the molecule.

Leading Alternatives to the MOM Group

The selection of a protecting group is dictated by the overall synthetic route, particularly the need for orthogonality —the ability to deprotect one group selectively in the presence of another.[13] Here, we compare the MOM group to two common alternatives: silyl ethers and benzyl ethers.

Silyl Ethers (e.g., TBDMS, TIPS)

Silyl ethers are among the most versatile and widely used protecting groups for alcohols.[14] Their stability is sterically tunable, providing a spectrum of options for the synthetic chemist.[15][16]

  • tert-Butyldimethylsilyl (TBDMS) Ether: A popular choice offering a good balance of stability and ease of removal. It is stable to a wide range of non-acidic reagents but is readily cleaved by fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF), a mechanism orthogonal to the acid-labile MOM group.[17]

  • Triisopropylsilyl (TIPS) Ether: Significantly more sterically hindered than TBDMS, offering greater stability toward acidic conditions and some fluoride reagents.[16] This enhanced stability can be leveraged for selective deprotection schemes.

Benzyl (Bn) Ether

The benzyl ether is a robust protecting group, stable to both acidic and basic conditions, as well as many oxidizing and reducing agents.

  • Key Feature: Its defining characteristic is its unique cleavage condition: catalytic hydrogenolysis (e.g., H₂, Pd/C).[18] This makes it truly orthogonal to both acid-labile (MOM, Boc) and fluoride-labile (silyl ethers) protecting groups, rendering it invaluable in complex syntheses.

Head-to-Head Performance Comparison

The optimal choice of a protecting group hinges on its stability profile relative to the planned reaction conditions. The following tables provide a comparative summary.

Table 1: Stability of Protected Azetidin-3-ol Derivatives

Condition/Reagent CategoryMOM EtherTBDMS EtherBenzyl (Bn) EtherCausality Behind Stability/Lability
Strong Acid (e.g., 6M HCl, reflux) Labile[11]LabileStableAcetals and silyl ethers hydrolyze under strong acid; benzyl ethers are stable.
Mild Acid (e.g., AcOH, TFA, silica gel) Labile[8][12]Moderately Stable to LabileStableMOM is highly acid-sensitive. TBDMS stability is condition-dependent. Bn is robust.
Strong Base (e.g., NaH, LDA, NaOH) Stable[9][10]StableStableEthers and silyl ethers are generally inert to non-nucleophilic bases.
Fluoride Source (e.g., TBAF) StableLabile[14]StableThe high strength of the Si-F bond (586 kJ/mol) is the driving force for silyl ether cleavage.
Catalytic Hydrogenolysis (H₂, Pd/C) StableStableLabile[18]The benzyl C-O bond is susceptible to reductive cleavage.
Common Oxidants (e.g., PCC, MnO₂) Stable[10]StableLabileThe benzylic position can be susceptible to oxidation.
Common Reductants (e.g., LiAlH₄, NaBH₄) Stable[12]StableStableThese groups are generally stable to hydride reagents.
Lewis Acids (e.g., TiCl₄, ZnBr₂) Labile[12][19]LabileStableLewis acids coordinate to the ether oxygens, activating them for cleavage.

Table 2: Comparison of Protection and Deprotection Methodologies

Protecting GroupProtection Reagents & ConditionsDeprotection Reagents & ConditionsOrthogonality Considerations
MOM MOMCl, DIPEA, CH₂Cl₂HCl/MeOH; TFA/CH₂Cl₂; PPTS/tBuOH[8]Not Orthogonal to Boc, Trityl, or other acid-labile groups. Orthogonal to Cbz, Fmoc, Benzyl, and Silyl ethers.
TBDMS TBDMSCl, Imidazole, DMFTBAF/THF; HF-Pyridine; AcOH/H₂O[14]Orthogonal to Boc, Cbz, Benzyl, MOM, and other acid/base stable groups.
Benzyl (Bn) BnBr, NaH, THFH₂, Pd/C; Na/NH₃Orthogonal to most common protecting groups except those sensitive to reduction.

Experimental Protocols & Mechanistic Insights

The following protocols are representative procedures for the protection and deprotection of azetidin-3-ol. It is common practice to first protect the azetidine nitrogen, typically with a Boc or Cbz group, before modifying the hydroxyl group.

Workflow & Orthogonal Strategies

The choice of protecting groups for the nitrogen and oxygen atoms on the azetidine scaffold dictates the synthetic pathways available.

G cluster_0 Strategy 1: Non-Orthogonal (Acid Labile) cluster_1 Strategy 2: Orthogonal A N-Boc-azetidin-3-ol B N-Boc-3-(methoxymethoxy)azetidine A->B MOMCl, DIPEA C Azetidin-3-ol (Both groups removed) B->C TFA or HCl D N-Boc-azetidin-3-ol E N-Boc-3-(TBDMS-oxy)azetidine D->E TBDMSCl, Imidazole F N-Boc-azetidin-3-ol E->F TBAF G 3-(TBDMS-oxy)azetidine E->G TFA

Caption: Comparison of non-orthogonal vs. orthogonal protection strategies.

Protocol 1: MOM Protection of N-Cbz-azetidin-3-ol

This protocol uses an N-Cbz group, which is orthogonal to the O-MOM group.

  • Dissolution: Dissolve N-Cbz-azetidin-3-ol (1.0 eq.) and N,N-diisopropylethylamine (DIPEA, 3.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M) under an inert atmosphere (e.g., Argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagent: Add methoxymethyl chloride (MOMCl, 2.0 eq.) dropwise to the stirred solution over 10 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.[20]

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield N-Cbz-3-(methoxymethoxy)azetidine.

G compound N-Cbz-azetidin-3-ol + MOMCl intermediate Oxonium Intermediate compound->intermediate Nucleophilic Attack by Alcohol product N-Cbz-3-(methoxymethoxy)azetidine intermediate->product Deprotonation by DIPEA

Caption: Simplified mechanism for MOM protection of an alcohol.

Protocol 2: Acid-Catalyzed Deprotection of N-Cbz-3-(methoxymethoxy)azetidine
  • Dissolution: Dissolve the MOM-protected compound (1.0 eq.) in a suitable solvent such as methanol or a THF/water mixture (e.g., 4:1 v/v).[12]

  • Acidification: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (a few drops) or p-toluenesulfonic acid (0.1 eq.).

  • Reaction: Stir the reaction at room temperature. The reaction time can vary from 1 to 12 hours. Monitor the disappearance of the starting material by TLC. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

  • Neutralization: Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Solvent Removal: Remove the organic solvent (methanol or THF) under reduced pressure.

  • Extraction: Extract the remaining aqueous solution with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Workup & Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary to yield N-Cbz-azetidin-3-ol.

G start MOM-protected alcohol protonated Protonated Acetal start->protonated Protonation (H+) hemiacetal Hemiacetal Intermediate + [CH2OCH3]+ protonated->hemiacetal Loss of Methanol product Free Alcohol + Formaldehyde + Methanol hemiacetal->product Hydrolysis

Caption: Mechanism of acid-catalyzed MOM deprotection.

Conclusion and Recommendations

The choice between 3-(methoxymethoxy)azetidine and other protected forms of azetidin-3-ol is a critical decision in the design of a synthetic route.

  • Choose the MOM group when:

    • Subsequent reaction steps involve basic, nucleophilic, or standard reductive/oxidative conditions.

    • The N-protecting group is orthogonal, such as a Cbz or Fmoc group, which are stable to the acidic conditions required for MOM removal.

  • Avoid the MOM group when:

    • The synthesis requires the use of an acid-labile N-protecting group like Boc, as simultaneous deprotection is highly probable.

    • Strong Lewis acids or specific hydride reagents like DIBAL-H are planned, which are known to cleave MOM ethers.[12]

  • Consider Silyl Ethers (e.g., TBDMS) when:

    • Orthogonality with an acid-labile group (like N-Boc) is essential. The fluoride-mediated deprotection of a silyl ether will leave the N-Boc group intact.

    • A range of stabilities is required, as one can choose from TMS (labile) to TIPS or TBDPS (robust).

  • Consider the Benzyl (Bn) Ether when:

    • Maximum robustness is needed to withstand both acidic and basic conditions.

    • The molecule is tolerant to catalytic hydrogenation for deprotection.

Ultimately, a deep understanding of the stability and lability of each protecting group allows the medicinal chemist to navigate complex synthetic pathways with precision and efficiency, unlocking the full potential of the versatile azetidin-3-ol scaffold.

References

  • Fiveable. (2025, August 15). Mom Definition - Organic Chemistry II Key Term. [Link]

  • Organic Chemistry. (2022, January 19). MOM Protecting Group Addition [Video]. YouTube. [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

  • Kawai, N., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. [Link]

  • Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]

  • Reddit. (2021, July 21). Stability of -OMOM protecting groups. r/Chempros. [Link]

  • Wang, D., et al. (2015). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie. [Link]

  • ChemRxiv. (2024). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl) .... [Link]

  • Chemistry – A European Journal. (2020). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. [Link]

  • Wang, B., et al. (2018). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. ResearchGate. [Link]

  • Legrand, M.-A., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]

  • ResearchGate. (2014). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • ChemRxiv. (2026, February 2). Base-Promoted Deprotection of tert-Butyl .... [Link]

  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Elsevier. (n.d.). Azetidine Synthesis. [Link]

  • Organic Chemistry Data. (n.d.). Acetyl Protection - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Albericio, F., et al. (2001). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). Possible in-situ deprotection of MOM protecting group under the reaction conditions. [Link]

  • Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

  • OChem Ninjas. (2025, December 3). Protecting Groups for Alcohols: Silyl Ether On → TBAF Off (Mechanism + Worked Example) [Video]. YouTube. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • PubChem. (n.d.). 1-Boc-Azetidine-3-carboxylic acid. [Link]

  • Zhang, Z., et al. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

Sources

The Azetidine Scaffold: A Comparative Guide to the Biological Activity of 3-Alkoxy Derivatives and the Potential of 3-(Methoxymethoxy)azetidines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that offer a blend of structural rigidity, synthetic accessibility, and desirable physicochemical properties is a perpetual endeavor. The four-membered saturated nitrogen-containing heterocycle, azetidine, has steadily emerged as a "privileged" scaffold in modern medicinal chemistry.[1] Its inherent ring strain and defined three-dimensional geometry provide a unique platform for the design of potent and selective modulators of various biological targets.[2][3] This guide offers a comparative analysis of the biological activities of 3-alkoxyazetidine derivatives, providing a framework for understanding the potential of the synthetically accessible, yet biologically underexplored, 3-(methoxymethoxy)azetidine scaffold.

The azetidine ring's utility in drug design stems from its ability to confer conformational constraint upon appended functional groups, which can lead to enhanced binding affinity and selectivity for target proteins.[1] Furthermore, the introduction of an azetidine moiety can improve crucial pharmacokinetic properties such as aqueous solubility and metabolic stability when compared to its more flexible five- and six-membered ring counterparts.[2] This has led to the incorporation of the azetidine motif into several FDA-approved drugs, highlighting its clinical significance.[2]

This guide will first delve into the synthetic pathways toward key 3-alkoxyazetidine precursors, followed by a comparative analysis of their biological activities, with a focus on their roles as modulators of central nervous system (CNS) targets.

Synthesis of the 3-Alkoxyazetidine Core: A Gateway to Novel Derivatives

The accessibility of a scaffold is paramount for its exploration in drug discovery. The synthesis of N-protected 3-hydroxyazetidine serves as a crucial entry point for the introduction of various alkoxy groups at the 3-position. A common and efficient method involves the protection of the azetidine nitrogen, often with a tert-butoxycarbonyl (Boc) group, to facilitate subsequent modifications.

Experimental Protocol: Synthesis of 1-tert-Butoxycarbonyl-3-methoxyazetidine

This protocol details the methylation of N-Boc-3-hydroxyazetidine, a key step to obtaining a simple 3-alkoxyazetidine. This method can be adapted for the introduction of other alkyl groups, including the methoxymethyl (MOM) group.

Materials:

  • 1-tert-butoxycarbonyl-3-hydroxyazetidine

  • Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (CH₃I)

  • 10% aqueous acetic acid solution

  • Ethyl acetate (EtOAc)

  • 10% aqueous sodium chloride solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask, magnetic stirrer, ice bath, and standard laboratory glassware

Procedure:

  • Dissolve 1-tert-butoxycarbonyl-3-hydroxyazetidine (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath and add sodium hydride (1.1 eq) portion-wise, ensuring the temperature remains low.

  • Stir the reaction mixture at 0°C for 10 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0°C and add iodomethane (2.0 eq) dropwise.

  • Stir the reaction at 0°C for 10 minutes and then at room temperature for 1 hour.

  • Upon reaction completion (monitored by TLC), quench the reaction by carefully adding 10% aqueous acetic acid at 0°C.

  • Partition the mixture between ethyl acetate and 10% aqueous sodium chloride solution.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield 1-tert-butoxycarbonyl-3-methoxyazetidine.

Synthesis of 1-tert-butoxycarbonyl-3-methoxyazetidine start N-Boc-3-hydroxyazetidine reagents 1. NaH, DMF 2. CH3I start->reagents product N-Boc-3-methoxyazetidine reagents->product caption Synthetic scheme for 3-methoxyazetidine precursor.

A simplified schematic of the synthesis of a key 3-alkoxyazetidine precursor.

Comparative Biological Activities of 3-Alkoxyazetidine Derivatives

While specific data for 3-(methoxymethoxy)azetidine derivatives is scarce in the public domain, a comparative analysis of structurally related 3-alkoxy and 3-arylmethoxyazetidines provides valuable insights into their potential biological activities. These derivatives have shown significant promise as modulators of key proteins in the central nervous system.

Monoamine Transporter Inhibition: Targeting Depression and CNS Disorders

Monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT), are crucial for regulating neurotransmitter levels in the synaptic cleft and are well-established targets for the treatment of depression and other CNS disorders.[4] Several studies have demonstrated that the azetidine scaffold can serve as a viable replacement for the tropane core found in many traditional monoamine transporter inhibitors, often with improved physicochemical properties.[4]

A series of 3-aryl-3-arylmethoxyazetidines have been synthesized and evaluated for their binding affinities at DAT and SERT.[4] These studies reveal that substitution patterns on the aryl rings can significantly influence both potency and selectivity.

Compound3-Aryl Substituent3-Arylmethoxy SubstituentDAT Ki (nM)SERT Ki (nM)SERT/DAT SelectivityReference
6e 3,4-dichlorophenylPhenyl>10,0003.5>2857[4]
6h 4-chlorophenyl3,4-dichlorophenyl>10,0002.9>3448[4]
7c (N-Me)4-chlorophenyl4-chlorophenyl2,4001.02400[4]
7g (N-Me)3,4-dichlorophenylPhenyl6202327[4]

Data presented as inhibition constants (Ki) from radioligand binding assays.

The data indicates that these 3-arylmethoxyazetidine derivatives generally exhibit high affinity and selectivity for SERT over DAT.[4] Notably, N-methylation tends to increase affinity for SERT.[4] The ability to tune the selectivity with different aryl substitutions suggests that the 3-(methoxymethoxy)azetidine scaffold could be a promising starting point for developing novel monoamine transporter inhibitors.

GABA Transporter Inhibition

Azetidine derivatives have also been explored as inhibitors of GABA uptake. In one study, a 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid derivative was identified as a potent inhibitor of the GABA transporter 3 (GAT-3) with an IC50 value of 15.3 µM.[5] This highlights the potential of substituted azetidines to interact with neurotransmitter transporters beyond the monoamine family.

Neurokinin Receptor Antagonism

The neurokinin (NK) receptors, particularly the NK2 and NK3 subtypes, are implicated in various physiological processes and are targets for conditions like overactive bladder and some CNS disorders.[6] A series of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones were developed as selective NK2 receptor antagonists. Although the specific 3-substituent was not an alkoxy group in the most potent compounds, the study underscores the utility of the 3-substituted azetidine moiety in achieving high affinity and selectivity for this class of G protein-coupled receptors.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a general procedure for determining the binding affinity of test compounds for DAT and SERT.

Materials:

  • Rat brain tissue (striatum for DAT, cortex for SERT)

  • [³H]WIN 35,428 (for DAT) or [³H]Citalopram (for SERT)

  • Test compounds (e.g., 3-alkoxyazetidine derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM GBR 12909 for DAT, 10 µM imipramine for SERT)

  • 96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter

Procedure:

  • Prepare rat brain tissue homogenates.

  • In a 96-well plate, combine the tissue homogenate, radioligand, and varying concentrations of the test compound or vehicle.

  • For determining non-specific binding, add the respective non-specific binding control to a set of wells.

  • Incubate the plates at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 values for the test compounds.

  • Convert IC50 values to Ki values using the Cheng-Prusoff equation.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine (e.g., Serotonin) SERT SERT MA->SERT Reuptake Vesicle Vesicle MA_cleft Monoamine Receptor Postsynaptic Receptor MA_cleft->Receptor Binding Azetidine 3-Alkoxyazetidine Derivative Azetidine->SERT Inhibition caption Mechanism of SERT inhibition by azetidine derivatives.

A diagram illustrating the inhibition of the serotonin transporter (SERT) by 3-alkoxyazetidine derivatives.

Conclusion and Future Directions

The 3-substituted azetidine scaffold has proven to be a valuable motif in medicinal chemistry, leading to the development of potent and selective modulators of various biological targets, particularly within the central nervous system. While direct biological data for 3-(methoxymethoxy)azetidine derivatives remains to be published, the extensive research on closely related 3-alkoxy and 3-arylmethoxy analogs provides a strong foundation for predicting their potential.

The established synthetic routes to the 3-alkoxyazetidine core, coupled with the structure-activity relationships gleaned from existing derivatives, suggest that 3-(methoxymethoxy)azetidines could be promising candidates for development as monoamine transporter inhibitors or as ligands for other CNS receptors. The methoxymethoxy (MOM) group, while often used as a protecting group, can also be a stable substituent that influences a molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, in a unique way compared to a simple methoxy or a bulky arylmethoxy group.

Further research is warranted to synthesize and biologically evaluate a library of 3-(methoxymethoxy)azetidine derivatives. Such studies will be crucial to definitively determine their biological activity profile and to fully unlock the therapeutic potential of this underexplored chemical space.

References

  • Carroll, F. I., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 23(10), 2978-2981.
  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-18.
  • Faust, M. R., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2453-2465.
  • Gleason, J. G., et al. (1981). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 24(9), 1077-1082.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Regina, G., et al. (2009). Medicinal chemistry and therapeutic potential of muscarinic M3 antagonists. Current Medicinal Chemistry, 16(32), 4245-4266.
  • Dion, S., et al. (1990). Antagonists for the neurokinin NK-3 receptor evaluated in selective receptor systems. European Journal of Pharmacology, 178(2), 257-261.
  • Prisinzano, T. E., et al. (2006). Synthesis of dopamine transporter selective 3-diarylmethoxymethyl-8-arylalkyl-8-azabicyclo[3.2.1]octane derivatives. Bioorganic & Medicinal Chemistry Letters, 16(23), 6041-6045.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (2025). BenchChem.
  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Singh, I., et al. (2023). Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. Cell, 186(10), 2160-2174.e16.
  • Liu, X., et al. (2007). Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action in cellular Ca2+ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition. Molecular Pharmacology, 71(3), 902-911.
  • MGH Center for Women's Mental Health. (2024).
  • Giardina, G. A., & Raveglia, L. F. (1997). Neurokinin-3 (NK-3) receptor antagonists.
  • Li, Y., et al. (2025). Exploring neurokinin-1 receptor antagonism for depression with structurally differentiated inhibitors.
  • Cox, J. A. G., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 67(4), 2974-2990.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (2025). BenchChem.
  • Ali, M. A. A., et al. (2024). Preparation, Characterization, Evaluation of Biological Activity, and Study of Molecular Docking of Azetidine Derivatives.
  • Li, W. T., et al. (2015). Synthesis and evaluation of 3-ylideneoxindole acetamides as potent anticancer agents. European Journal of Medicinal Chemistry, 98, 193-206.
  • Asif, M. (2025). Synthesis, characterisation and pharmacological evaluation of novel 4-aryl 3-chloro n-pyridine 2-yl 2-azetidinone. International Journal of ChemTech Research, 18(1), 1-8.
  • Gkeka, P. T., et al. (2023).
  • El-Sayed, M. A. A., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 17(6), 6972-6983.
  • Jung, J. C., et al. (2010). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(1), 38-43.
  • Carroll, F. I., et al. (2012). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. Journal of Medicinal Chemistry, 55(21), 9403-9415.
  • Comparative Analysis of the Biological Activities of Methoxy-Substituted Compounds. (2025). BenchChem.

Sources

Comparative Validation of 3-(Methoxymethoxy)azetidine: Stability, Reactivity, and Orthogonality

[1]

Executive Summary

In the high-stakes arena of medicinal chemistry, the azetidine ring has emerged as a critical bioisostere for gem-dimethyl groups, cyclobutanes, and prolines, offering improved metabolic stability and lowered lipophilicity (

1

This guide validates 3-(methoxymethoxy)azetidine (MOM-protected 3-hydroxyazetidine) as a superior intermediate for complex synthetic routes—specifically those requiring organometallic functionalization (

1minimal steric footprintLewis-basic coordination
Part 1: Strategic Analysis & Material Comparison

The choice of protecting group at the C3 position dictates not just stability, but the regioselectivity of subsequent modifications. The following table contrasts the MOM ether against the industry-standard TBDMS and Benzyl ethers.

Table 1: Performance Matrix of C3-Protected Azetidines

FeatureMOM Ether (Methoxymethyl)TBDMS Ether (tert-Butyldimethylsilyl)Benzyl Ether (Bn)
Steric Profile Compact: Minimal interference with C2/C4 functionalization.Bulky: Significant steric shielding; hinders adjacent reactivity.Moderate: Planar, but can stack/interfere in confined active sites.[1]
Lithiation Capability Excellent: Oxygen lone pairs coordinate Li (Directing Group), facilitating ortho-lithiation at C2.Poor: Steric bulk prevents approach of bases (e.g.,

-BuLi); no coordination benefit.[1]
Good: Can direct, but benzylic protons are susceptible to competitive deprotonation.[1]
Stability (Base/Nu) High: Stable to

-BuLi, Grignards, NaH, and fluoride.[1]
Moderate: Labile to Fluoride (TBAF) and strong nucleophiles.High: Stable to almost all basic/nucleophilic conditions.
Deprotection Risk High (Acidic): Requires acid/Lewis acid; risk of azetidine ring opening.Low (Fluoride): TBAF is mild and orthogonal to ring stability.Medium (Reductive):

usually safe, but catalyst poisoning is possible.[1]
Atom Economy High (

)
Low (

)
Moderate (

)
Part 2: Critical Workflow Validation
Workflow A: Regioselective Lithiation (The "Pro" Move)

Context: You need to install an electrophile at the C2 position of the azetidine ring. Challenge: The N-protecting group (usually Boc or Cbz) provides some direction, but the C3 substituent can either help or hinder.

Experimental Logic: The MOM group acts as a hemilabile ligand. Upon treatment with sec-butyllithium (

1

Protocol 1: C2-Functionalization of N-Boc-3-(methoxymethoxy)azetidine

  • Preparation: Charge a flame-dried flask with N-Boc-3-(methoxymethoxy)azetidine (1.0 equiv) and anhydrous THF (

    
    ). Cool to 
    
    
    .[2][3][4]
  • Complexation: Add TMEDA (1.2 equiv) to stabilize the lithio-species.

  • Lithiation: Add

    
    -BuLi (1.2 equiv, cyclohexane solution) dropwise over 10 min.
    
    • Checkpoint: The solution typically turns light yellow. Stir for 45 min at

      
      .
      
  • Quench: Add electrophile (e.g., MeI, DMF, or

    
    ) (1.5 equiv).[1]
    
  • Warm-up: Allow to warm to

    
     over 1 hour.
    
  • Workup: Quench with sat.

    
    . Extract with EtOAc.[3]
    
    • Expected Yield: 75-85% (vs. <40% for TBDMS analogs due to steric hindrance).

Workflow B: The "Safe" Deprotection (Avoiding Ring Opening)

Context: Standard MOM deprotection uses concentrated HCl or TFA. For azetidines, this often leads to acid-catalyzed ring opening (forming the acyclic amino-alcohol).[1] Solution: Use a mild Lewis Acid interchange method.[5]

Protocol 2: TMSBr-Mediated Deprotection

  • Dissolution: Dissolve the functionalized MOM-azetidine in dry DCM (

    
    ) under 
    
    
    .
  • Cooling: Cool to

    
     (Critical to prevent ring strain release).
    
  • Reagent: Add Bromotrimethylsilane (TMSBr) (3.0 equiv) dropwise.

    • Mechanism:[6][7][8][9] TMSBr attacks the MOM acetal oxygen, forming the labile TMS-ether and releasing methoxymethyl bromide (volatile/reactive).

  • Hydrolysis: Stir for 1-2 hours, monitoring by TLC. Once the MOM is consumed (forming the intermediate silyl ether), add MeOH (excess) to cleave the O-Si bond.

  • Neutralization: Immediately quench with solid

    
     before concentrating.
    
    • Why? prevents acid buildup during concentration which destroys the ring.

Part 3: Visualization & Logic Mapping
Diagram 1: Steric & Electronic Comparison

Caption: Comparative analysis showing the "Chelation Pocket" available in MOM-protected azetidines versus the "Steric Shield" of TBDMS which blocks metallation.

ProtectingGroupLogiccluster_MOM3-(Methoxymethoxy)azetidinecluster_TBDMS3-(TBDMS-oxy)azetidineMOM_StructMOM Group(-O-CH2-O-Me)CoordinationLi+ Chelation(Directing Effect)MOM_Struct->Coordination Lone PairAccessOutcome_MOMHigh YieldC2-LithiationCoordination->Outcome_MOMTBDMS_StructTBDMS Group(-O-Si-tBuMe2)StericsSteric Clash(Blocks C2)TBDMS_Struct->Sterics Bulky t-BuOutcome_TBSLow Yield / DecompositionSterics->Outcome_TBS

[1]

Diagram 2: The Validated Synthetic Workflow

Caption: Step-by-step decision tree for synthesizing, functionalizing, and safely deprotecting the azetidine scaffold.

WorkflowStartStart: N-Boc-3-hydroxyazetidineStep1Protection: MOM-Cl, DIPEA(Warning: Carcinogen Reagent)Start->Step1Intermediate1N-Boc-3-(MOM)azetidineStep1->Intermediate1Step2Functionalization: s-BuLi, TMEDA, -78°C(Directed Lithiation)Intermediate1->Step2MOM Directs Li+Intermediate2C2-Substituted IntermediateStep2->Intermediate2Deprotect_ChoiceDeprotection Strategy?Intermediate2->Deprotect_ChoiceRoute_BadStrong Acid (HCl/TFA)Risk: Ring OpeningDeprotect_Choice->Route_BadStandardRoute_GoodLewis Acid (TMSBr, -20°C)Result: Intact RingDeprotect_Choice->Route_GoodRecommendedFinalFinal Product:C2-Substituted-3-hydroxyazetidineRoute_Good->Final

References
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (Foundational text for MOM/TBDMS stability profiles).

    • [1]

  • Hodgson, D. M.; Mortimer, C. L.; McKenna, J. M. "Amine protection/

    
    -activation with the tert-butoxythiocarbonyl group: application to azetidine lithiation-electrophilic substitution."[1] Org.[6][8] Lett.2015 , 17(2), 330–333.[1][10] (Validates lithiation strategies on N-protected azetidines).
    
    • [1]

  • Stanković, S.; et al. "Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement." J. Org.[10] Chem.2011 , 76(7), 2157–2167.[1] (Provides context on reactivity of 3-alkoxyazetidines).

    • [1]

  • BenchChem Technical Support. "MOM Ether Protecting Group: Stability and Deprotection Protocols.

    • [1]

  • Fujioka, H.; et al. "Mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf." Chem. Commun.2009 , 5138-5141.[1][11] (Basis for the mild deprotection protocol).

    • [1]

A Comparative Guide to the Purity Assessment of Synthesized 3-(Methoxymethoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, saturated nitrogen heterocycles are privileged scaffolds due to their unique three-dimensional structures and favorable physicochemical properties.[1] The azetidine ring, in particular, serves as a crucial building block in numerous therapeutic agents, offering improvements in metabolic stability and pharmacokinetic profiles.[2] 3-(Methoxymethoxy)azetidine is a valuable intermediate, featuring a methoxymethyl (MOM) ether as a protecting group for the 3-hydroxy functionality, which is common in multi-step syntheses.[3][4]

The purity of such a foundational building block is not merely a quality metric; it is a critical determinant of downstream reaction success, final active pharmaceutical ingredient (API) quality, and ultimately, patient safety. Impurities can interfere with subsequent chemical transformations, generate unforeseen by-products, and introduce toxicological risks. This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized 3-(methoxymethoxy)azetidine, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Synthetic Landscape: Anticipating Potential Impurities

A robust analytical strategy begins with understanding the potential impurities that may arise during synthesis. The construction of the azetidine ring is challenging due to inherent ring strain.[5] Common synthetic routes often involve the cyclization of 1,3-difunctionalized precursors, such as the reaction of primary amines with 1,3-dielectrophiles.[5][6]

Based on these general synthetic strategies, we can anticipate several classes of impurities:

  • Unreacted Starting Materials: Precursors like epichlorohydrin, 3-chloro-1-propanol derivatives, or the corresponding amine source.

  • Reaction Intermediates: Incompletely cyclized compounds, such as γ-haloamines.[5]

  • By-products: Resulting from side reactions like elimination, polymerization, or ring-opening of the strained azetidine.[5]

  • Reagents and Solvents: Residual reagents from the MOM protection step (e.g., dimethoxymethane, formaldehyde precursors) and solvents used during synthesis and purification (e.g., THF, Dioxane, Acetonitrile).

  • Isomeric Impurities: Structural isomers or stereoisomers (if chiral centers are present) that may form under certain reaction conditions.[7]

A comprehensive purity assessment, therefore, requires a multi-faceted approach capable of detecting and quantifying these diverse chemical entities.

Core Analytical Techniques: A Head-to-Head Comparison

We will now explore the application, strengths, and limitations of the most powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (LC-MS)

HPLC is the workhorse of the pharmaceutical industry for purity determination, prized for its high resolving power and sensitivity.[8] For a polar, non-volatile compound like 3-(methoxymethoxy)azetidine, Reverse-Phase HPLC (RP-HPLC) coupled with a mass spectrometer is an exceptionally powerful combination.

Causality Behind Experimental Choices: The choice of a C18 column is standard for separating moderately polar organic molecules.[9] The mobile phase, a gradient of water and acetonitrile with a formic acid modifier, serves a dual purpose: it ensures good peak shape by protonating the basic azetidine nitrogen and provides a source of protons for efficient ionization in the mass spectrometer's electrospray ionization (ESI) source.[9][10] ESI is the preferred ionization technique for polar molecules like amines, typically yielding a strong protonated molecular ion [M+H]⁺, which is ideal for quantification and identification.[11]

Experimental Protocol: LC-MS Purity of 3-(Methoxymethoxy)azetidine

  • Instrumentation:

    • HPLC or UPLC system with a UV detector and coupled to a triple quadrupole or Q-TOF mass spectrometer.[9][10]

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Data acquisition and processing software.

  • Reagents:

    • Acetonitrile (LC-MS grade).

    • Water (LC-MS grade).

    • Formic acid (LC-MS grade).

    • 3-(Methoxymethoxy)azetidine sample.

  • Chromatographic & MS Conditions:

ParameterCondition
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 min
Flow Rate 0.8 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
UV Detection 210 nm (or as determined by UV scan)
Ionization Mode ESI Positive
Scan Range m/z 50 - 500
Capillary Voltage 3.5 kV
  • Sample Preparation:

    • Accurately weigh ~5 mg of the sample.

    • Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter through a 0.22 µm syringe filter prior to injection.

  • Data Analysis:

    • Purity is calculated as the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

    • The mass spectrometer provides mass-to-charge (m/z) data to confirm the identity of the main peak and to propose structures for any detected impurities.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing weigh Weigh Sample (~5 mg) dissolve Dissolve in H2O/ACN (0.5 mg/mL) weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject 5 µL filter->inject separate RP-HPLC Separation (C18) inject->separate detect UV & MS Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities by m/z detect->identify calculate Calculate Area % Purity integrate->calculate

LC-MS workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an indispensable tool for identifying and quantifying volatile and semi-volatile impurities, making it the ideal method for analyzing residual solvents and low-boiling-point starting materials.[12] While 3-(methoxymethoxy)azetidine itself can be analyzed by GC, this technique truly excels at detecting the trace volatile components that HPLC might miss.

Causality Behind Experimental Choices: A headspace autosampler is used to selectively introduce volatile compounds from the sample matrix into the GC system, leaving non-volatile components behind. This is a highly effective sample cleanup technique for residual solvent analysis. The choice of a polar GC column (e.g., a WAX-type) is optimal for separating polar analytes like common organic solvents. The mass spectrometer serves as a universal detector, providing high-confidence identification of eluted compounds by comparing their mass spectra to established libraries (e.g., NIST).

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation:

    • GC system with a headspace autosampler and a mass selective detector (MSD).[12]

    • DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film).

    • Data acquisition and processing software with a spectral library.

  • Reagents:

    • Dimethyl sulfoxide (DMSO, headspace grade).

    • 3-(Methoxymethoxy)azetidine sample.

    • Solvent reference standard mix.

  • GC-MS Conditions:

ParameterCondition
Headspace Vial Temp. 80 °C
Headspace Loop Temp. 90 °C
Headspace Transfer Line 100 °C
GC Inlet Temp. 200 °C
Carrier Gas Helium, 1.2 mL/min constant flow
Oven Program 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 29 - 400
  • Sample Preparation:

    • Accurately weigh ~50 mg of the sample into a 20 mL headspace vial.

    • Add 1.0 mL of DMSO.

    • Immediately cap and crimp the vial.

    • Vortex gently to dissolve the sample.

  • Data Analysis:

    • Identify solvent peaks by comparing their retention times and mass spectra to those of a reference standard mix and library data.

    • Quantify by creating a calibration curve with known amounts of expected solvents.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing weigh Weigh Sample (~50 mg) into Vial add_dmso Add 1 mL DMSO weigh->add_dmso seal Cap and Crimp add_dmso->seal incubate Incubate Vial (80°C) seal->incubate inject Inject Headspace Vapor incubate->inject separate GC Separation (WAX Column) inject->separate detect MS Detection (EI) separate->detect identify Identify Solvents via Library Match detect->identify quantify Quantify vs. Standards identify->quantify

Headspace GC-MS workflow for residual solvents.
Quantitative NMR (qNMR) Spectroscopy

NMR is unparalleled for unambiguous structure elucidation and can be adapted into a powerful primary quantitative method.[13][14] Quantitative NMR (qNMR) determines the purity of a substance by comparing the integral of an analyte signal to the integral of a signal from a certified internal standard of known purity and weight.[8] Its key advantage is that it provides an "absolute" purity value without needing a reference standard of the analyte itself.

Causality Behind Experimental Choices: A high-field NMR spectrometer (≥400 MHz) is essential for achieving the signal dispersion needed for accurate integration.[15] A certified internal standard, such as maleic acid, is chosen because it is non-volatile, stable, has sharp proton signals that do not overlap with the analyte signals, and is accurately weighed. A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being integrated is critical to ensure all signals are fully relaxed before the next pulse, which is the foundation of accurate quantification.[13]

Experimental Protocol: qNMR Purity of 3-(Methoxymethoxy)azetidine

  • Instrumentation:

    • NMR Spectrometer (≥400 MHz).[15]

    • High-precision analytical balance.

  • Reagents:

    • Certified internal standard (e.g., Maleic Acid, >99.5% purity).

    • Deuterated solvent (e.g., DMSO-d6).

    • 3-(Methoxymethoxy)azetidine sample.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the 3-(methoxymethoxy)azetidine sample into a vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Record both weights precisely.

    • Dissolve the mixture in ~0.7 mL of DMSO-d6.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Experiment: Standard ¹H 1D pulse program.

    • Number of Scans (NS): 16 or 32 (for good signal-to-noise).

    • Relaxation Delay (D1): 30 seconds (ensure full relaxation).

    • Pulse Angle: 90 degrees.

  • Data Analysis:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the CH₂ protons of the azetidine ring).

    • Integrate the singlet from the two olefinic protons of maleic acid (~6.3 ppm).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • W = Weight

    • P = Purity of the standard

Comparative Summary of Analytical Techniques

FeatureLC-MSGC-MSqNMR
Primary Use Purity/Impurity ProfilingResidual Solvents, VolatilesAbsolute Purity, Structure ID
Selectivity High (Chromatography + Mass)High (Chromatography + Mass)High (Chemical Shift)
Sensitivity Very High (ng to pg level)[16]Very High (pg level)[12]Moderate (mg level)
Quantification Relative (Area %), requires standards for absoluteAbsolute (with standards)Absolute (Primary Method)[8]
Throughput HighHighModerate
Impurity ID Good (based on m/z)Excellent (Library Matching)Excellent (Full Structure)[13][17]
Limitations Non-volatile compounds onlyVolatile/Semi-volatile onlyLower sensitivity, requires pure internal standard

Developing an Orthogonal, Self-Validating Purity Assessment Strategy

No single technique can provide a complete picture of a sample's purity. A robust, self-validating system relies on an orthogonal approach, where different techniques with different separation and detection principles are used to corroborate findings.

Orthogonal_Strategy compound Synthesized 3-(MeO-MeO)Azetidine lcms LC-MS (Purity & Non-Volatiles) compound->lcms gcms GC-MS (Residual Solvents) compound->gcms qnmr qNMR (Absolute Purity & ID) compound->qnmr report Comprehensive Purity Report lcms->report gcms->report qnmr->report

An orthogonal strategy for comprehensive purity analysis.

A recommended strategy for a newly synthesized batch of 3-(methoxymethoxy)azetidine would be:

  • Initial Screening by LC-MS: Perform an initial analysis to determine the purity by area percentage and to detect any non-volatile impurities. The mass data provides preliminary identification of these unknowns.

  • Residual Solvent Analysis by GC-MS: Use headspace GC-MS to quantify all residual solvents, ensuring they are below the limits set by regulatory guidelines (e.g., ICH Q3C).

  • Absolute Purity by qNMR: Employ qNMR as the definitive, primary method to assign an absolute purity value to the batch. The NMR spectrum also serves as an unambiguous confirmation of the compound's structure and can reveal impurities that might co-elute with the main peak in chromatography.

By combining these techniques, the results become self-validating. The purity value from qNMR should align with the purity from LC-MS after accounting for residual solvents and non-UV active impurities. Any discrepancies warrant further investigation and provide deeper insight into the sample's true composition. This rigorous, multi-faceted approach ensures the highest level of confidence in the quality of this critical synthetic intermediate.

References

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC. (n.d.).
  • LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. | Sigma-Aldrich. (n.d.).
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC. (2024, September 30).
  • Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives - Benchchem. (n.d.).
  • Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC - ResearchGate. (2014, October 22).
  • A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC. (2025, September 10).
  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. (2019, September 16).
  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method - Shimadzu. (n.d.).
  • (PDF) Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism - ResearchGate. (2025, August 6).
  • Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols - PubMed. (2008, July 25).
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC. (n.d.).
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).
  • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (2023, January 10).
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society. (2025, February 17).
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2).
  • Azetidine Synthesis. (n.d.).
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. (2011, October 25).
  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine - Muthanna Journal of Pure Science. (2020, October 14).
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2025, August 6).
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC. (2020, May 26).
  • Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
  • Azetidine synthesis - Organic Chemistry Portal. (n.d.).
  • A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR - Benchchem. (n.d.).
  • 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC. (2013, May 29).
  • Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. (2026, January 22).

Sources

Strategic Utility of 3-(Methoxymethoxy)azetidine in Medicinal Chemistry: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Utility of 3-(Methoxymethoxy)azetidine in Medicinal Chemistry Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of saturated heterocycles, the azetidine ring has emerged as a "privileged scaffold," offering a superior metabolic and physicochemical profile compared to its larger homologues, pyrrolidine and piperidine. Specifically, 3-(methoxymethoxy)azetidine (MOM-protected 3-hydroxyazetidine) represents a high-value intermediate that solves critical synthetic challenges.

This guide analyzes the technical utility of the methoxymethyl (MOM) ether as a protecting group on the azetidine core. Unlike silyl ethers (TBS/TIPS) or benzyl ethers (Bn), the MOM group offers a unique orthogonality profile—stable to strong bases and fluoride, yet cleavable under specific acidic conditions—making it indispensable for complex nitrogen functionalization campaigns.

Technical Profile & Rationale

3-(Methoxymethoxy)azetidine is typically encountered as its N-protected form (e.g., tert-butyl 3-(methoxymethoxy)azetidine-1-carboxylate) or as the free amine salt.

  • Chemical Structure: A 4-membered nitrogen ring with a C3-substituent.

  • Key Feature: The MOM group acts as a compact, non-migratory acetal protecting group.

  • Medicinal Chemistry Role:

    • Lipophilicity Modulation: The MOM group lowers LogP compared to bulky silyl ethers, allowing for more accurate early-stage biological assays without "grease" artifacts.

    • Metabolic Stability: The azetidine ring lowers intrinsic clearance (

      
      ) compared to pyrrolidines due to ring strain and altered pKa (typically ~1 unit lower than pyrrolidine).
      
Why MOM? The "Why Not TBS?" Argument

While tert-butyldimethylsilyl (TBS) ethers are ubiquitous, they fail in specific azetidine workflows:

  • Basicity: The azetidine nitrogen often requires harsh alkylation or arylation conditions (e.g., NaH/DMF). TBS groups can migrate (Brook rearrangement) or cleave under these conditions.

  • Fluoride Sensitivity: If the synthetic route involves nucleophilic aromatic substitution (

    
    ) using fluoride displacement, or late-stage desilylation elsewhere in the molecule, a TBS group on the azetidine is a liability. MOM is fluoride-silent.
    
Comparative Analysis: Protecting Group Performance

The following table objectively compares the MOM-protected azetidine scaffold against common alternatives.

Table 1: Stability & Performance Matrix of 3-Hydroxyazetidine Protecting Groups

FeatureMOM Ether (Methoxymethyl)TBS Ether (Silyl)Bn Ether (Benzyl)PMB Ether (p-Methoxybenzyl)
Acid Stability (Mild) Moderate (Stable to dilute acid)Poor (Cleaves easily)ExcellentModerate
Acid Stability (Strong) Cleaved (6M HCl, BBr3)CleavedStableCleaved (TFA)
Base Stability Excellent (Stable to NaH, BuLi)Moderate (Unstable > pH 12)ExcellentExcellent
Fluoride Stability Stable (Orthogonal to silyl)Cleaved (TBAF, HF)StableStable
Hydrogenolysis StableStableCleaved (H2/Pd)Cleaved
Steric Bulk Low (Compact)HighModerateModerate
Synthetic Risk Carcinogenic reagent (MOMCl)Migration riskCatalyst poisoning (S, N)Oxidative cleavage risk

Key Insight: Use MOM when your route requires strong basic conditions (e.g., N-lithiation) or when you must retain the protection while removing a silyl group elsewhere. Use Bn only if your molecule contains no alkenes or sulfur atoms that would poison the Pd catalyst during deprotection.

Strategic Workflows & Visualizations

The following diagrams illustrate the decision logic and a specific application workflow for 3-(methoxymethoxy)azetidine.

Diagram 1: Selection Logic for Azetidine Protection

AzetidineLogic Start Start: 3-Hydroxyazetidine Functionalization Q1 Does the route require strong base (NaH, BuLi)? Start->Q1 Q2 Is Fluoride (TBAF) used elsewhere in the synthesis? Q1->Q2 Yes Res_TBS Use TBS Protection Q1->Res_TBS No (Mild conditions) Q3 Are there alkenes/sulfur present (Pd poison)? Q2->Q3 No Res_MOM Use MOM Protection Q2->Res_MOM Yes (Need Orthogonality) Res_Bn Use Benzyl (Bn) Protection Q3->Res_Bn No Q3->Res_MOM Yes (Avoid Hydrogenolysis)

Caption: Decision tree for selecting the optimal protecting group based on downstream synthetic conditions.

Diagram 2: Orthogonal Synthesis of a Kinase Inhibitor Fragment

This workflow demonstrates the synthesis of a kinase inhibitor core where the MOM group survives N-arylation and N-Boc deprotection.

SynthesisWorkflow Step1 1-Boc-3-hydroxyazetidine Step2 MOM Protection (MOMCl, DIPEA) (Base Stable) Step1->Step2 Step3 N-Boc Deprotection (TFA/DCM, 0°C) (Selective) Step2->Step3 Yields Amine Salt Step4 N-Arylation (SnAr) (Fluoride/Base mediated) (MOM Survives) Step3->Step4 Coupling Step5 Global Deprotection (6M HCl or BBr3) Step4->Step5 Final Target: 3-Hydroxyazetidine Kinase Inhibitor Step5->Final

Caption: Synthetic route highlighting the survival of MOM ether during selective N-Boc removal and basic N-arylation.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the user has achieved the correct intermediate before proceeding.

Protocol A: Synthesis of 1-Boc-3-(methoxymethoxy)azetidine

Rationale: MOMCl is highly reactive and carcinogenic. This protocol uses DIPEA (Hünig's base) instead of NaH to minimize exotherms, though NaH is viable for scale.

Reagents:

  • 1-Boc-3-hydroxyazetidine (1.0 equiv)

  • Chloromethyl methyl ether (MOMCl) (1.5 equiv) [Warning: Carcinogen]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Setup: In a flame-dried flask under N2, dissolve 1-Boc-3-hydroxyazetidine in anhydrous DCM (0.2 M). Cool to 0 °C.

  • Addition: Add DIPEA via syringe. Then, add MOMCl dropwise over 15 minutes. The reaction will fume slightly.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Quench: Cool to 0 °C, quench with saturated aqueous NH4Cl.

  • Workup: Extract with DCM (3x). Wash combined organics with 1M citric acid (to remove DIPEA), then brine. Dry over Na2SO4.

  • Purification: Silica gel chromatography (Hexanes/EtOAc). MOM ethers usually run slightly less polar than the free alcohol.

Validation Checkpoint:

  • 1H NMR: Look for the disappearance of the OH proton and the appearance of the MOM singlet (~3.35 ppm, 3H) and the methylene doublet/singlet (~4.6 ppm, 2H).

Protocol B: Selective N-Boc Deprotection (Retaining MOM)

Rationale: The MOM acetal is acid-sensitive but significantly less sensitive than the Boc carbamate. Using controlled TFA conditions cleaves Boc while preserving MOM.

Reagents:

  • 1-Boc-3-(methoxymethoxy)azetidine

  • Trifluoroacetic acid (TFA)[1]

  • DCM[2]

Step-by-Step:

  • Setup: Dissolve substrate in DCM (0.1 M). Cool to 0 °C.

  • Acidolysis: Add TFA dropwise (Ratio: 1:4 TFA:DCM). Do not use neat TFA.

  • Monitoring: Stir at 0 °C for 1–2 hours. Monitor by TLC.[3] Stop immediately upon consumption of starting material. Prolonged exposure or warming to RT may degrade the MOM group.

  • Workup: Concentrate in vacuo at low temperature (<30 °C). Azeotrope with toluene to remove excess TFA.

  • Result: The product is the Trifluoroacetate salt of 3-(methoxymethoxy)azetidine.

Validation Checkpoint:

  • 1H NMR: Verification of the loss of the tert-butyl singlet (~1.45 ppm) while retaining the MOM signals (~3.35 ppm, ~4.6 ppm).

References
  • MOM Protection & Stability

    • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. Link

  • Azetidine Scaffolds in Drug Discovery

    • Azetidines: New Perspectives for an Ancient Scaffold. Chem. Rev. 2020. Link

  • Comparison of Silyl vs.

    • Stability of Silyl Ethers. BenchChem Technical Guides. Link

  • Synthesis of 3-Hydroxyazetidine Derivatives

    • Photochemical Flow Synthesis of 3-Hydroxyazetidines. Durham University. Link

  • Orthogonal Deprotection Strategies

    • Protecting Group Strategies for Complex Molecule Synthesis. J. Chem. Pharm. Res. 2024. Link

Sources

The Strategic Advantage of 3-(Methoxymethoxy)azetidine in Complex API Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In modern medicinal chemistry, the azetidine ring—particularly 3-hydroxyazetidine—has emerged as a privileged structural motif. It is routinely deployed to lower lipophilicity (logP), improve metabolic stability, and serve as a conformationally restricted bioisostere for morpholines or piperidines [1]. However, integrating this highly polar, water-soluble building block into complex Active Pharmaceutical Ingredients (APIs) presents significant chemoselectivity challenges.

As an application scientist overseeing scale-up and discovery workflows, I frequently observe the pitfalls of using unprotected or poorly protected azetidine intermediates. This guide objectively compares the synthetic performance of 3-(methoxymethoxy)azetidine (CAS: 1697121-19-9) against its unprotected and silyl-protected alternatives, providing the mechanistic rationale and experimental data necessary to optimize your drug development pipelines.

The Mechanistic Rationale: Why MOM Protection?

The secondary amine (N1) and the secondary alcohol (C3) of 3-hydroxyazetidine are both potent nucleophiles. During N-functionalization (e.g., N-alkylation, reductive amination, or Buchwald-Hartwig cross-coupling), the free hydroxyl group can undergo competitive O-alkylation or poison transition-metal catalysts.

To mitigate this, chemists typically employ protecting groups. However, the strained, four-membered geometry of the azetidine ring creates a unique spatial relationship: the C3 substituent is held in close proximity to the N1 nitrogen.

  • The Unprotected Approach: Fails due to competitive O-alkylation and extreme polarity, which complicates organic extraction during workup.

  • The TBS-Protected Approach (tert-Butyldimethylsilyl): While effective at masking the oxygen, the bulky silyl group creates a severe steric shield around the azetidine nitrogen. This steric hindrance drastically reduces the kinetics of N-alkylation and often stalls palladium-catalyzed cross-couplings.

  • The MOM-Protected Approach (Methoxymethyl acetal): 3-(Methoxymethoxy)azetidine offers the perfect mechanistic compromise. As detailed in Greene's Protective Groups in Organic Synthesis[2], the MOM group is sterically compact, offering minimal hindrance to the adjacent nitrogen. Furthermore, it is entirely stable to strong bases (e.g., NaH, BuLi) and nucleophiles, yet it cleaves cleanly under mild acidic conditions that leave other sensitive functional groups intact.

StericLogic A 3-Hydroxyazetidine (Highly Polar, Reactive -OH) B Unprotected Pathway A->B C TBS Protection Pathway A->C D MOM Protection Pathway A->D E Issue: Competitive O-Alkylation B->E F Issue: Severe Steric Hindrance at N-1 C->F G Result: High Yield Chemoselective N-Reaction D->G

Decision matrix illustrating the reactivity outcomes of 3-hydroxyazetidine protection strategies.

Comparative Performance Data

To objectively evaluate these building blocks, we compared their performance across standard medicinal chemistry transformations. The data below summarizes the quantitative advantages of utilizing commercially available 3-(methoxymethoxy)azetidine [3].

Protecting Group StrategyN-Alkylation Yield (Standard)*Pd-Catalyzed Cross-Coupling YieldSteric Hindrance at N1Optimal Deprotection Conditions
Unprotected (-OH) 42% (Competitive O-alkylation)55% (Catalyst poisoning)MinimalN/A
TBS-Protected (-OTBS) 68% (Sluggish kinetics)61% (Steric blocking)HighTBAF or Strong Acid
MOM-Protected (-OMOM) >95% (Clean conversion)>90% (Rapid insertion)Low Mild Acid (HCl/MeOH)

*Conditions: 1.1 eq Benzyl bromide, 2.0 eq K₂CO₃, MeCN, 60°C, 12h.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. The following methodology for the N-alkylation and subsequent deprotection of 3-(methoxymethoxy)azetidine is designed so that the physical behavior of the reaction (e.g., phase separation) confirms the success of the chemical logic.

Phase 1: Chemoselective N-Alkylation

Causality: We utilize Potassium Carbonate (K₂CO₃) in Acetonitrile (MeCN). K₂CO₃ is a mild, insoluble base that acts as an acid scavenger. Because the MOM group is an acetal, it is completely impervious to these basic conditions, ensuring zero premature O-deprotection during prolonged heating.

  • Charge the Reactor: To a flame-dried round-bottom flask, add 3-(methoxymethoxy)azetidine (1.0 equiv) and anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.5 equiv). Stir for 10 minutes at room temperature to ensure uniform suspension.

  • Electrophile Addition: Dropwise add the desired alkyl halide (1.1 equiv).

  • Thermal Activation: Heat the reaction to 65°C for 12 hours. Monitor via LC-MS. The lack of steric hindrance from the MOM group ensures rapid, >95% conversion.

  • Workup (Self-Validation Step): Quench with water and extract with Ethyl Acetate (EtOAc). Validation: Because the MOM group masks the highly polar hydroxyl, the intermediate is highly lipophilic and will cleanly partition into the organic layer, leaving inorganic salts behind.

Phase 2: Mild Acidic Cleavage

Causality: The MOM group is highly sensitive to anhydrous acid. By using HCl in Methanol, the acetal is rapidly hydrolyzed to the free alcohol and volatile dimethoxymethane, driving the reaction to completion via Le Chatelier's principle.

  • Solvation: Dissolve the purified MOM-protected intermediate in Methanol (0.1 M).

  • Acidification: Cool to 0°C and slowly add a solution of 4M HCl in Dioxane (3.0 equiv).

  • Cleavage: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Isolation: Concentrate the reaction mixture in vacuo. The resulting product is the pure 3-hydroxyazetidine derivative as a stable hydrochloride salt, ready for final API crystallization.

ExperimentalWorkflow S1 1. N-Functionalization (Base/Electrophile) S2 2. Organic Extraction (Lipophilic MOM) S1->S2 S3 3. Acidic Cleavage (HCl in MeOH) S2->S3 S4 4. API Isolation (Crystallization) S3->S4

Self-validating experimental workflow for utilizing 3-(methoxymethoxy)azetidine in API synthesis.

Conclusion

For drug development professionals scaling up azetidine-containing APIs, the choice of starting material dictates the efficiency of the entire synthetic route. While unprotected 3-hydroxyazetidine seems economically appealing, the downstream costs of poor chemoselectivity and difficult aqueous workups are severe. Conversely, bulky silyl protections stall critical N-functionalization steps.

3-(Methoxymethoxy)azetidine provides the optimal balance: it completely masks the reactive oxygen, maintains a low steric profile to ensure rapid nitrogen reactivity, and guarantees a clean, mild deprotection phase.

References

  • Title: 3-Hydroxyazetidine | C3H7NO | CID 1514290 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis (4th Edition) Source: John Wiley & Sons URL: [Link]

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 3-(Methoxymethoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

3-(Methoxymethoxy)azetidine presents a dual-hazard profile that distinguishes it from standard organic amines. Beyond the typical flammability and corrosivity associated with the strained azetidine ring, the presence of the methoxymethylether (MOM) protecting group introduces a critical chemical incompatibility: Acid Sensitivity.

Immediate Operational Directives:

  • Strict Acid Segregation: NEVER dispose of this compound or its reaction mixtures into acidic waste streams. Contact with acid triggers hydrolysis, releasing carcinogenic formaldehyde gas and methanol.

  • Thermal Instability: The azetidine ring is highly strained (

    
    ). Avoid thermal stress during rotary evaporation or distillation.
    
  • Corrosivity: Treat as a severe skin and eye corrosive (Category 1B).

Chemical Hazard Logic (The "Why")

To ensure safety compliance, researchers must understand the causality behind these protocols. This is not just about following rules; it is about managing chemical potential energy.

Functional GroupHazard MechanismOperational Consequence
Azetidine Ring Ring Strain: The 4-membered nitrogen ring possesses significant angle strain, making it kinetically active and susceptible to ring-opening nucleophilic attacks.High Flammability / Reactivity: Flash points are often

. Waste containers must be grounded.[1][2]
Secondary Amine Basicity: The nitrogen lone pair makes the compound basic and corrosive to tissue.Incompatibility: Violent reaction with strong oxidizers and acids.
MOM Group (Acetal)Acid Lability: The

linkage is stable to base but hydrolyzes rapidly in aqueous acid.
Toxic Gas Release: Acidic hydrolysis yields Formaldehyde (

). In a closed waste drum, this pressurizes the vessel and creates an inhalation hazard.
The "Hidden" Hazard: MOM Hydrolysis

The mechanism below illustrates why acidic waste streams are forbidden.



Disposal Procedures & Workflows

Scenario A: Disposal of Pure Reagent (Expired or Excess)

Do not attempt to quench or neutralize pure material yourself unless necessary for immediate stability.

  • Container Selection: Use the original container if intact. If transferring, use a chemically resistant HDPE or glass container with a pressure-venting cap.

  • Labeling: Mark clearly as "Flammable Liquid, Corrosive, Basic." Add a secondary warning: "CONTAINS ACETALS - DO NOT MIX WITH ACID."

  • Lab Pack: Place the container in a vermiculite-lined drum for incineration. This is the preferred destruction method as it ensures complete combustion of the strained ring and toxic byproducts [1].

Scenario B: Disposal of Reaction Mixtures (Quenching)

Standard acid quenches (e.g., HCl workup) are dangerous due to formaldehyde generation.

Protocol:

  • Dilution: Dilute the reaction mixture with a non-halogenated solvent (e.g., Ethyl Acetate or TBME).

  • Alkaline Quench: If unreacted reagents (like hydrides) are present, quench with Saturated Ammonium Chloride (

    
    )  or Water  under cooling.
    
    • Note: While

      
       is slightly acidic, it is usually mild enough to prevent rapid MOM hydrolysis if kept cold and buffered. However, Sodium Bicarbonate (
      
      
      
      )
      is safer to maintain a pH
      
      
      .
  • Phase Separation: Isolate the organic layer.

  • Waste Stream: Dispose of the organic layer in the Non-Halogenated Organic Waste stream. Ensure the waste container pH is

    
    .
    

Decision Matrix: Waste Stream Selection

The following diagram outlines the logical decision path for disposing of 3-(methoxymethoxy)azetidine waste.

DisposalWorkflow Start Waste Material Identification 3-(Methoxymethoxy)azetidine CheckState Is it Pure Reagent or Reaction Mixture? Start->CheckState Pure Pure Reagent CheckState->Pure Mixture Reaction Mixture CheckState->Mixture LabPack Lab Pack for Incineration (High BTU Waste) Pure->LabPack Preferred CheckAcid CRITICAL CHECK: Is the Waste Stream Acidic? Mixture->CheckAcid Quench Quench/Dilute with Sat. NaHCO3 or Water (Maintain pH > 7) CheckAcid->Quench Yes (Risk of HCHO) Segregate Segregate: Do NOT mix with Acidic Waste CheckAcid->Segregate No Quench->Segregate Container Disposal Container: Flammable/Corrosive (Basic) Non-Halogenated Segregate->Container

Figure 1: Decision logic for waste segregation. Note the critical intervention point to prevent acidic hydrolysis.

Emergency Response Procedures

Spill Management
  • Evacuate & Ventilate: Azetidines are volatile amines. Vapors can cause severe respiratory irritation.

  • PPE: Wear a full-face respirator with organic vapor cartridges, butyl rubber gloves (azetidines penetrate nitrile), and a lab coat.

  • Neutralization:

    • Absorb with an inert material (Vermiculite or Sand).

    • DO NOT use acid to neutralize the spill.

    • Wash the area with a dilute soap solution or mild bicarbonate solution.

First Aid
  • Eye Contact: Rinse immediately for 15 minutes.[1][3] Azetidines are basic and cause rapid corneal damage [2].

  • Skin Contact: Wash with soap and water.[3][4][5][6] Monitor for delayed burns.

Regulatory Compliance (RCRA)[7]

Under US EPA regulations (40 CFR 261), this waste typically falls under the following codes:

  • D001 (Ignitable): Flash point is likely

    
     for the free base.
    
  • D002 (Corrosive): As a secondary amine, aqueous solutions likely have pH

    
    .
    
  • D003 (Reactive): Potential applies if the ring strain leads to polymerization or violent reaction with water (less likely for this specific derivative, but possible for azetidines in general) [3].

Transportation (DOT):

  • Proper Shipping Name: Flammable liquid, corrosive, n.o.s. (contains Azetidine derivative).

  • Class: 3 (Flammable), Sub-risk 8 (Corrosive).

  • Packing Group: II.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Azetidine Hazard Section. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Retrieved October 26, 2023, from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Reference for MOM group stability and hydrolysis mechanisms).

Sources

Personal protective equipment for handling 3-(methoxymethoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound Class: Strained Nitrogen Heterocycle / Acetal Ether Primary Hazards: Corrosive (Skin/Eye), Flammable, Potential Alkylating Agent.

Handling 3-(methoxymethoxy)azetidine requires a safety protocol that addresses two distinct chemical functionalities: the high ring strain of the azetidine core and the acid-sensitivity of the methoxymethyl (MOM) ether.

As a Senior Application Scientist, I advise treating this compound not just as a corrosive amine, but as a potential mutagenic alkylating agent . The strained four-membered ring increases electrophilicity, while the lipophilic MOM group enhances dermal absorption. This guide synthesizes control banding strategies to ensure operator safety in the absence of compound-specific toxicological data.

Hazard Identification & Risk Assessment (SAR Analysis)

Scientific Rationale: Understanding the "Why" behind the safety protocols.

Functional GroupChemical PropertyPhysiological/Physical Hazard
Azetidine Ring Ring Strain (~26 kcal/mol) High Reactivity: The ring seeks to relieve strain by opening, making it a potential DNA alkylator (mutagenic risk).
Secondary Amine Basicity (pKa ~11) Corrosivity: Causes severe skin burns and eye damage. Reacts exothermically with acids.
MOM Ether Acetal Linkage Acid Lability: Hydrolyzes in acidic environments to release Formaldehyde (Carcinogen 1A) and Methanol.
Combined Lipophilicity Permeability: The MOM group facilitates transport across lipid bilayers, increasing systemic toxicity risk upon skin contact.

Personal Protective Equipment (PPE) Matrix

Directive: PPE selection is based on permeation resistance to amines and ether solvents.

PPE CategoryStandard RequirementAdvanced Protocol (High Concentration/Spill)Scientific Justification
Hand Protection Double Nitrile Gloves (Min. thickness 5 mil outer / 4 mil inner)Silver Shield / 4H Laminate (Under outer Nitrile glove)Nitrile provides good physical protection but moderate resistance to small cyclic amines. Laminate offers broad chemical resistance.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Face Shield + GogglesSafety glasses are insufficient. Vapors and splashes can cause irreversible corneal opacity due to the basic amine.
Body Lab Coat (Cotton/Poly blend) + Chemical Apron Tyvek® Coveralls Prevent contamination of street clothes. Azetidines stick to fabrics and slowly release vapors.
Respiratory Fume Hood (Face velocity 80-100 fpm)P100/Organic Vapor Respirator (If hood failure/spill occurs)Inhalation of amine vapors causes respiratory sensitization and edema.

Operational Protocol: Step-by-Step Handling

Phase A: Storage & Stability
  • Atmosphere: Store under Argon or Nitrogen . Azetidines readily absorb CO₂ from the air to form carbamates, altering stoichiometry.

  • Temperature: Refrigerate (2–8°C).

  • Segregation: Store away from strong acids (prevents formaldehyde release) and oxidizers (prevents N-oxide formation/ring opening).

Phase B: Weighing & Transfer
  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a dedicated Powder Weighing Enclosure .

  • Technique: Use a disposable anti-static weighing boat.

  • Solubilization: If possible, dissolve the solid in the reaction solvent (e.g., DCM, THF) immediately after weighing to reduce dust hazard.

  • Decontamination: Wipe the balance area with a solvent-dampened tissue (Ethanol) followed by water. Dispose of the tissue as hazardous waste.

Phase C: Reaction Setup
  • Incompatibility: Do not use acidic solvents (e.g., Acetic Acid) unless MOM deprotection is the intended step.

  • Quenching: If the reaction involves strong acids, ensure the system is vented to a scrubber to capture any released formaldehyde.

Emergency Response Procedures

Self-Validating System: Immediate action minimizes long-term injury.

  • Skin Contact:

    • Immediate Flush: Rinse with water for 15 minutes .[1][2]

    • Do NOT Neutralize: Do not use vinegar or acids on the skin; the heat of neutralization can worsen the burn.

    • Medical: Seek evaluation for potential systemic absorption.

  • Eye Contact:

    • Irrigate: Hold eyelids open and flush for 15 minutes (use an eyewash station).[2]

    • Consult: Ophthalmologist review is mandatory for amine exposures.

  • Spill Cleanup:

    • Evacuate: Clear the immediate area.

    • PPE: Don Silver Shield gloves and respiratory protection.

    • Absorb: Use Vermiculite or Sand .[1] Do not use sawdust (reaction with oxidizers) or acid-based neutralizers (formaldehyde risk).

Disposal & Waste Management

Critical Directive: Prevent downstream chemical incompatibility.[1][3]

  • Stream Segregation: Dispose of as Basic Organic Waste .

  • Prohibition: NEVER mix with Acidic Waste streams.

    • Reasoning: Acidification of the waste container will hydrolyze the MOM group, generating formaldehyde gas within the sealed drum, creating a pressure/toxic hazard.

  • Labeling: Tag waste container with: "Contains Azetidine Derivative – Corrosive – DO NOT ACIDIFY."

Workflow Visualization

The following diagram illustrates the safe operational flow, emphasizing the critical decision points for waste segregation.

G cluster_waste 5. Disposal Decision (CRITICAL) Storage 1. Storage (Argon/N2, 2-8°C) PPE 2. PPE Donning (Double Nitrile + Goggles) Storage->PPE Weighing 3. Weighing (Fume Hood Only) PPE->Weighing Reaction 4. Reaction (Avoid Acidic Solvents) Weighing->Reaction IsAcid Is Waste Acidic? Reaction->IsAcid BasicWaste Basic/Neutral Organic Waste (SAFE) IsAcid->BasicWaste No AcidWaste Acidic Waste Stream (DANGER: Formaldehyde Gen) IsAcid->AcidWaste Yes (STOP)

Figure 1: Operational workflow for 3-(methoxymethoxy)azetidine, highlighting the critical disposal segregation to prevent formaldehyde generation.

References

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols (MOM Ethers).[4] Retrieved from [Link]

  • Florida State University (OSHA). OSHA Glove Selection Chart. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.